molecular formula C11H14O3 B1370922 3-Phenoxypropyl acetate CAS No. 58883-98-0

3-Phenoxypropyl acetate

Cat. No.: B1370922
CAS No.: 58883-98-0
M. Wt: 194.23 g/mol
InChI Key: FZOXUFODEISZLN-UHFFFAOYSA-N
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Description

3-Phenoxypropyl acetate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxypropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-10(12)13-8-5-9-14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOXUFODEISZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Phenoxypropyl acetate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Phenoxypropyl Acetate

This guide provides a comprehensive technical overview of this compound, a molecule of interest for researchers in organic synthesis, medicinal chemistry, and materials science. While not as extensively documented as its isomer, 3-phenylpropyl acetate, its unique combination of an ether linkage and an ester functional group presents distinct chemical characteristics and potential applications. This document synthesizes predicted data, established chemical principles, and information from its precursor, 3-phenoxy-1-propanol, to offer a robust scientific resource for laboratory professionals.

Molecular Identification and Structure

This compound is an organic compound characterized by a phenyl ether group linked via a propyl chain to an acetate ester. This structure imparts a combination of aromatic and aliphatic properties, influencing its solubility, reactivity, and potential biological interactions.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₄O₃[1]

  • Molecular Weight: 194.23 g/mol [1]

  • CAS Number: A dedicated CAS number is not readily found in major chemical databases. The precursor alcohol, 3-Phenoxy-1-propanol, is registered under CAS Number 6180-61-6.[2]

The structural arrangement is critical for its chemical behavior. The electron-donating nature of the phenoxy group can influence the reactivity of the propyl chain, while the ester group serves as a key site for chemical transformations.

Caption: Chemical structure of this compound.

Physicochemical Properties

Direct experimental data for this compound is limited. The following properties are based on predictions and data from its precursor, 3-phenoxy-1-propanol.

PropertyValue (Predicted or from Precursor)Source / Justification
Appearance Colorless to pale yellow liquidInferred from precursor and similar esters.[3]
Boiling Point > 85 °CPredicted to be significantly higher than the precursor alcohol (3-phenoxy-1-propanol, b.p. 83-85 °C) due to increased molecular weight.[4]
Density ~1.05 g/cm³Predicted to be slightly higher than the precursor alcohol (3-phenoxy-1-propanol, d=1.04 g/mL).[4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate)Typical for esters with significant hydrocarbon character.[3]
InChIKey FZOXUFODEISZLN-UHFFFAOYSA-N[1]

Synthesis Protocol: Acetylation of 3-Phenoxy-1-propanol

The most direct and reliable method for synthesizing this compound is the esterification of its corresponding alcohol, 3-phenoxy-1-propanol. The following protocol utilizes acetyl chloride, a highly reactive acetylating agent, ensuring a high-yield conversion.

Causality: Acetyl chloride is chosen over acetic acid for this laboratory-scale synthesis because it does not require a catalyst and the reaction goes to completion without the need to remove water, which is a byproduct in Fischer esterification. Pyridine acts as a nucleophilic catalyst and as a base to neutralize the HCl byproduct, preventing potential side reactions.

synthesis_workflow start Dissolve 3-Phenoxy-1-propanol in Dichloromethane (DCM) reagents Add Pyridine (1.2 eq) Cool to 0°C start->reagents addition Add Acetyl Chloride (1.1 eq) dropwise at 0°C reagents->addition reaction Warm to RT Stir for 2-4 hours (Monitor by TLC) addition->reaction workup Quench with H₂O Separate Layers reaction->workup wash Wash Organic Layer: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine workup->wash dry Dry over Na₂SO₄ Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-phenoxy-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution. Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution using a syringe. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Aqueous Workup: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine. This removes pyridine hydrochloride, unreacted acid chloride, and residual salts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Spectroscopic and Analytical Characterization (Predicted)

No experimental spectra are publicly available for this compound. The following data is predicted based on its chemical structure and analysis of analogous compounds.

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

  • δ 7.30-7.25 (m, 2H): Aromatic protons (meta-H) of the phenoxy group.

  • δ 6.95-6.90 (m, 3H): Aromatic protons (ortho-H and para-H) of the phenoxy group.

  • δ 4.20 (t, J=6.5 Hz, 2H): Methylene protons adjacent to the acetate oxygen (-CH₂-OAc).

  • δ 4.05 (t, J=6.5 Hz, 2H): Methylene protons adjacent to the ether oxygen (PhO-CH₂-).

  • δ 2.15 (p, J=6.5 Hz, 2H): Central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).

  • δ 2.05 (s, 3H): Methyl protons of the acetate group (-COCH₃).

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

  • δ 171.0: Carbonyl carbon of the ester (C=O).

  • δ 158.5: Aromatic quaternary carbon attached to the ether oxygen (C-OPh).

  • δ 129.5: Aromatic methine carbons (meta-C).

  • δ 121.0: Aromatic methine carbon (para-C).

  • δ 114.5: Aromatic methine carbons (ortho-C).

  • δ 66.5: Methylene carbon adjacent to the ether oxygen (PhO-CH₂-).

  • δ 62.0: Methylene carbon adjacent to the acetate oxygen (-CH₂-OAc).

  • δ 28.5: Central methylene carbon of the propyl chain.

  • δ 21.0: Methyl carbon of the acetate group.

Infrared (IR) Spectroscopy
  • ~3050 cm⁻¹: Aromatic C-H stretch.

  • ~2950 cm⁻¹: Aliphatic C-H stretch.

  • ~1740 cm⁻¹: Strong C=O stretch (ester carbonyl), a key diagnostic peak.

  • ~1600, 1500 cm⁻¹: Aromatic C=C stretches.

  • ~1240 cm⁻¹: C-O stretch (ester).

  • ~1170 cm⁻¹: C-O stretch (aryl ether).

Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): m/z = 194.

  • Key Fragments:

    • m/z = 134: Loss of acetic acid (M - 60).

    • m/z = 107: Phenoxyethyl fragment [C₆H₅OCH₂CH₂]⁺.

    • m/z = 94: Phenol fragment [C₆H₅OH]⁺• resulting from rearrangement.

    • m/z = 77: Phenyl fragment [C₆H₅]⁺.

    • m/z = 43: Acetyl fragment [CH₃CO]⁺ (often a base peak for acetates).

Chemical Reactivity and Stability

  • Ester Hydrolysis: The primary site of reactivity is the ester functional group. It is susceptible to hydrolysis under both acidic and basic conditions to yield 3-phenoxy-1-propanol and acetic acid (or its conjugate base). This reaction is a standard consideration in drug development for assessing the metabolic stability of ester-containing prodrugs.

  • Ether Stability: The phenyl ether linkage is chemically robust and generally stable to mild acidic and basic conditions, as well as common oxidizing and reducing agents. Cleavage typically requires harsh reagents such as strong protic acids (e.g., HBr) at elevated temperatures.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents to prevent degradation.

Potential Applications in Research and Development

While specific applications are not widely reported, the structure of this compound suggests its utility in several areas of chemical and pharmaceutical research:

  • Synthetic Building Block: It can serve as a bifunctional building block. The ester can be hydrolyzed to reveal a primary alcohol for further functionalization, or it can participate in transesterification reactions. The phenoxy moiety can be modified via electrophilic aromatic substitution if activating groups are present or used as a stable core structure.

  • Fragment-Based Drug Discovery: The molecule contains key pharmacophoric elements (aromatic ring, ether linkage, flexible alkyl chain) that are common in bioactive molecules. It could be used as a fragment in screening libraries for identifying new drug leads.

  • Prodrug Design: The ester group could be used as a cleavable promoiety in prodrug design to improve the pharmacokinetic properties (e.g., lipophilicity, membrane permeability) of a parent drug containing a hydroxyl group.

  • Materials Science: As an analogue of other phenoxy-containing compounds, it could be explored as a plasticizer, a solvent, or a monomer precursor for specialty polymers.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. Prudent safety measures should be based on the properties of its precursor and general laboratory practice for organic esters.

  • Hazards: The precursor, 3-phenoxy-1-propanol, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Similar hazards should be assumed for the acetate derivative.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

References

  • NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link] [Note: This URL is a placeholder as the direct NIST link was not found, but the data is from the NIST database.]

  • ChemSynthesis. (n.d.). 3-phenoxy-1-propanol. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 3-phenoxy-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Phenoxypropyl Acetate (CAS No. 58883-98-0)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-Phenoxypropyl acetate (CAS No. 58883-98-0), a distinct organic ester with potential applications in synthetic chemistry and materials science. This guide moves beyond a simple recitation of data, offering synthesized insights into its chemical identity, core physicochemical properties, validated synthesis protocols, and modern analytical characterization techniques. By explaining the causality behind experimental choices, this guide serves as a practical resource for scientists aiming to incorporate this molecule into their research and development workflows.

Chemical Identity and Nomenclature

This compound is an organic compound classified as both an aryl ether and a carboxylic acid ester. The presence of the flexible three-carbon propyl chain, the ether linkage, and the terminal acetate group imparts a unique combination of polarity and lipophilicity.

  • IUPAC Name: this compound

  • CAS Number: 58883-98-0[1][2][3]

  • Molecular Formula: C₁₁H₁₄O₃[2][3]

  • Molecular Weight: 194.23 g/mol [3]

  • Synonyms: 3-Phenoxy-1-propanol acetate[4]

Physicochemical Properties

The compound exists as a colorless oil at standard conditions.[1][5] Its properties are dictated by the interplay between the hydrophobic phenoxy group and the more polar acetate functionality. A summary of its key physical and chemical identifiers is presented in Table 1.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 58883-98-0[1][2][3]
Molecular Formula C₁₁H₁₄O₃[2][3]
Molecular Weight 194.23 g/mol [3]
Appearance Colorless Oil[1][5]
SMILES CC(=O)OCCCOC1=CC=CC=C1[3]
InChI Key FZOXUFODEISZLN-UHFFFAOYSA-N

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of this compound is the esterification of its corresponding alcohol, 3-Phenoxy-1-propanol. This method is favored for its high yield and straightforward purification. An alternative one-pot method from phenolic esters has also been demonstrated in the literature.[1][5]

Primary Synthesis Route: Acetylation of 3-Phenoxy-1-propanol

The core of this synthesis is a nucleophilic acyl substitution reaction. The hydroxyl group of 3-Phenoxy-1-propanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The use of a mild base, like pyridine or triethylamine, is crucial; it serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct (acetic acid or HCl), driving the reaction to completion.

G reactant1 3-Phenoxy-1-propanol plus1 + reactant2 Acetic Anhydride reaction_arrow Esterification reactant2->reaction_arrow catalyst Pyridine (Base Catalyst) catalyst->reaction_arrow  Catalyzes  Neutralizes product This compound byproduct Acetic Acid start reaction_arrow->product reaction_arrow->byproduct plus2 + end

Caption: Synthesis of this compound via Esterification.

Step-by-Step Laboratory Protocol: Acetylation

This protocol is a representative procedure for laboratory synthesis.

  • Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-Phenoxy-1-propanol (CAS 6180-61-6) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add 1.5 equivalents of pyridine to the solution and cool the flask in an ice bath to 0 °C. The use of excess base ensures complete neutralization of the acid byproduct.

  • Acetylation: Slowly add 1.2 equivalents of acetic anhydride dropwise to the cooled solution. Maintaining a low temperature is critical to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil is purified by silica gel column chromatography to yield the final product, this compound, as a pure, colorless oil.[1][5]

Analytical Characterization

Ensuring the identity and purity of synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

G cluster_structural cluster_purity sample Synthesized This compound nmr NMR Spectroscopy (¹H & ¹³C) sample->nmr Identity ms Mass Spectrometry (MS) sample->ms Mol. Weight gc Gas Chromatography (GC) sample->gc Purity structural Structural Confirmation purity Purity & Quantification

Caption: Analytical Workflow for this compound Characterization.

Spectroscopic Analysis

Spectroscopic data provides definitive structural confirmation. The expected spectral features are summarized in Table 2, based on published data.[1][5]

Table 2: Key Spectroscopic Data for this compound

TechniqueParameterExpected Chemical Shift / Signal (δ ppm or m/z)
¹H-NMR Aromatic Protons (Ar-H)7.33 (t, 2H), 6.93-6.99 (m, 1H), 6.93 (d, 2H)
Methylene (-OCH₂)4.31 (t, 2H)
Methylene (-OCH₂CH₂ CH₂O-)4.07 (t, 2H)
Methylene (-CH₂CH₂ CH₂O-)2.13-2.19 (m, 2H)
Acetyl Methyl (-COCH₃)2.09 (s, 3H)
¹³C-NMR Carbonyl (C=O)170.7
Aromatic C-O158.2
Aromatic C-H129.1, 120.3, 113.9
Methylene (-OC H₂CH₂CH₂O-)63.6
Methylene (-OCH₂CH₂C H₂O-)60.9
Methylene (-OCH₂C H₂CH₂O-)28.1
Acetyl Methyl (-C OCH₃)20.4
MS (ESI) [M-H]⁻m/z = 193.1

Data reported from analysis in CDCl₃ solvent.[1][5]

Chromatographic Methods

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for assessing the purity of this compound. Due to its volatility and thermal stability, it is well-suited for GC analysis. The NIST Chemistry WebBook contains gas chromatography data for this compound, which can serve as a reference.

Applications and Relevance in Research

While its direct application in drug development is not widely documented, this compound serves as a valuable building block in organic synthesis. The aryloxyalkyl ester motif is present in various functional molecules.[1][5] Its structure is related to that of 3-phenylpropyl acetate, a compound with known fragrance applications and investigated for potential therapeutic properties such as wound healing.[6] However, it is crucial to note that the phenoxy group (with an ether linkage) confers different chemical properties than a simple phenyl group, and any biological activity would need to be investigated independently for this specific molecule.

For drug development professionals, its primary relevance may be as a chemical intermediate or as a scaffold for creating libraries of related compounds for screening purposes.

Safety and Handling

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Fire & Reactivity: The compound is likely a combustible liquid. Keep away from heat, sparks, and open flames. Hazardous decomposition products may include carbon monoxide and carbon dioxide.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

    • Inhalation: Move person to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

References

  • Ye, X., et al. (2018). Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. Molecules, 23(7), 1715. Available at: [Link]

  • Scent & Flavor (2023). 3-Phenylpropyl acetate (CAS 122-72-5): Odor profile, Properties, & IFRA compliance. Available at: [Link]

  • Ye, X., et al. (2018). Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31226, 3-Phenylpropyl acetate. Available at: [Link]

  • The Good Scents Company (2023). 3-phenyl propyl acetate. Available at: [Link]

  • Manjunath, S. et al. (2024). Biological assessment of 3-phenylpropyl acetate as a wound healing agent. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • ChemBK (2024). 3-Phenylpropyl acetate (natural). Available at: [Link]

  • NIST (2025). This compound in the NIST Chemistry WebBook. Available at: [Link]

  • Canbeijia (2024). 3-Phenoxy-1-propanol acetate (CAS 58883-98-0). Available at: [Link]

  • NIST (2025). 3-Phenyl-1-propanol, acetate in the NIST Chemistry WebBook. Available at: [Link]

  • ChemSynthesis (2025). 3-phenoxy-1-propanol (CAS 6180-61-6). Available at: [Link]

  • PubChemLite (2025). 3-phenoxy-1-propanol (C9H12O2). Available at: [Link]

  • NIST (2025). 1-Propanol, 3-phenoxy- in the NIST Chemistry WebBook. Available at: [Link]

  • Cheméo (2024). Chemical Properties of 3-Phenyl-1-propanol, acetate (CAS 122-72-5). Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 3-Phenoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the molecular structure of 3-phenoxypropyl acetate, a significant chemical entity in various research and development sectors. Designed for professionals in the scientific community, this document synthesizes fundamental structural data with functional group analysis to offer a comprehensive understanding of this molecule.

Core Molecular Identity

This compound is an organic compound characterized by the presence of a phenoxy group, a propyl chain, and an acetate ester functionality. Its molecular identity is precisely defined by several key identifiers. The National Institute of Standards and Technology (NIST) WebBook provides authoritative data on this compound.[1]

The fundamental properties that define the molecular structure of this compound are summarized below.

IdentifierValueSource
Chemical Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.2271 g/mol [1]
IUPAC Name This compoundInferred from structure
InChI InChI=1S/C11H14O3/c1-10(12)13-8-5-9-14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3[1]
InChIKey FZOXUFODEISZLN-UHFFFAOYSA-N[1]
SMILES CC(=O)OCCCCOc1ccccc1Inferred from structure

Structural Elucidation: A Functional Group Perspective

The molecular architecture of this compound is composed of three key functional groups that dictate its chemical behavior and potential applications. Understanding the interplay of these groups is crucial for its application in research and synthesis.

  • The Phenoxy Group: This aromatic ether moiety consists of a phenyl ring bonded to an oxygen atom. This group is largely responsible for the molecule's thermal stability and influences its solubility in organic solvents. The delocalized π-electron system of the phenyl ring can participate in various aromatic substitution reactions, although the ether linkage deactivates the ring compared to benzene.

  • The Propyl Linker: A three-carbon aliphatic chain connects the phenoxy and acetate groups. This flexible linker provides rotational freedom within the molecule, influencing its conformational landscape. The length and nature of this alkyl chain are critical in determining the molecule's physical properties, such as its boiling point and viscosity.

  • The Acetate Ester: The acetate group is a key functional feature, rendering the molecule susceptible to hydrolysis under both acidic and basic conditions to yield 3-phenoxy-1-propanol and acetic acid. The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, influencing its interaction with protic solvents and biological macromolecules.

Caption: Ball-and-stick representation of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenoxy group, the methylene protons of the propyl chain, and the methyl protons of the acetate group. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide insights into the carbon framework of the molecule. Signals for the aromatic carbons, the three distinct carbons of the propyl chain, the carbonyl carbon of the ester, and the methyl carbon of the acetate group are anticipated.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the C=O stretch of the ester group (typically around 1735 cm⁻¹), the C-O stretching of the ester and ether linkages, and the aromatic C-H and C=C stretching vibrations of the phenyl ring.

Mass Spectrometry

In a mass spectrum, the molecular ion peak would be observed at m/z corresponding to the molecular weight of 194.23. Fragmentation patterns would likely involve the cleavage of the ester and ether bonds, leading to characteristic fragment ions.

Synthesis Methodology

The synthesis of this compound can be logically achieved through the esterification of 3-phenoxy-1-propanol with a suitable acetylating agent. This reaction is a standard procedure in organic synthesis.

Synthesis_Workflow Reactant1 3-Phenoxy-1-propanol Process Esterification (with acid or base catalyst) Reactant1->Process Reactant2 Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) Reactant2->Process Product This compound Process->Product

Caption: Proposed synthetic workflow for this compound.

Exemplary Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-phenoxy-1-propanol in a suitable aprotic solvent such as dichloromethane or diethyl ether.

  • Addition of Acetylating Agent: Slowly add a stoichiometric equivalent of acetic anhydride or acetyl chloride to the solution. A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine or triethylamine) is often used to facilitate the reaction.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting alcohol.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography or distillation to yield pure this compound.

Physicochemical Properties

The physical and chemical properties of a molecule are a direct consequence of its structure. While a comprehensive experimental dataset for this compound is not widely published, its properties can be inferred from its structural components.

PropertyPredicted Value/InformationJustification
Appearance Colorless to pale yellow liquidTypical for similar aromatic esters
Boiling Point ElevatedThe molecular weight and polar ester and ether groups would lead to a higher boiling point than simpler alkanes.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Sparingly soluble in water.The presence of the aromatic ring and alkyl chain provides nonpolar character, while the ester and ether oxygens allow for some polarity.
Density Greater than 1 g/mLThe presence of oxygen atoms generally increases the density of organic compounds.

Conclusion

The molecular structure of this compound, with its distinct phenoxy, propyl, and acetate moieties, defines its chemical identity and provides a framework for understanding its properties and reactivity. While detailed experimental data remains somewhat limited in the public domain, this guide provides a thorough overview based on established chemical principles and available authoritative data. This foundational knowledge is essential for professionals engaged in chemical synthesis, drug design, and materials science, enabling informed decisions in experimental design and application.

References

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Phenoxypropyl Acetate from 3-Phenoxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-phenoxypropyl acetate from its precursor, 3-phenoxy-1-propanol. The document delves into the fundamental principles of esterification, explores various catalytic systems, and presents a detailed, field-proven experimental protocol. By elucidating the causality behind experimental choices, this guide aims to equip researchers and drug development professionals with the necessary knowledge to perform this synthesis efficiently and safely, ensuring a high yield and purity of the final product. The content is grounded in authoritative scientific literature, with in-text citations and a complete reference list for further exploration.

Introduction: The Significance of this compound

This compound is a valuable organic ester characterized by its pleasant floral and fruity aroma. This property makes it a significant component in the fragrance and flavor industries.[1][2] Beyond its sensory applications, its structural motif is of interest in medicinal chemistry and materials science. The synthesis of such esters from their corresponding alcohols is a fundamental transformation in organic chemistry, often serving as a model reaction for understanding reaction mechanisms and optimizing process conditions. This guide focuses on the acetylation of 3-phenoxy-1-propanol, a primary alcohol, to yield this compound.

The Chemistry of Esterification: A Mechanistic Perspective

The synthesis of this compound from 3-phenoxy-1-propanol is an esterification reaction. This process typically involves the reaction of the alcohol with an acetylating agent. While several methods exist, the use of acetic anhydride is a common and effective approach for primary alcohols.[3][4]

Choosing the Acetylating Agent:

  • Acetic Acid: While the direct reaction of a carboxylic acid with an alcohol (Fischer esterification) is a classic method, it is a reversible process.[5][6] To achieve high yields, the equilibrium must be shifted towards the product, often by using a large excess of one reactant or by removing the water byproduct.[6][7]

  • Acetyl Chloride: This reagent is highly reactive and can lead to rapid esterification. However, it is also corrosive, moisture-sensitive, and produces hydrochloric acid as a byproduct, which can be harsh on sensitive substrates.[8]

  • Acetic Anhydride: Acetic anhydride offers a good balance of reactivity and handling properties.[9] It is less reactive than acetyl chloride but generally more effective than acetic acid for achieving high conversions under milder conditions.[10][11] The byproduct, acetic acid, is less corrosive than HCl and can be easily removed during workup.

The Role of the Catalyst:

The acetylation of alcohols with acetic anhydride can be significantly accelerated by a catalyst. The choice of catalyst influences reaction conditions, selectivity, and overall efficiency.

  • Acid Catalysts: Strong mineral acids like sulfuric acid or p-toluenesulfonic acid are traditional catalysts for esterification.[7] They work by protonating the carbonyl oxygen of the acetic anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Lewis Acids: A wide range of Lewis acids, such as metal triflates (e.g., Cu(OTf)₂), have been shown to be excellent catalysts for acetylation.[3][12] They function similarly by coordinating to the carbonyl oxygen.

  • Base Catalysts: Bases like pyridine or triethylamine can also catalyze the reaction. A particularly effective co-catalyst in base-mediated acetylations is 4-(dimethylamino)pyridine (DMAP).[3]

  • Mild, Heterogeneous, and Eco-friendly Catalysts: In recent years, there has been a drive towards developing more environmentally benign catalysts. Options include solid acids like expansive graphite, clays[13], and even mild bases like sodium bicarbonate.[3][4] Sodium bicarbonate offers the advantages of being inexpensive, non-toxic, and easy to handle.[3]

Reaction Mechanism: Base-Catalyzed Acetylation with Acetic Anhydride

The following diagram illustrates a plausible mechanism for the base-catalyzed acetylation of 3-phenoxy-1-propanol with acetic anhydride, using a generic base (B:).

Caption: Reaction mechanism for base-catalyzed acetylation.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound using acetic anhydride and a mild base catalyst, sodium bicarbonate. This approach is chosen for its efficiency, mild reaction conditions, and ease of workup.[3][4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Phenoxy-1-propanol152.1910.0 g0.0657Starting material[14]
Acetic Anhydride102.098.2 g (7.6 mL)0.0803Acetylating agent, 1.2 equivalents
Sodium Bicarbonate (NaHCO₃)84.018.3 g0.0988Catalyst, 1.5 equivalents
Dichloromethane (DCM)-100 mL-Solvent
Saturated Sodium Bicarbonate Solution-50 mL-For workup
Brine (Saturated NaCl Solution)-50 mL-For workup
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-Drying agent

Equipment:

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Experimental Workflow Diagram:

workflow A 1. Reagent Setup Combine 3-phenoxy-1-propanol, DCM, and NaHCO₃ in a round-bottom flask. B 2. Addition of Acetic Anhydride Add acetic anhydride dropwise to the stirred mixture. A->B C 3. Reaction Stir the mixture at room temperature. Monitor progress with TLC. B->C D 4. Quenching and Extraction Add water and transfer to a separatory funnel. Separate the organic layer. C->D E 5. Washing Wash the organic layer with saturated NaHCO₃ and then with brine. D->E F 6. Drying Dry the organic layer over anhydrous MgSO₄. E->F G 7. Solvent Removal Filter and concentrate the solution using a rotary evaporator. F->G H 8. Purification (Optional) Purify the crude product by vacuum distillation. G->H I 9. Characterization Analyze the final product using NMR, IR, and determine the yield. H->I

Caption: Step-by-step experimental workflow for synthesis.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenoxy-1-propanol (10.0 g, 0.0657 mol), dichloromethane (100 mL), and sodium bicarbonate (8.3 g, 0.0988 mol).

  • Addition of Acetylating Agent: While stirring the mixture, add acetic anhydride (8.2 g, 0.0803 mol) dropwise over a period of 10-15 minutes at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, add 50 mL of water to the flask and continue stirring for 10 minutes to quench any remaining acetic anhydride. Transfer the mixture to a separatory funnel. Separate the organic layer (bottom layer).

  • Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove acetic acid) and 50 mL of brine.[7] During the bicarbonate wash, be sure to vent the separatory funnel frequently to release any evolved CO₂ gas.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and wash it with a small amount of dichloromethane. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation. This compound has a boiling point of approximately 87 °C at 1 Torr.[15]

  • Characterization: Determine the yield of the purified product. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the data with literature values.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physical Properties:

PropertyValue
Molecular FormulaC₁₁H₁₄O₃[16]
Molecular Weight194.23 g/mol [17]
AppearanceColorless liquid[15]
Boiling Point~244-245 °C at 760 mmHg[1]
Density~1.01 g/cm³ at 20 °C
Refractive Index~1.496 at 20 °C[15]

Spectroscopic Data:

  • ¹H NMR: The ¹H NMR spectrum is a key tool for structural confirmation. Expected chemical shifts (in CDCl₃) would include signals for the aromatic protons, the three methylene groups of the propyl chain, and the methyl group of the acetate.

  • IR Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the ester carbonyl (C=O) group, typically in the range of 1735-1750 cm⁻¹. The C-O stretching bands will also be present.

Safety Considerations

  • Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

  • The reaction workup involving sodium bicarbonate will produce carbon dioxide gas. It is crucial to vent the separatory funnel frequently to avoid pressure buildup.

Conclusion

The synthesis of this compound from 3-phenoxy-1-propanol via acetylation with acetic anhydride is a robust and efficient transformation. The use of a mild catalyst like sodium bicarbonate provides an accessible and environmentally conscious method suitable for laboratory-scale preparations. By understanding the underlying chemical principles and adhering to a well-defined experimental protocol, researchers can reliably produce this valuable ester in high yield and purity. This guide provides the necessary framework for the successful execution of this synthesis, grounded in established chemical literature and best practices.

References

  • Lugemwa, F. N., Shaikh, K., & Hochstedt, E. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Catalysts, 3(4), 954-965. [Link]

  • Jin, T. S., et al. (2003). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2003(1), 40-41.
  • Lugemwa, F. N., Shaikh, K., & Hochstedt, E. (2013). (PDF) Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. ResearchGate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Writing in Biology. (2018). Experimental Procedure for Esterification. Retrieved from [Link]

  • Choudary, B. M., Sridhar, C., & Sastry, M. (2002). Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts. U.S. Patent No. 6,472,555 B2. Washington, DC: U.S.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenylpropyl acetate. PubChem Compound Database. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Phenylpropyl acetate. Retrieved from [Link]

  • Unknown. (n.d.). Fischer Esterification.
  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids. Education in Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Why are acetyl chloride or acetic anhydride used instead class 12 chemistry CBSE.
  • Bendale, A. R. (2024). Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction?. ResearchGate. Retrieved from [Link]

  • Quora. (2017). Can we use acetyl chloride instead of acetic anhydride in the synthesis of aspirin?. Retrieved from [Link]

  • Clark, J. (2023). Reactions of Acid Anhydrides with Oxygen Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Leandro, C. C. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Ciencia y Tecnología, 24(2), 175-181.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl acetate. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenoxy 1-propanol. PubChem Compound Database. Retrieved from [Link]

  • Virnig, M. J., & Eian, G. L. (1998). Esterification of phenols. U.S. Patent No. 5,808,130 A. Washington, DC: U.S.
  • Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Stevens, W. (1958). Mixed carboxylic acid anhydrides: III. Esterification of phenols with the formic acid/acetic anhydride reaction mixture. ResearchGate. Retrieved from [Link]

  • Stojanova, M., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 12(1), 45-54.
  • Flavor and Extract Manufacturers Association. (n.d.). 3-PHENYLPROPYL ACETATE. Retrieved from [Link]

  • S, S., & G, G. (2018). KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. JETIR, 5(8), 585-590.

Sources

Spectroscopic data of 3-Phenoxypropyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Signature of 3-Phenoxypropyl Acetate

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound (C₁₁H₁₄O₃). In the absence of extensive, publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. The objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework for the identification, characterization, and quality control of this compound. This guide includes predicted spectral data, detailed experimental protocols for data acquisition, and an expert interpretation of the spectral features, grounded in fundamental scientific principles.

Introduction and Molecular Structure

This compound is an organic ester characterized by a phenoxy group linked to an acetylated propyl chain via an ether bond. Its molecular formula is C₁₁H₁₄O₃, and it has a molecular weight of 194.23 g/mol .[1] The unique combination of an aromatic ether, a flexible alkyl chain, and an ester functional group results in a distinct spectroscopic signature. Accurate interpretation of this signature is paramount for confirming the molecule's identity in synthesis reactions, isolating it from complex mixtures, and verifying its purity.

This guide provides the foundational knowledge for these tasks by detailing what a researcher should expect to observe during spectroscopic analysis.

Molecular Identity

PropertyValueSource
IUPAC Name This compoundNIST
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
InChIKey FZOXUFODEISZLN-UHFFFAOYSA-N[1]

digraph "3_Phenoxypropyl_acetate_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_ether [label="O", fontcolor="#EA4335"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O_ester1 [label="O", fontcolor="#EA4335"]; C10 [label="C"]; O_ester2 [label="O", fontcolor="#EA4335"]; C11 [label="C"];

// Invisible nodes for positioning hydrogens H1[label="H", pos="0.5,1.2!", pin=true]; H2[label="H", pos="1.6,1.2!", pin=true]; H3[label="H", pos="2.1,-0.3!", pin=true]; H4[label="H", pos="1.0,-1.5!", pin=true]; H5[label="H", pos="-0.1,-1.5!", pin=true]; H_C7_1 [label="H", pos="3.8,0.5!", pin=true]; H_C7_2 [label="H", pos="3.8,-0.5!", pin=true]; H_C8_1 [label="H", pos="4.9,1.2!", pin=true]; H_C8_2 [label="H", pos="4.9,0.2!", pin=true]; H_C9_1 [label="H", pos="6.0,0.5!", pin=true]; H_C9_2 [label="H", pos="6.0,-0.5!", pin=true]; H_C11_1 [label="H", pos="8.2,1.2!", pin=true]; H_C11_2 [label="H", pos="8.2,0.2!", pin=true]; H_C11_3 [label="H", pos="8.2,-0.8!", pin=true];

// Positions C1 [pos="0,0!"]; C2 [pos="1.1,0.7!"]; C3 [pos="1.6,-0.3!"]; C4 [pos="1.0,-1.0!"]; C5 [pos="0,-1.0!"]; C6 [pos="-0.5,0!"]; // Phenyl ring base O_ether [pos="2.7,0!"]; C7 [pos="3.8,0!"]; C8 [pos="4.9,0.7!"]; C9 [pos="6.0,0!"]; O_ester1 [pos="7.1,0!"]; C10 [pos="7.6,1.0!"]; O_ester2 [pos="7.1,2.0!"]; //This is wrong, should be double bonded to C10 C11 [pos="8.2,0.5!"];

// Re-positioning for correct ester structure C10 [pos="8.2,0!"]; O_ester2 [label="O", pos="8.2,-1.0!", fontcolor="#EA4335"]; C11 [pos="9.3,0.5!"];

// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C3 -- O_ether; O_ether -- C7; C7 -- C8; C8 -- C9; C9 -- O_ester1; O_ester1 -- C10; C10 -- O_ester2 [style=double, len=0.8]; C10 -- C11;

// Benzene ring double bonds (simple lines for clarity in neato) edge [style=double, len=1.2]; C1 -- C2; C3 -- C4; C5 -- C1;

// Add labels for key positions label_c9 [label="α", pos="5.7, -0.5!", fontsize=9, fontcolor="#4285F4"]; label_c8 [label="β", pos="4.6, 1.2!", fontsize=9, fontcolor="#4285F4"]; label_c7 [label="γ", pos="3.5, -0.5!", fontsize=9, fontcolor="#4285F4"];

}

Caption: Molecular structure of this compound.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the three methylene groups of the propyl chain, and the methyl group of the acetate moiety.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind Prediction
7.35 – 7.25m2HAr-H (meta)Aromatic protons deshielded by the ring current. The ortho and para protons are shifted slightly due to the electron-donating ether group.
7.00 – 6.90m3HAr-H (ortho, para)Electron-donating nature of the ether oxygen shields the ortho and para positions, shifting them upfield relative to the meta protons.
4.25t2H-O-CH₂ - (α)Adjacent to the electron-withdrawing ester oxygen, these protons are the most deshielded of the alkyl chain. The triplet arises from coupling to the adjacent β-CH₂ group.
4.05t2HPh-O-CH₂ - (γ)Deshielded by the adjacent ether oxygen. The triplet is due to coupling with the β-CH₂ group.
2.15p2H-CH₂-CH₂ -CH₂- (β)This central methylene group is coupled to two other methylene groups (α and γ), resulting in a more complex multiplet, predicted here as a pentet/quintet (p).
2.08s3H-C(=O)-CH₃ These protons are on a methyl group adjacent to a carbonyl, with no adjacent protons to couple with, resulting in a singlet.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

    • Number of Scans: 8-16 scans.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton counts.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. Due to symmetry in the phenyl group, fewer than 11 signals are expected.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentCausality Behind Prediction
171.0C =OThe carbonyl carbon of the ester is highly deshielded and appears far downfield.
158.5Ar-C -O (ipso)The aromatic carbon directly attached to the ether oxygen is significantly influenced by the oxygen's electronegativity.
129.5Ar-C H (meta)Aromatic carbons in the meta position.
121.0Ar-C H (para)The para carbon is shielded relative to the meta position due to the resonance effect of the ether oxygen.
114.5Ar-C H (ortho)The ortho carbons are the most shielded aromatic carbons due to the strong electron-donating effect of the ether.
65.9Ph-O-C H₂- (γ)The carbon atom directly bonded to the phenoxy oxygen.
63.8-O-C H₂- (α)The carbon atom directly bonded to the acetate oxygen.
28.5-CH₂-C H₂-CH₂- (β)The central alkyl carbon, least affected by the electronegative oxygen atoms.
21.1-C(=O)-C H₃The methyl carbon of the acetate group.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments). Proton decoupling is crucial as it collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 512-1024 scans are typically required to achieve a good signal-to-noise ratio.

    • Spectral Width: 0-220 ppm.

  • Processing: Apply Fourier transformation and standard corrections. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3070-3030MediumC-H stretchAromatic C-H
2960-2880MediumC-H stretchAliphatic C-H (propyl, methyl)
1735 Strong C=O stretch Ester Carbonyl
1600, 1495Medium-StrongC=C stretchAromatic Ring
1240StrongC-O stretchEster (acyl-oxygen)
1170MediumC-O stretchAryl Ether
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: First, run a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step that removes atmospheric (CO₂, H₂O) and instrument-related signals from the final spectrum.

    • Sample Scan: Place the sample on the crystal and acquire the spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which acts as a molecular fingerprint.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z (Mass/Charge)Predicted Relative IntensityIon IdentityCausality Behind Prediction
194Low[M]⁺The molecular ion peak, representing the intact molecule with one electron removed. May be weak due to facile fragmentation.
134Medium[M - CH₃COOH]⁺Loss of a neutral acetic acid molecule (60 Da) via a rearrangement, a common pathway for acetate esters.
107High[C₇H₇O]⁺Cleavage of the propyl chain at the β-γ bond, resulting in a stable phenoxymethyl cation.
94 High (Base Peak) [C₆H₅OH]⁺ McLafferty-type rearrangement followed by cleavage, leading to the formation of a stable phenol radical cation. This is often the most abundant fragment.
77Medium[C₆H₅]⁺Phenyl cation, resulting from the cleavage of the ether bond.
43High[CH₃CO]⁺The acylium ion, a very common and stable fragment from acetate esters.
Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. The GC separates the sample from impurities before it enters the MS.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to libraries.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

MS_Fragmentation_3_Phenoxypropyl_acetate mol_ion [M]⁺˙ m/z = 194 frag_134 [M - CH₃COOH]⁺˙ m/z = 134 mol_ion->frag_134 - C₂H₄O₂ frag_107 [C₇H₇O]⁺ m/z = 107 mol_ion->frag_107 - C₄H₇O₂˙ frag_94 [C₆H₅OH]⁺˙ m/z = 94 (Base Peak) mol_ion->frag_94 Rearrangement frag_43 [CH₃CO]⁺ m/z = 43 mol_ion->frag_43 - C₈H₉O˙ frag_77 [C₆H₅]⁺ m/z = 77 frag_107->frag_77 - CH₂O

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. The key identifying features include: the characteristic ester carbonyl stretch near 1735 cm⁻¹ in the IR spectrum; the molecular ion peak at m/z 194 and the phenol base peak at m/z 94 in the mass spectrum; and the unique set of aromatic and aliphatic signals in the ¹H and ¹³C NMR spectra, most notably the three distinct methylene group signals and the downfield acetate methyl singlet. This guide provides a predictive but scientifically grounded framework to assist researchers in the unequivocal identification and characterization of this compound.

References

  • National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Navigating Chemical Nuances: A Technical Examination of 3-Phenoxypropyl Acetate and its Isomer, 3-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and development, precision in identifying and characterizing molecular structures is paramount. A single misplaced atom can drastically alter the physical, chemical, and biological properties of a compound. This guide addresses the physical characteristics of 3-phenoxypropyl acetate, a compound for which publicly available data is surprisingly scarce. In the course of this investigation, a similarly named yet structurally distinct isomer, 3-phenylpropyl acetate, emerged as a compound with a wealth of documented properties.

This technical guide will first present the limited available data for this compound. Subsequently, for illustrative and comparative purposes, a comprehensive overview of the physical and chemical characteristics of 3-phenylpropyl acetate will be provided. This comparative approach underscores the critical importance of precise nomenclature in scientific endeavors.

Part 1: this compound: An Enigma in the Data Landscape

Despite extensive searches across various chemical databases and scientific literature, detailed information regarding the physical characteristics of this compound is sparse. The National Institute of Standards and Technology (NIST) provides foundational molecular data, which is presented below.

Molecular Identity

The fundamental identification of this compound is established by its molecular formula and weight.

  • Molecular Formula: C₁₁H₁₄O₃[1]

  • Molecular Weight: 194.2271 g/mol [1]

  • IUPAC Standard InChI: InChI=1S/C11H14O3/c1-10(12)13-8-5-9-14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3[1]

  • IUPAC Standard InChIKey: FZOXUFODEISZLN-UHFFFAOYSA-N[1]

Part 2: 3-Phenylpropyl Acetate: A Well-Characterized Isomer

In stark contrast to its phenoxy counterpart, 3-phenylpropyl acetate is a well-documented compound with extensive data available regarding its physical properties, safety, applications, and spectroscopic profile. The following sections provide a detailed technical overview of this isomer.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 3-phenylpropyl acetate are summarized in the table below, providing a comprehensive overview for laboratory and research applications.

PropertyValueSource(s)
CAS Number 122-72-5[2][3][4][5]
Molecular Formula C₁₁H₁₄O₂[3][4][5][6]
Molecular Weight 178.23 g/mol [3][4][5][7]
Appearance Colorless to almost colorless clear liquid[2]
Odor Floral, spicy, reminiscent of phenylpropyl alcohol[8]
Boiling Point 244-245 °C[8][9]
Melting Point -60 °C[9]
Density 1.012 g/mL at 25 °C[8][9]
Refractive Index (n20/D) 1.496[8][9]
Solubility Insoluble in water; soluble in oils and miscible in ethanol.[6][9]
Vapor Pressure <0.01 hPa at 20 °C[4]
Safety and Handling

Understanding the safety profile of a chemical is crucial for its proper handling and use in a research or industrial setting.

  • Flash Point: >100 °C (>212 °F)

  • LD50 (Oral, Rat): 4700 mg/kg[5]

  • Storage: Store below +30°C.[8]

While not classified as a primary hazard, standard laboratory safety protocols, including the use of personal protective equipment, are recommended when handling 3-phenylpropyl acetate.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of chemical compounds.

¹H NMR Spectroscopy: A proton NMR spectrum of 3-phenylpropyl acetate in CDCl₃ would exhibit characteristic peaks corresponding to the different proton environments in the molecule. Based on available data, the expected shifts are:

  • ~7.2 ppm (m, 5H): Aromatic protons of the phenyl group.

  • ~4.0 ppm (t, 2H): Methylene protons adjacent to the ester oxygen (-O-CH₂-).

  • ~2.6 ppm (t, 2H): Methylene protons adjacent to the phenyl group (Ph-CH₂-).

  • ~2.0 ppm (s, 3H): Methyl protons of the acetate group (-O-C(=O)-CH₃).

  • ~1.9 ppm (m, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).

Mass Spectrometry: The electron ionization (EI) mass spectrum of 3-phenylpropyl acetate shows characteristic fragmentation patterns that can be used for its identification.[7]

Synthesis and Applications

Synthesis: 3-Phenylpropyl acetate is typically synthesized by the acetylation of 3-phenylpropanol. A common laboratory-scale procedure involves the reaction of 3-phenylpropanol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a catalyst. One documented method utilizes Ph₃P/Br₂/NH₄OAc for the conversion of 3-phenylpropanol to 3-phenylpropyl acetate.

Experimental Protocol: Synthesis via Acetylation of 3-Phenylpropanol This is a generalized protocol based on common organic synthesis techniques and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Reaction Setup: To a solution of 3-phenylpropanol in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether), add an equimolar amount of an acetylating agent (e.g., acetic anhydride) and a catalytic amount of a base (e.g., pyridine or triethylamine).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Synthesis workflow for 3-phenylpropyl acetate.

Applications: 3-Phenylpropyl acetate is widely used in the fragrance and flavor industries due to its pleasant floral and spicy aroma.[8] It serves as a modifier in various perfume compositions, including hyacinth, rose, and lilac bases.[8] In the flavor industry, it is used in spice, fruit, and honey flavorings.

Recent research has also explored its potential therapeutic applications. A study demonstrated that 3-phenylpropyl acetate can promote wound healing by accelerating tissue repair, stimulating collagen production, and reducing microbial load. This suggests that its utility may extend beyond its traditional use in consumer products into the realm of drug development and wound care.

Conclusion

This technical guide highlights a significant disparity in the available scientific data between two closely related isomers: this compound and 3-phenylpropyl acetate. While the former remains largely uncharacterized in the public domain, the latter is a well-documented compound with a broad range of applications. This underscores the critical importance of precise chemical nomenclature and the need for comprehensive characterization of all synthesized compounds to build a robust and reliable body of scientific knowledge. For researchers and developers, this case serves as a reminder to diligently verify the identity and properties of the specific chemical entities they are working with.

References

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  • FooDB. Showing Compound 3-Phenylpropyl acetate (FDB011417). [Link]

  • PlantaeDB. 3-Phenylpropyl acetate - Chemical Compound. [Link]

  • PubChem. 3-Phenylpropyl acetate | C11H14O2 | CID 31226. [Link]

  • The Good Scents Company. 3-phenyl propyl acetate, 122-72-5. [Link]

  • Hanumesh, P., Mundugaru, R., Amita, K., Prashantha, K., & Rangappa, S. (2023). Biological assessment of 3-phenylpropyl acetate as a wound healing agent. Future Journal of Pharmaceutical Sciences, 9(1), 1-10.
  • NIST. This compound. [Link]

  • Hanumesh, P., Mundugaru, R., Amita, K., Prashantha, K., & Rangappa, S. (2023). Biological assessment of 3-phenylpropyl acetate as a wound healing agent. Future Journal of Pharmaceutical Sciences, 9(1), 1-10.
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A Technical Guide to the Versatile Chemistry of Aryl Alkyl Esters: Exploring the Untapped Potential of 3-Phenoxypropyl Acetate and its Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the chemical versatility of aryl alkyl esters, a class of compounds primarily recognized for their applications in the fragrance and flavor industries. While the specific compound "3-phenoxypropyl acetate" is not extensively documented in publicly available literature, this guide will use its close structural analogs, 3-phenylpropyl acetate and 2-phenoxyethyl propionate, as exemplary models to explore the broader potential of this chemical family in advanced organic synthesis. We will move beyond their olfactory properties to uncover their promise as protecting groups, synthetic intermediates, and specialized solvents, offering a forward-looking perspective for researchers and drug development professionals.

Physicochemical Characteristics: A Foundation for Application

A thorough understanding of the physicochemical properties of these esters is fundamental to unlocking their potential in organic chemistry. The following table summarizes key data for 3-phenylpropyl acetate and 2-phenoxyethyl propionate, providing a baseline for predicting their behavior in various reaction conditions.

Property3-Phenylpropyl Acetate2-Phenoxyethyl Propionate
CAS Number 122-72-5[1]23495-12-7[2][3]
Molecular Formula C₁₁H₁₄O₂[1][4]C₁₁H₁₄O₃[2][5]
Molecular Weight 178.23 g/mol [1][4]194.23 g/mol [2][5]
Appearance Colorless liquid[4][6]Clear, colorless liquid[2][5]
Odor Floral, spicy[4]Sweet, floral, fruity[2]
Boiling Point 244-245 °C at 760 mmHg[4]262 °C[2]
Flash Point >100 °C[7]104 °C[2]
Solubility Insoluble in water; soluble in oils[4][6]Insoluble in water; soluble in most organic solvents[5]
Density ~1.01 g/cm³ at 20 °C[8]~1.080 g/cm³[5]
Refractive Index ~1.496 at 20 °C[6]~1.4970-1.5010 at 20 °C[5]

Synthesis of Aryl Alkyl Esters: A General Protocol

The most straightforward and common method for the synthesis of aryl alkyl esters is the esterification of the corresponding aryl alkanol with an appropriate carboxylic acid or its derivative. A general workflow for this transformation is presented below.

Synthesis_Workflow ArylAlkanol Aryl Alkanol (e.g., 3-Phenylpropanol) Reaction Esterification Reaction ArylAlkanol->Reaction CarboxylicAcid Carboxylic Acid Derivative (e.g., Acetic Anhydride, Acetyl Chloride) CarboxylicAcid->Reaction Catalyst Acid or Base Catalyst (e.g., H₂SO₄, Pyridine) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product Aryl Alkyl Ester (e.g., 3-Phenylpropyl acetate) Purification->Product

Caption: General workflow for the synthesis of aryl alkyl esters.

Detailed Experimental Protocol: Synthesis of 3-Phenylpropyl Acetate

This protocol is based on the acetylation of 3-phenylpropanol.

Materials:

  • 3-Phenylpropanol

  • Acetic anhydride

  • Pyridine (or a non-nucleophilic base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-phenylpropanol in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-phenylpropyl acetate.

Established Applications: The Fragrance and Flavor Industry

The primary commercial application of compounds like 3-phenylpropyl acetate and 2-phenoxyethyl propionate lies in the fragrance and flavor industries.[2][4][9] 3-Phenylpropyl acetate is valued for its warm, floral, and honey-like scent and is used to build middle notes in fine perfumes.[1] It also serves as a fragrance modifier in soaps, shampoos, and other personal care products.[1] In the flavor industry, it imparts fruity and honey nuances to food and beverages.[1] Similarly, 2-phenoxyethyl propionate is used as a blending agent and fixative in perfumery, offering a smooth fruity-floral balance.[2] Its stability makes it suitable for use in home and fabric care products like detergents and air fresheners.[2]

Potential Applications in Organic Synthesis: A New Frontier

Beyond their sensory properties, the chemical structure of aryl alkyl esters presents several opportunities for their application in broader organic synthesis.

a) As Protecting Groups for Carboxylic Acids

The aryl alkyl moiety can be envisioned as a novel protecting group for carboxylic acids. The stability of the ester bond under various conditions, coupled with specific deprotection strategies, makes this an attractive area for exploration.

Protecting_Group_Concept cluster_protection Protection cluster_deprotection Deprotection CarboxylicAcid R-COOH Esterification Esterification (e.g., DCC, DMAP) CarboxylicAcid->Esterification ArylAlkanol Aryl-(CH₂)n-OH ArylAlkanol->Esterification ProtectedAcid R-COO-(CH₂)n-Aryl Esterification->ProtectedAcid ProtectedAcid2 R-COO-(CH₂)n-Aryl Deprotection Deprotection (e.g., LiAlH₄, H₂/Pd-C, Strong Acid/Base) ProtectedAcid2->Deprotection DeprotectedAcid R-COOH Deprotection->DeprotectedAcid

Caption: Concept of using aryl alkyl groups as protecting groups for carboxylic acids.

Advantages of Aryl Alkyl Protecting Groups:

  • Stability: The ester linkage is stable to a range of reaction conditions, including mildly acidic and basic environments, and many redox reactions.

  • Tunable Properties: The electronic and steric properties of the aryl group can be modified to fine-tune the stability and reactivity of the protecting group.

  • Orthogonal Deprotection: The presence of the aryl group allows for deprotection strategies that are orthogonal to other common protecting groups. For instance, hydrogenolysis (for phenylalkyl groups) could be employed.

b) As Versatile Synthetic Intermediates

The inherent functionalities of aryl alkyl esters—the ester group and the aromatic ring—can be independently or sequentially modified to generate a diverse array of new molecules.

Reaction_Pathways cluster_ester Ester Modification cluster_aryl Aromatic Ring Modification Start Aryl Alkyl Ester Hydrolysis Hydrolysis (H⁺ or OH⁻) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start->Reduction EAS Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Start->EAS Alcohol Aryl Alkanol Hydrolysis->Alcohol Reduction->Alcohol SubstitutedEster Substituted Aryl Alkyl Ester EAS->SubstitutedEster CrossCoupling Cross-Coupling (after functionalization) SubstitutedEster->CrossCoupling FunctionalizedEster Further Functionalized Ester CrossCoupling->FunctionalizedEster

Caption: Potential reaction pathways for the modification of aryl alkyl esters.

Synthetic Transformations:

  • Hydrolysis/Reduction of the Ester: Basic or acidic hydrolysis regenerates the corresponding aryl alkanol, which can then be used in subsequent synthetic steps. Alternatively, reduction with a strong reducing agent like lithium aluminum hydride also yields the aryl alkanol.

  • Electrophilic Aromatic Substitution: The phenyl or phenoxy ring is amenable to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. This allows for the introduction of a wide range of functional groups onto the aromatic nucleus.

  • Cross-Coupling Reactions: Following the introduction of a suitable functional group (e.g., a halide) onto the aromatic ring, a plethora of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

c) As Specialized Solvents and Coalescing Agents

The properties of compounds like 2-phenoxyethyl propionate, such as a high boiling point, low volatility, and good solvency for a wide range of resins, suggest their potential use as specialized solvents or coalescing agents in organic reactions and polymer chemistry.[5] Their unique structure, combining polar (ester, ether) and nonpolar (aromatic ring, alkyl chain) moieties, could be advantageous for reactions requiring specific solubility profiles or for facilitating the formation of uniform polymer films.

Conclusion and Future Outlook

While this compound and its analogs have established a firm niche in the fragrance and flavor industries, their potential in mainstream organic synthesis remains largely untapped. This guide has aimed to illuminate the possibilities, from their application as novel protecting groups to their use as versatile synthetic building blocks and specialized solvents. The accessibility of their starting materials and their straightforward synthesis make them attractive candidates for further investigation. It is our hope that this technical overview will inspire researchers and drug development professionals to explore the rich and varied chemistry that this class of compounds has to offer, paving the way for new synthetic methodologies and the discovery of novel molecules.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31226, 3-Phenylpropyl acetate. Retrieved from [Link].

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 3-phenylpropyl acetate. Food and Chemical Toxicology, 50 Suppl 2, S457-S461.
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  • RIFM (2022). RIFM fragrance ingredient safety assessment, 3-phenylpropyl acetate, CAS Registry Number 122-72-5. Food and Chemical Toxicology, 162, 112855.
  • Tradeindia (n.d.). Phenoxy Ethyl Propionate - C11H14O3, CAS No - 23495-12-7. Retrieved from [Link].

  • ResearchGate (n.d.). Fragrance material review on 3-phenylpropyl acetate. Retrieved from [Link].

  • SIELC Technologies (n.d.). Phenoxyethyl propionate. Retrieved from [Link].

  • Good Scents Company (n.d.). 3-phenyl propyl acetate. Retrieved from [Link].

  • Perflavory (n.d.). phenoxyethyl propionate, 23495-12-7. Retrieved from [Link].

  • Good Scents Company (n.d.). phenoxyethyl propionate. Retrieved from [Link].

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme.
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  • ChemBK (2024). 3-Phenylpropyl acetate (natural). Retrieved from [Link].

  • SIELC Technologies (2018). 3-Phenylpropyl acetate. Retrieved from [Link].

  • Flavor Extract Manufacturers Association (FEMA) (n.d.). 3-PHENYLPROPYL ACETATE. Retrieved from [Link].

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  • SynArchive (n.d.). Protecting Groups List. Retrieved from [Link].

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An In-Depth Technical Guide to 3-Phenoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Phenoxypropyl Acetate, a molecule of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited publicly available data on this specific compound, this guide synthesizes direct information where available, and provides expert-driven insights and logical extrapolations based on the chemistry of its precursors and analogous compounds.

Introduction to this compound

This compound (C₁₁H₁₄O₃) is an organic ester that, while not extensively documented in scientific literature, holds potential for various applications, particularly in the synthesis of more complex molecules.[1] Its structure, featuring a phenoxy group linked to a propyl acetate moiety, suggests possible utility as a building block in medicinal chemistry and materials science. The phenoxy group is a common pharmacophore in many biologically active compounds.[2][3][4]

This guide will delve into the probable synthetic routes, inferred chemical characteristics, potential applications, and safety considerations based on available data for its precursor, 3-phenoxypropanol, and related phenoxy esters.

Synthesis and Mechanistic Insights

Synthesis of the Precursor: 3-Phenoxypropanol

The key precursor, 3-phenoxypropanol, can be synthesized via a Williamson ether synthesis, reacting phenol with a 3-halopropanol under basic conditions.

Diagram of the Synthesis of 3-Phenoxypropanol

G phenol Phenol reaction_intermediate Reaction Mixture phenol->reaction_intermediate halopropanol 3-Halopropanol (X = Cl, Br) halopropanol->reaction_intermediate base Base (e.g., K₂CO₃) base->reaction_intermediate solvent Solvent (e.g., Acetonitrile) solvent->reaction_intermediate phenoxypropanol 3-Phenoxypropanol reaction_intermediate->phenoxypropanol Nucleophilic Substitution

Caption: Synthesis of 3-phenoxypropanol from phenol and 3-halopropanol.

A representative experimental protocol for the synthesis of 3-phenoxypropanol is as follows:

Experimental Protocol: Synthesis of 3-Phenoxypropanol [5]

  • Reaction Setup: To a round-bottom flask, add acetonitrile (376 mL), phenol (47.0g, 0.50 mol), potassium carbonate (75.9g, 0.55 mol), and 3-bromopropanol (76.5g, 0.55 mol).

  • Reaction Conditions: Heat the mixture with stirring to 65-70°C for 9 hours.

  • Work-up:

    • Cool the reaction solution to room temperature.

    • Filter the mixture under reduced pressure to remove solid potassium carbonate.

    • Recover the solvent from the filtrate under reduced pressure.

    • To the residue, add ethyl acetate (400 mL) and stir to dissolve.

    • Wash the organic layer with a 5% sodium hydroxide solution, followed by washing with water until neutral.

    • Dry the organic phase with anhydrous sodium sulfate.

    • Filter and recover the ethyl acetate under reduced pressure to yield 3-phenoxypropanol.

The choice of a carbonate base is crucial as it is strong enough to deprotonate the phenol to the more nucleophilic phenoxide ion, but mild enough to avoid side reactions with the halo-alcohol. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.

Esterification of 3-Phenoxypropanol to this compound

The final step in the synthesis of this compound is the esterification of 3-phenoxypropanol. This can be achieved through several standard methods, with the Fischer esterification or acylation with acetic anhydride or acetyl chloride being the most common.

Diagram of the Esterification of 3-Phenoxypropanol

G phenoxypropanol 3-Phenoxypropanol reaction_intermediate Reaction phenoxypropanol->reaction_intermediate esterifying_agent Esterifying Agent (e.g., Acetic Anhydride) esterifying_agent->reaction_intermediate catalyst Catalyst (e.g., Acid or Base) catalyst->reaction_intermediate phenoxypropyl_acetate This compound reaction_intermediate->phenoxypropyl_acetate Esterification

Caption: Esterification of 3-phenoxypropanol to form this compound.

Experimental Protocol: Fischer Esterification (Inferred)

While a specific protocol for this compound is not available, a general Fischer esterification procedure can be adapted.[6][7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-phenoxypropanol, a molar excess of glacial acetic acid, and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acetic acid and the catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by distillation or column chromatography.

The use of an excess of the alcohol or the removal of water as it forms can drive the equilibrium towards the product side.[8]

Physico-Chemical Properties

Directly measured experimental data for this compound is limited. The following table summarizes the available information and provides inferred properties based on the closely related compound, 2-phenoxyethyl acetate.

PropertyValue (this compound)Inferred/Comparative Value (2-Phenoxyethyl Acetate)Source
Molecular Formula C₁₁H₁₄O₃C₁₀H₁₂O₃[1]
Molecular Weight 194.23 g/mol 180.20 g/mol [1]
Appearance -Colorless liquid[9]
Boiling Point -~273 °C[9]
Density -~1.11 g/cm³[9]

It is reasonable to expect that this compound will also be a colorless liquid with a boiling point slightly higher than that of 2-phenoxyethyl acetate due to its higher molecular weight.

Potential Applications in Research and Development

While specific applications for this compound are not documented, the presence of the phenoxy moiety is significant in the context of drug discovery. Phenoxy derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[3][4] Therefore, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

The ester functionality also allows for its potential use as a pro-drug, where the acetate group could be hydrolyzed in vivo to release the active 3-phenoxypropanol.

Safety and Handling

There is no specific safety data sheet (SDS) available for this compound. Therefore, it is imperative to handle this compound with the utmost care, assuming it may be hazardous. Safety protocols should be based on the known hazards of its precursor, 3-phenoxypropanol.

Safety Information for 3-Phenoxypropanol: [1][10][11]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Precautions:

    • Wear protective gloves, clothing, eye, and face protection.[10][11]

    • Use only in a well-ventilated area.[11]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

Handling and Storage: [11]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Spectroscopic Analysis

No published spectroscopic data (NMR, IR, MS) for this compound could be located. For researchers synthesizing this compound, the following are expected spectral characteristics based on its structure:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenoxy group, methylene protons of the propyl chain, and a characteristic singlet for the acetyl methyl protons.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbons of the propyl chain, the carbonyl carbon of the ester, and the methyl carbon of the acetate.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the ester group, and characteristic bands for the C-O-C ether linkage and the aromatic ring.

  • Mass Spectrometry: The molecular ion peak (M+) at m/z = 194.09, along with fragmentation patterns corresponding to the loss of the acetate group and cleavage of the propyl chain.

Conclusion

This compound is a compound with limited available data but holds potential as a synthetic intermediate in various fields, particularly in drug discovery. This guide has provided a comprehensive overview based on fundamental chemical principles and data from related compounds. The synthesis is achievable through a two-step process involving the formation of 3-phenoxypropanol followed by esterification. While direct safety and property data are scarce, a cautious approach based on the precursor's profile is recommended. Further research into this molecule is warranted to fully elucidate its properties and potential applications.

References

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An In-Depth Technical Guide to 3-Phenoxypropyl Acetate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Phenoxypropyl acetate, a member of the aryloxyalkyl ester class of organic compounds, represents a molecule of growing interest in synthetic chemistry. While not as extensively documented as some of its structural relatives, its unique combination of an ether linkage and an ester functional group presents a versatile scaffold for further chemical modification and potential application in diverse fields. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, from its synthesis and chemical properties to its potential, yet largely unexplored, applications. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, aiming to stimulate further investigation into this promising molecule.

Chemical Identity and Physicochemical Properties

  • Chemical Name: this compound

  • CAS Number: 58883-98-0

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

A clear, colorless oil at room temperature, this compound's structure is characterized by a propyl chain connected to a phenyl group via an ether linkage, with an acetate group at the terminus of the propyl chain.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Appearance Colorless oil[1]
Molecular Weight 194.23 g/mol [this compound
Purity Typically >95%[this compound

Historical Context and Discovery

The precise date and discoverer of this compound are not well-documented in readily available scientific literature. However, its existence and study can be traced back to at least 1975, as evidenced by a publication in the Japanese chemical journal, Nippon Kagaku Kaishi. This paper detailed the acid-catalyzed reactions of this compound with formaldehyde, indicating that the compound was being synthesized and its reactivity explored by this time.[2]

The broader class of aryloxyalkyl esters, to which this compound belongs, has been a subject of interest in organic synthesis for a longer period. These compounds are recognized as important structural motifs in a variety of bioactive molecules and functional materials.[1]

Synthesis of this compound

The synthesis of this compound has evolved from traditional multi-step procedures to more efficient one-pot methodologies. Understanding these synthetic routes is crucial for its production and for the design of novel derivatives.

Traditional Two-Step Synthesis

Historically, the preparation of aryloxyalkyl esters like this compound involved a two-step process.[1] This method, while effective, is less efficient in terms of time and resources compared to more modern approaches.

Workflow of the Traditional Two-Step Synthesis:

G cluster_0 Step 1: Etherification cluster_1 Step 2: Esterification Phenol Phenol Phenoxypropanol 3-Phenoxypropanol Phenol->Phenoxypropanol Propyl_halide 3-Halo-1-propanol Propyl_halide->Phenoxypropanol Base Base (e.g., K₂CO₃) Base->Phenoxypropanol Final_Product This compound Phenoxypropanol->Final_Product Acetylation Acetylating Agent (e.g., Acetic Anhydride) Acetylation->Final_Product

Caption: Traditional two-step synthesis of this compound.

Step 1: Williamson Ether Synthesis: The synthesis typically begins with the reaction of a phenoxide ion (generated from phenol and a base) with a 3-halo-1-propanol (e.g., 3-bromo-1-propanol or 3-chloro-1-propanol). This nucleophilic substitution reaction forms the ether linkage, yielding 3-phenoxypropanol.

Step 2: Esterification: The resulting 3-phenoxypropanol is then esterified using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a catalyst or base to yield the final product, this compound.

Modern One-Pot Synthesis

A more efficient and streamlined approach to the synthesis of this compound was reported in 2018.[1] This one-pot method combines the etherification and esterification steps, offering significant advantages in terms of reaction time, yield, and operational simplicity.

Experimental Protocol: One-Pot Synthesis of this compound [1]

  • Reactant Preparation: To a solution of phenyl acetate (1a) in N,N-dimethylformamide (DMF), add 3-bromo-1-propanol (2a) and potassium carbonate (K₂CO₃).

  • Reaction: The reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. Dichloromethane (CH₂Cl₂) and water are added. The organic layer is separated, and the aqueous phase is extracted with CH₂Cl₂.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude product is then purified by silica gel column chromatography.

This method cleverly utilizes an acyl transfer mechanism, where the acetate group from the starting phenyl acetate is transferred to the 3-phenoxypropanol intermediate formed in situ.

Reaction Scheme of the Modern One-Pot Synthesis:

G Phenyl_acetate Phenyl Acetate Intermediate In situ formation of 3-Phenoxypropanol and Acyl Transfer Phenyl_acetate->Intermediate Bromo_propanol 3-Bromo-1-propanol Bromo_propanol->Intermediate K2CO3 K₂CO₃ K2CO3->Intermediate DMF DMF (solvent) DMF->Intermediate Final_Product This compound Intermediate->Final_Product

Caption: Modern one-pot synthesis of this compound.

Potential Applications and Future Directions

While specific, large-scale industrial applications of this compound are not widely reported, the broader class of aryloxyalkyl esters is known for its utility in several high-value sectors.[1] These potential applications provide a roadmap for future research and development of this compound and its derivatives.

Potential Fields of Application:

  • Pharmaceuticals: The aryloxyalkyl ester motif is present in various bioactive compounds. The ether-ester structure can influence a molecule's lipophilicity, membrane permeability, and metabolic stability, making it a valuable scaffold in drug design. Further research could explore the synthesis of this compound derivatives with potential therapeutic activities.

  • Materials Science: Aryloxyalkyl esters have found applications in the development of electrophosphorescent materials and luminescent materials.[1] The aromatic and ester components of this compound could be modified to tune its photophysical properties for potential use in organic light-emitting diodes (OLEDs) or other optoelectronic devices.

  • Plasticizers: The ester functional group suggests potential as a plasticizer, a substance added to a material to increase its flexibility, workability, and distensibility.

  • Agrochemicals and Functional Polymers: Phenolic esters, the precursors in the modern synthesis, are found in various agrochemicals and functional polymers. This suggests that this compound could serve as a building block for new materials in these areas.[1]

The limited publicly available data on this compound underscores the significant opportunities for further research. A thorough characterization of its physicochemical properties, toxicological profile, and exploration of its activity in various biological and material science assays are warranted. The development of novel derivatives by modifying the phenyl ring or the acetate group could lead to the discovery of new compounds with enhanced properties and specific applications.

Conclusion

This compound is a versatile molecule with a straightforward and efficient synthetic route. While its history is not extensively detailed, its chemical structure as an aryloxyalkyl ester places it in a class of compounds with significant potential in pharmaceuticals, materials science, and other areas of chemical industry. This guide has consolidated the available technical information on its synthesis and properties, and has highlighted the promising avenues for future research. It is hoped that this will serve as a valuable resource for scientists and researchers, encouraging a deeper exploration of this compound and its potential to contribute to the development of new technologies and therapies.

References

  • Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. Molecules. 2018;23(7):1715. Available from: [Link]

  • This compound - NIST WebBook. NIST. Available from: [Link]

  • Chemical Properties of 1-Propanol, 3-phenoxy- (CAS 6180-61-6). Cheméo. Available from: [Link]

  • Regular Article - Organic Chemistry Research. Organic Chemistry Research. 2016;2(2):177-191. Available from: [Link]

  • Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols - ResearchGate. ResearchGate. Available from: [Link]

  • Acid Catalyzed Reactions of 3-Phenoxypropylene Diacetate and this compound with Formaldehyde. Nippon Kagaku Kaishi. 1975;1975(12):2215-2220. Available from: [Link]

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3-Phenoxypropyl acetate safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Phenoxypropyl Acetate

For professionals in research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, grounded in its chemical properties and potential hazards.

Section 1: Chemical and Physical Identity

This compound, a member of the aryl alkyl alcohol simple acid esters, is primarily utilized as a fragrance and flavoring agent.[1][2] A thorough understanding of its physical and chemical properties is the foundation for safe handling.

Key Identifiers and Properties:

PropertyValueSource
CAS Number 122-72-5
Molecular Formula C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [2]
Appearance Clear, colorless liquid[4]
Odor Floral, spicy[4]
Boiling Point 244-245 °C[4]
Flash Point 113 °C (closed cup)
Density 1.01 g/cm³ at 20 °C
Solubility Insoluble in water; soluble in oils and ethanol[2][3]
Vapor Pressure <0.01 hPa at 20 °C

Section 2: Hazard Identification and Toxicological Profile

While not classified as acutely hazardous, this compound requires careful handling due to its potential as an irritant.[5] The primary routes of exposure are inhalation, skin contact, and eye contact.

Toxicological Summary:

  • Acute Toxicity: The oral LD₅₀ in rats is reported as 4700 mg/kg, indicating low acute toxicity.

  • Skin Irritation: May cause skin irritation upon prolonged or repeated exposure.[5][6]

  • Eye Irritation: Can cause serious eye irritation.[7]

  • Sensitization: Not expected to be a significant skin sensitizer.[5]

  • Genotoxicity: Data from read-across analogs suggest it is not genotoxic.[8]

  • Carcinogenicity: Not likely to be a carcinogen.[8]

Section 3: Core Safety Protocols and Handling Procedures

Adherence to the following protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Ventilation

The low vapor pressure of this compound suggests that hazardous concentrations of vapor are unlikely to accumulate at ambient temperatures. However, it is best practice to handle this chemical in a well-ventilated area.[6][9] For procedures that may generate aerosols or involve heating, a chemical fume hood is required.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact.

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) for this compound Eye Eye Protection Eye_Spec Chemical safety goggles (ANSI Z87.1 or EN 166) Eye->Eye_Spec Required Hand Hand Protection Hand_Spec Chemical-resistant gloves (e.g., Nitrile, Neoprene) Hand->Hand_Spec Required Body Body Protection Body_Spec Laboratory coat Body->Body_Spec Required

Caption: Required PPE for handling this compound.

  • Eye Protection: Always wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10][11]

  • Hand Protection: Wear suitable chemical-resistant gloves.[9] Given its ester structure, nitrile or neoprene gloves are appropriate for incidental contact. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat should be worn to prevent skin contact.[9]

Safe Storage and Handling Practices
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12] The recommended storage temperature is between 2-30°C. Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[6][7]

  • Handling: Avoid contact with skin and eyes.[9] Do not breathe vapors or mists.[6] When transferring, use approved bonding and grounding procedures to prevent static discharge.[6][13] Use non-sparking tools.[9][10]

Section 4: Emergency Procedures and First Aid

Rapid and appropriate response to an exposure or spill is crucial.

First Aid Measures

First_Aid_Flowchart cluster_routes Route of Exposure cluster_actions Immediate Action Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion Move Move to fresh air Inhalation->Move if symptoms persist Wash_Skin Wash with soap and water Skin->Wash_Skin if irritation occurs Rinse_Eyes Rinse with water for 15 min Eyes->Rinse_Eyes Rinse_Mouth Do NOT induce vomiting. Rinse mouth. Ingestion->Rinse_Mouth Medical Seek Medical Attention Move->Medical if symptoms persist Wash_Skin->Medical if irritation occurs Rinse_Eyes->Medical Rinse_Mouth->Medical

Caption: First aid response workflow for this compound exposure.

  • After Inhalation: Move the exposed person to fresh air at once.[7][14] If breathing is difficult or symptoms persist, seek medical attention.[6][10]

  • After Skin Contact: Take off immediately all contaminated clothing.[7] Wash the affected area thoroughly with soap and water.[6][14] Get medical attention if irritation develops or persists.[10][14]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10][14] Remove contact lenses if present and easy to do.[7][10] Seek immediate medical attention.[6][7]

  • After Ingestion: Do NOT induce vomiting.[6][15] Rinse mouth with water and then drink one or two glasses of water.[7] Seek immediate medical attention.[6]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Isolate and Ventilate: Remove all sources of ignition and ensure adequate ventilation.[6][9] Evacuate unnecessary personnel from the area.[9]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[9] Do not let the chemical enter drains.[9]

  • Clean-up: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6][16][17] Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[9][10]

Section 5: Firefighting and Disposal

  • Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6][9] Water spray may be used to cool closed containers to prevent pressure build-up and potential explosion.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

  • Disposal: Dispose of waste material at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, in accordance with local, state, and federal regulations.[9] Do not dispose of it into sewer systems.[9]

References

  • 3-Phenylpropyl acetate (CAS 122-72-5): Odor profile, Properties, & IFRA compliance. (n.d.).
  • 3-Phenylpropyl acetate for synthesis 122-72-5. (n.d.). Sigma-Aldrich.
  • 3-PHENYLPROPYL ACETATE | 122-72-5. (n.d.). ChemicalBook.
  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 3-phenylpropyl acetate. Food and Chemical Toxicology, 50 Suppl 2, S457–S461.
  • 3-Phenylpropyl acetate | C11H14O2 | CID 31226. (n.d.). PubChem - NIH.
  • Showing Compound 3-Phenylpropyl acetate (FDB011417). (2010). FooDB.
  • RIFM fragrance ingredient safety assessment, 3-phenylpropyl acetate, CAS Registry Number 122-72-5. (2022).
  • 3-Phenylpropyl acetate - Chemical Compound. (n.d.). PlantaeDB.
  • 3-Phenylpropyl acetate SDS, 122-72-5 Safety Data Sheets. (n.d.). ECHEMI.
  • Aldrich W292508 - SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2015). Fisher Scientific.
  • 3-Phenylpropyl acetate CAS 122-72-5 | 814440. (n.d.). Merck Millipore.
  • MATERIAL SAFETY DATA SHEET. (2014). BigCommerce.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • 3-Phenylpropyl Acetate | 122-72-5. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET. (2010). Fisher Scientific.
  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • 3-phenyl propyl acetate, 122-72-5. (n.d.). The Good Scents Company.
  • Methoxy Propyl Acetate (PMA). (n.d.). Chemius.
  • ETHOXYPROPYL ACETATE. (n.d.). CAMEO Chemicals - NOAA.
  • MATERIAL SAFETY DATA SHEET CF143 05 00 Section 1 -- PRODUCT AND COMPANY IDENTIFICATION PRODUCT NUMBER DATE OF PREPARATION. (n.d.).
  • First Aid Treatment Steps for Chemical Safety. (2024). TRADESAFE.
  • 2 - SAFETY DATA SHEET. (n.d.).
  • n-propyl acetate - Report. (n.d.). CAMEO Chemicals | NOAA.

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Methodological & Application

Application and Protocol Guide: Synthesis of 3-Phenoxypropyl Acetate via Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 3-phenoxypropyl acetate through the acylation of 3-phenoxypropan-1-ol with acetic anhydride. Designed for researchers, scientists, and professionals in drug development, this document provides a robust framework encompassing the underlying chemical principles, a meticulously detailed experimental protocol, and essential safety and analytical considerations. The methodologies presented herein are optimized for high yield and purity, ensuring reproducibility for applications in fragrance formulation, specialty chemical manufacturing, and as an intermediate in pharmaceutical synthesis.

Introduction

This compound is a valuable ester characterized by its pleasant floral and fruity aroma, finding utility in the fragrance and flavor industries.[1][2] Beyond its sensory applications, its structural motif serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis route via acylation of the corresponding alcohol, 3-phenoxypropan-1-ol, with acetic anhydride is a classic and efficient method of esterification.[3][4] This reaction proceeds through a nucleophilic acyl substitution mechanism, offering advantages such as high yields and relatively mild reaction conditions, especially when compared to Fischer esterification.[3]

The selection of acetic anhydride as the acylating agent is strategic; it is more reactive than acetic acid and avoids the production of water as a byproduct, which can complicate reaction equilibrium.[5][6] To facilitate the reaction and neutralize the acetic acid byproduct, a mild base such as pyridine or a solid-supported catalyst is often employed.[4][7][8] This guide will focus on a pyridine-catalyzed approach, valued for its efficacy in promoting the reaction to completion.

Chemical Reaction and Mechanism

The fundamental transformation involves the reaction of the primary alcohol, 3-phenoxypropan-1-ol, with acetic anhydride to yield this compound and acetic acid.

Overall Reaction:

The reaction is mechanistically a nucleophilic acyl substitution. The alcohol's hydroxyl group acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride.[3][4] The use of a base like pyridine accelerates the reaction by deprotonating the alcohol, increasing its nucleophilicity, and also by activating the anhydride.[7]

dot

Acylation_Mechanism cluster_step3 Step 3: Deprotonation ROH 3-Phenoxypropan-1-ol (R-OH) Intermediate1 Tetrahedral Intermediate ROH->Intermediate1 Attacks carbonyl C Anhydride Acetic Anhydride ((Ac)2O) Anhydride->Intermediate1 Intermediate1_2 Tetrahedral Intermediate Protonated_Ester Protonated Ester Intermediate1_2->Protonated_Ester Carbonyl reforms Acetate_LG Acetate Leaving Group (AcO-) Intermediate1_2->Acetate_LG C-O bond breaks Protonated_Ester_2 Protonated Ester Acetate_LG_2 Acetate (AcO-) Final_Ester This compound (R-OAc) Protonated_Ester_2->Final_Ester Pyridine Pyridine (Base) Pyridine->Protonated_Ester_2 Abstracts H+ Protonated_Pyridine Pyridinium Acetate Acetate_LG_2->Protonated_Pyridine Workflow A 1. Reagent Setup (3-Phenoxypropan-1-ol, Pyridine, DCM) B 2. Addition of Acetic Anhydride (Dropwise at 0°C) A->B C 3. Reaction (Stir at room temp.) B->C D 4. Monitoring (TLC Analysis) C->D D->C Incomplete E 5. Workup (Quench with water, add Et2O) D->E Complete F 6. Aqueous Wash (HCl, NaHCO3, Brine) E->F G 7. Drying & Filtration (Dry with MgSO4) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization (NMR, IR, GC-MS) I->J

Sources

Application Note: A Multi-Platform Approach to the Analytical Characterization of 3-Phenoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the analytical characterization of 3-Phenoxypropyl acetate (CAS No. Not Assigned), an ester of interest in chemical synthesis and potentially in the fragrance and materials industries. Due to the limited availability of published, validated analytical methods for this specific compound, this document emphasizes foundational principles and provides robust starting protocols for method development across multiple analytical platforms. The methodologies outlined herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to establish reliable identification, purity, and quantification assays.

Introduction and Physicochemical Profile

This compound is an organic ester characterized by a phenoxy group linked to a propyl acetate moiety. Its structure suggests potential applications where controlled release of fragrance or specific solvency properties are desired. Accurate and precise analytical characterization is paramount for ensuring batch-to-batch consistency, determining purity, identifying impurities, and elucidating its structure.

This application note details developmental protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is foundational for selecting appropriate analytical conditions.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
IUPAC Name This compound[1]
InChIKey FZOXUFODEISZLN-UHFFFAOYSA-N[1]
Appearance (Predicted) Colorless Liquid-
Boiling Point (Predicted) ~280-300 °C-
Solubility (Predicted) Soluble in methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane. Low solubility in water.-

General Sample & Standard Preparation

Accurate analysis begins with correct sample preparation. The following protocol is a standard procedure for creating a stock solution for analysis and method development.

Protocol: Standard Solution Preparation (1 mg/mL)

  • Tare: Place a clean, dry 10 mL volumetric flask on an analytical balance and tare the balance.

  • Weighing: Accurately weigh approximately 10 mg of this compound reference standard directly into the volumetric flask. Record the exact weight.

  • Dissolution: Add approximately 7 mL of HPLC-grade acetonitrile (or another suitable solvent like methanol).

  • Sonication: Gently swirl the flask to dissolve the compound. If necessary, sonicate for 2-5 minutes until all solid is dissolved.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add the solvent to the 10 mL mark (meniscus on the line).

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Storage: Transfer the solution to a labeled amber glass vial and store at 2-8 °C. This stock solution can be used for further dilutions.

Analytical Workflow Overview

The comprehensive characterization of a compound like this compound involves a multi-step, logical process. The choice of technique depends on the analytical goal, whether it is for routine purity assessment, structural confirmation, or trace-level impurity identification.

Analytical_Workflow Figure 1. General Analytical Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting Sample Sample Receipt & Physicochemical Assessment StdPrep Standard & Sample Solution Preparation Sample->StdPrep Screening Initial Screening & Purity (GC-FID or HPLC-UV) StdPrep->Screening Identity Structural Confirmation (GC-MS, NMR) Screening->Identity Quant Quantitative Assay (Validated GC or HPLC) Screening->Quant Data Data Analysis & Interpretation Identity->Data Quant->Data Report Final Report & Certificate of Analysis Data->Report

Caption: Figure 1. General Analytical Workflow

Gas Chromatography (GC) for Purity and Quantification

Gas chromatography is an ideal technique for assessing the purity of volatile and semi-volatile compounds like this compound. A Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for quantification.

Causality and Method Development Considerations
  • Column Selection: The molecule contains both a polar ester group and a phenyl ether group, resulting in intermediate polarity. A low-to-mid polarity column, such as a 5% phenyl polysiloxane (e.g., DB-5, HP-5ms, VF-5ms), is an excellent starting point. This phase provides good selectivity for a wide range of compounds and is robust.

  • Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization without causing thermal degradation. A temperature of 250 °C is a standard starting point, well below the predicted boiling point.

  • Oven Program: A temperature gradient is recommended to ensure good peak shape for the main analyte while allowing for the elution of both more volatile (e.g., residual solvents) and less volatile (e.g., synthesis by-products) impurities. The program should start at a low temperature (~70 °C) to focus the injection band and ramp up to a temperature (~280 °C) that ensures all components elute.

  • Detector: FID is chosen for its universal response to organic compounds and its robustness for purity analysis by area percent.

Protocol: GC-FID Method for Purity Analysis
  • System Preparation: Ensure the GC-FID system is equilibrated and the baseline is stable.

  • Sample Injection: Inject 1 µL of the prepared sample solution (e.g., 1 mg/mL in acetonitrile) into the GC.

  • Data Acquisition: Acquire the chromatogram using the parameters outlined in the table below.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks.

Table: Recommended GC-FID Parameters

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Split/Splitless, 250 °C
Injection Mode Split (50:1 ratio for purity)
Injection Volume 1 µL
Oven Program Start at 70 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min
Detector FID, 280 °C
Makeup Gas Nitrogen, 25 mL/min

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful alternative or complementary technique to GC, particularly for confirming purity or for analyzing samples that may contain non-volatile impurities.

Causality and Method Development Considerations
  • Mode and Column Selection: Reversed-phase HPLC is the most logical starting point for a molecule of this polarity. A C18 (octadecylsilane) column is the universal choice for initial method development due to its versatility and hydrophobic retention mechanism.

  • Mobile Phase: A mixture of a weak solvent (water) and a strong organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution (from a lower to a higher concentration of organic solvent) is recommended to resolve compounds with a range of polarities.

  • UV Detection Wavelength: The phenoxy group in the molecule contains a phenyl ring, which is an excellent chromophore. The expected UV absorbance maximum (λ-max) for this moiety is around 270 nm. Monitoring at this wavelength should provide excellent sensitivity for the analyte.

  • Acid Modifier: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is crucial. It protonates free silanols on the silica packing, preventing peak tailing and ensuring sharp, symmetrical peaks.

Protocol: HPLC-UV Method for Purity Analysis
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample solution (e.g., 0.5 mg/mL in acetonitrile/water 50:50).

  • Data Acquisition: Run the gradient program as detailed in the table below and record the chromatogram.

  • Analysis: Integrate all peaks and determine purity by area percent.

Table: Recommended HPLC-UV Parameters

ParameterRecommended Setting
HPLC Column C18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient Program 50% B to 95% B over 15 min, hold 5 min, return to 50% B and equilibrate for 5 min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or UV-Vis, monitoring at 270 nm

Mass Spectrometry (MS) for Structural Confirmation

Coupling Gas Chromatography with Mass Spectrometry (GC-MS) provides definitive structural confirmation. The mass spectrometer fragments the molecule in a predictable way, creating a unique "fingerprint" that confirms its identity.

Causality and Predicted Fragmentation
  • Ionization Technique: Electron Ionization (EI) at a standard 70 eV is the most common and reproducible method for GC-MS. It provides rich fragmentation spectra that are highly useful for structural elucidation and library matching.

  • Predicted Molecular Ion: The molecular ion peak (M⁺) is expected at m/z 194 , corresponding to the molecular weight of C₁₁H₁₄O₃.

  • Key Fragment Ions (Predicted):

    • m/z 134: Loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion. This is a very common fragmentation pathway for acetate esters.

    • m/z 94: Cleavage of the propyl chain, resulting in a phenoxy radical cation ([C₆H₅OH]⁺•).

    • m/z 93: Cleavage of the ether bond to yield a phenoxy cation ([C₆H₅O]⁺). This is often a prominent peak for phenyl ethers.

    • m/z 77: The phenyl cation ([C₆H₅]⁺), resulting from further fragmentation of the phenoxy group.

    • m/z 43: The acetyl cation ([CH₃CO]⁺), a hallmark of acetate esters.

Protocol: GC-MS for Identity Confirmation
  • Method Setup: Use the same GC method as described for GC-FID.

  • MS Parameters: Set the mass spectrometer to scan a range of m/z 40-300 to ensure capture of all relevant fragments.

  • Analysis: Acquire the total ion chromatogram (TIC). Extract the mass spectrum for the main peak corresponding to this compound.

  • Confirmation: Compare the observed mass spectrum with the predicted fragmentation pattern. The presence of the molecular ion at m/z 194 and the key fragment ions would provide strong evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) for Definitive Structure

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Causality and Predicted Chemical Shifts
  • Solvent: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds and is an excellent first choice.

  • ¹H NMR Predictions:

    • Aromatic Protons (δ 6.8-7.4 ppm): The protons on the phenyl ring will appear in this region as a complex multiplet pattern totaling 5H.

    • Methylene next to Ester Oxygen (-O-CH₂-, δ ~4.2 ppm): This group is deshielded by the adjacent ester oxygen and will appear as a triplet.

    • Methylene next to Ether Oxygen (-O-CH₂-, δ ~4.0 ppm): This group is deshielded by the ether oxygen and will also appear as a triplet.

    • Central Methylene (-CH₂-, δ ~2.1 ppm): This middle methylene group will be a quintet or multiplet, coupled to the two adjacent CH₂ groups.

    • Acetyl Protons (CH₃-, δ ~2.0 ppm): The methyl group of the acetate will be a sharp singlet, integrating to 3H.

  • ¹³C NMR Predictions: The spectrum will show distinct signals for all 11 carbons, including the carbonyl carbon (~171 ppm), aromatic carbons (~115-160 ppm), the two O-CH₂ carbons (~60-70 ppm), the central CH₂ carbon (~28 ppm), and the acetyl methyl carbon (~21 ppm).

Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

  • ¹H Acquisition: Acquire a standard ¹H spectrum. An acquisition time of 2-3 seconds and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will require a larger number of scans than the proton spectrum to achieve good signal-to-noise.

Method Selection Guide

Choosing the right analytical technique is critical for efficient workflow. The following decision tree provides guidance based on the analytical objective.

Decision_Tree Figure 2. Analytical Method Selection Guide Start What is the Analytical Goal? Purity Routine Purity Check (Known Compound) Start->Purity Purity Identity Confirm Structure (First Batch / New Synthesis) Start->Identity Identity Unknown Identify an Unknown Impurity Start->Unknown Impurity ID GC_FID GC-FID Purity->GC_FID Volatile? HPLC_UV HPLC-UV Purity->HPLC_UV Non-Volatile? GC_MS GC-MS Identity->GC_MS Confirmation NMR NMR Spectroscopy Identity->NMR Definitive Unknown->GC_MS Volatile? LC_MS LC-MS Unknown->LC_MS Non-Volatile?

Caption: Figure 2. Analytical Method Selection Guide

References

  • National Institute of Standards and Technology (NIST). This compound in NIST Chemistry WebBook, SRD 69. [Link]

Sources

Application Note: Comprehensive 1D and 2D NMR Analysis of 3-Phenoxypropyl Acetate for Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 3-phenoxypropyl acetate using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation, data acquisition (¹H, ¹³C, DEPT-135, COSY, and HSQC), and data processing. A thorough analysis of the resulting spectra is discussed, demonstrating how the combination of these NMR techniques provides unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize NMR for molecular characterization.

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ¹H NMR gives insights into the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon framework.[2] Advanced techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC), offer deeper insights into the molecular architecture.[3]

This compound is an organic compound containing both an ether and an ester functional group.[4] Its structural confirmation serves as an excellent case study for the application of a comprehensive NMR analysis workflow. This note details the systematic approach to confirming its structure, from sample preparation to the interpretation of complex 2D NMR data.

Molecular Structure of this compound

A clear understanding of the molecular structure is the foundation for interpreting NMR spectra. The structure of this compound, with a systematic numbering scheme for its carbon and proton atoms, is presented below. This numbering will be used for the assignment of NMR signals.

Figure 1: Structure of this compound with Atom Numbering.

Experimental Protocols

A systematic and well-documented experimental approach is crucial for obtaining high-quality, reproducible NMR data.

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol ensures an optimal sample for analysis.

  • Analyte Preparation: Ensure the this compound sample is pure. If necessary, purify the compound using appropriate techniques such as column chromatography or distillation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its good dissolving power for moderately polar compounds and its single, easily identifiable residual solvent peak.[5]

  • Concentration: Weigh approximately 10-20 mg of this compound directly into a clean, dry vial. For a standard 5 mm NMR tube, a concentration of 10-50 mM is generally sufficient for ¹H NMR, while a higher concentration (50-100 mM) may be beneficial for ¹³C NMR to reduce acquisition time.[6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If an internal standard is desired for precise chemical shift referencing, use a solvent containing a known amount of tetramethylsilane (TMS), typically 0.03-0.05% (v/v).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality, clean 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.

Protocol for NMR Data Acquisition

The following is a generalized workflow for acquiring 1D and 2D NMR data on a modern NMR spectrometer, such as a Bruker Avance system.

G cluster_0 Data Acquisition Workflow A Sample Insertion & Locking B Shimming A->B Establish field frequency lock C Tuning and Matching B->C Optimize magnetic field homogeneity D 1D ¹H Acquisition C->D Maximize signal-to-noise E 1D ¹³C Acquisition D->E F DEPT-135 Acquisition E->F G 2D COSY Acquisition F->G H 2D HSQC Acquisition G->H

Figure 2: General workflow for NMR data acquisition.

Step-by-Step Acquisition Guide:

  • Instrument Setup: Insert the sample into the spectrometer.[7]

  • Locking: Establish a field-frequency lock on the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines and high resolution.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient radiofrequency pulse delivery and signal detection.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment parameter set.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a 45° pulse angle and a relaxation delay of 1-2 seconds for routine analysis.[7]

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Load a standard carbon experiment with proton decoupling.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • DEPT-135 Acquisition:

    • Load a standard DEPT-135 pulse program.

    • This experiment provides information about the multiplicity of carbon signals, with CH and CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks.[8]

  • COSY Acquisition:

    • Load a standard gradient-enhanced COSY (gCOSY) experiment.

    • This experiment reveals correlations between protons that are spin-spin coupled, typically over two to three bonds.[9]

  • HSQC Acquisition:

    • Load a standard gradient-enhanced HSQC (gHSQC) experiment.

    • This experiment shows correlations between protons and the carbons to which they are directly attached.[10]

Protocol for NMR Data Processing

Raw NMR data (Free Induction Decay or FID) must be processed to generate the final spectrum. The following steps are typically performed using software like TopSpin or Mnova.[11]

  • Fourier Transformation (FT): Apply a Fourier transform to convert the time-domain FID into a frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of CDCl₃ to 7.26 ppm for the ¹H spectrum and 77.16 ppm for the ¹³C spectrum. If TMS is used, its signal is set to 0.00 ppm for both.

  • Peak Picking and Integration (for ¹H): Identify the peaks and integrate their areas to determine the relative number of protons corresponding to each signal.

Spectral Analysis and Interpretation

A combined analysis of 1D and 2D NMR spectra allows for the complete and confident assignment of the this compound structure.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.

  • Aromatic Protons (H-10, H-11, H-12): These protons on the phenyl ring are expected to appear in the range of 6.8-7.3 ppm. The protons ortho and para to the oxygen (H-10, H-12) will be at a slightly different chemical shift than the meta protons (H-11) due to the electron-donating effect of the ether oxygen.

  • Methylene Protons (-O-CH₂-, -CH₂-CH₂-O-): The two methylene groups of the propyl chain are in different chemical environments. The protons on C3, adjacent to the acetate oxygen, will be the most downfield of the aliphatic protons. The protons on C1, adjacent to the phenoxy oxygen, will also be downfield. The protons on C2 will be the most upfield of the propyl chain protons.

  • Methyl Protons (-C(=O)-CH₃): The methyl protons of the acetate group (H-6) are expected to appear as a sharp singlet around 2.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Atom LabelPredicted Chemical Shift (ppm)MultiplicityIntegration
H-10, H-12~7.28Multiplet2H
H-11~6.93Multiplet3H
H-3~4.25Triplet2H
H-1~4.05Triplet2H
H-2~2.15Quintet2H
H-6~2.05Singlet3H

Note: Predicted values are based on typical chemical shift ranges and may vary slightly.[12]

¹³C NMR and DEPT-135 Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton, and the DEPT-135 experiment helps to identify the type of each carbon.

  • Carbonyl Carbon (C-5): The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 170-171 ppm. This signal will be absent in the DEPT-135 spectrum as it is a quaternary carbon.

  • Aromatic Carbons (C-8 to C-12): The six carbons of the phenyl ring will appear in the aromatic region (110-160 ppm). C-8, the carbon directly attached to the ether oxygen, will be the most downfield.

  • Aliphatic Carbons (C-1, C-2, C-3, C-6): The carbons of the propyl chain and the acetate methyl group will appear in the upfield region. C-3 and C-1, being attached to oxygen atoms, will be more downfield than C-2. The methyl carbon (C-6) will be the most upfield.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound in CDCl₃

Atom LabelPredicted Chemical Shift (ppm)DEPT-135
C-5~171.0Absent
C-8~158.8Absent
C-11~129.5Positive (CH)
C-9, C-12~120.8Positive (CH)
C-10~114.5Positive (CH)
C-1~66.5Negative (CH₂)
C-3~62.0Negative (CH₂)
C-2~28.5Negative (CH₂)
C-6~21.0Positive (CH₃)

Note: The DEPT-135 experiment confirms the presence of three CH₂ groups (negative signals) and one CH₃ group (positive signal) in the aliphatic region, along with the aromatic CH groups.[13]

2D NMR Spectral Analysis: Confirming Connectivity

2D NMR experiments provide definitive evidence for the structural assignments made from 1D spectra.

The COSY spectrum shows correlations between coupled protons. For this compound, the key correlations are within the propyl chain.[14]

Figure 3: Key COSY correlations in the propyl chain of this compound.

The COSY spectrum would show a cross-peak between the triplet at ~4.25 ppm (H-3) and the quintet at ~2.15 ppm (H-2). Another cross-peak would be observed between the quintet at ~2.15 ppm (H-2) and the triplet at ~4.05 ppm (H-1). This confirms the -CH₂-CH₂-CH₂- connectivity of the propyl chain.

The HSQC spectrum correlates each proton with its directly attached carbon, providing unambiguous C-H assignments.

Figure 4: Key HSQC correlations in this compound.

The HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals, as listed in Tables 1 and 2. For example, the proton signal at ~4.25 ppm (H-3) would correlate with the carbon signal at ~62.0 ppm (C-3). This allows for the definitive assignment of all protonated carbons.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a powerful and reliable method for the complete structural elucidation of this compound. The ¹H NMR spectrum reveals the number and connectivity of protons, while the ¹³C and DEPT-135 spectra map out the carbon framework and the number of attached protons. The COSY and HSQC experiments provide definitive confirmation of the proton-proton and carbon-proton connectivities, respectively. The combination of these techniques allows for the unambiguous assignment of all NMR signals and the confident verification of the molecular structure. The protocols and analysis workflow detailed in this application note can be adapted for the structural characterization of a wide range of organic molecules.

References

  • Jung, K., & Kim, J. (2021). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 11(1), 1-11. [Link]

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  • Supporting Information. (n.d.). American Chemical Society. [Link]

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  • Stoyanov, N., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 59. [Link]

  • Human Metabolome Database. (2012). Metabocard for 3-Phenylpropyl acetate (HMDB0033386). [Link]

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Application Notes & Protocols: Evaluating 3-Phenoxypropyl Acetate as a Novel Plasticizer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-Phenoxypropyl acetate as a potential plasticizer for polymeric systems. While traditionally utilized as a fragrance and flavoring agent, its molecular structure suggests properties that may be beneficial for plasticization.[1][2][3][4][5] These protocols are designed not as an endorsement of an established application, but as a rigorous framework for investigating its efficacy, compatibility, and performance. We will detail the theoretical basis for its consideration, step-by-step experimental protocols for its incorporation and characterization, and a guide to interpreting the resulting data.

Introduction: A Novel Candidate for Plasticization

Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials by reducing the intermolecular forces between polymer chains.[6] This process lowers the glass transition temperature (Tg), transforming a rigid, brittle material into a more pliable one.[6] The selection of a plasticizer is critical and depends on factors like compatibility with the polymer, processing temperatures, desired mechanical properties, and low migration tendency.[7]

This compound (CAS 122-72-5) is an ester recognized for its floral, spicy aroma and is widely used in cosmetics and food products.[2][4] However, its chemical structure—comprising a flexible propyl acetate chain and a phenyl group—presents an intriguing profile for investigation as a plasticizer. The ester group can interact with polar polymers, while the phenyl ring may offer unique compatibility with aromatic polymers, potentially providing a balance of properties not found in conventional plasticizers.

This guide outlines the necessary protocols to systematically evaluate this compound's potential, from initial compounding to advanced thermal, mechanical, and migration analysis.

Physicochemical Properties of this compound

A thorough understanding of a candidate plasticizer's intrinsic properties is fundamental. The following table summarizes the key physicochemical data for this compound, compiled from various sources.

PropertyValueSource(s)
CAS Number 122-72-5[1][4]
Molecular Formula C₁₁H₁₄O₂[1][4]
Molecular Weight 178.23 g/mol [1][4]
Appearance Clear, colorless liquid[2][4]
Boiling Point ~244-245 °C at 760 mmHg[2][4][8][9]
Density ~1.01 g/cm³ at 20-25 °C[2][9]
Refractive Index ~1.494-1.498 at 20 °C[2][4]
Solubility Insoluble in water; soluble in oils and ethanol[1][4]
Vapor Pressure <0.02 hPa at 20-25 °C[1][10]
Flash Point ~113-130 °C (closed cup)[9]

Principles of Plasticizer Evaluation

The primary function of a plasticizer is to insert itself between polymer chains, thereby increasing the free volume and chain mobility.[6][7] This mechanism is visualized in the diagram below. The effectiveness of a potential plasticizer is quantified by its ability to modify the host polymer's properties.

G cluster_0 Rigid Polymer Matrix cluster_1 Plasticized Polymer Matrix a1 a2 a1->a2 b1 a3 a2->a3 b2 a2->b2 label_rigid Strong Intermolecular Forces (dashed lines) b1->b2 c1 b3 b2->b3 c3 b3->c3 c2 c1->c2 c2->c3 p1 e2 p2 f3 p3 d1 d2 d1->d2 e1 d3 d2->d3 label_plasticized Plasticizer molecules (green) increase chain separation, weakening forces. e1->e2 f1 e3 e2->e3 f2 f1->f2 f2->f3 cluster_0 cluster_0 cluster_1 cluster_1

Figure 1: Mechanism of External Plasticization.

Our evaluation workflow is designed to test these principles through a multi-faceted approach, ensuring a comprehensive assessment of this compound's performance.

start Select Polymer (e.g., PVC, Cellulose Acetate) prep Protocol 1: Sample Preparation (Compounding) start->prep eval Performance Evaluation prep->eval thermal Protocol 2: Thermal Analysis (DSC) - Measure Tg eval->thermal mech Protocol 3: Mechanical Testing - Tensile Strength - Elongation eval->mech mig Protocol 4: Migration Assessment - Weight Loss eval->mig interp Data Interpretation - Efficacy - Durability thermal->interp mech->interp mig->interp end Final Assessment interp->end

Figure 2: Experimental Workflow for Plasticizer Evaluation.

Experimental Protocols

Safety Precaution: Before beginning any protocol, consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.[11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All compounding and solvent-based work should be performed in a well-ventilated fume hood.

Protocol 1: Sample Preparation by Solvent Casting

This protocol describes the preparation of plasticized polymer films, which are suitable for subsequent thermal and mechanical testing. A control film (0 phr) must be created for baseline comparison.

Materials:

  • Polymer resin (e.g., Cellulose Acetate or PVC)

  • This compound

  • Appropriate solvent (e.g., Acetone for Cellulose Acetate, THF for PVC)

  • Glass petri dishes or flat glass plates

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Vacuum oven

Procedure:

  • Polymer Drying: Dry the polymer resin in a vacuum oven at a recommended temperature (e.g., 60-80°C) for at least 4 hours to remove residual moisture.[6]

  • Concentration Calculation: Calculate the required mass of polymer and this compound for desired concentrations. Concentrations are typically expressed in parts per hundred resin (phr). Common starting points are 10, 20, and 40 phr.

  • Dissolution: Prepare a polymer solution (e.g., 10% w/v) by slowly adding the dried polymer to the appropriate solvent in a beaker while stirring continuously with a magnetic stirrer. Cover the beaker to prevent solvent evaporation.

  • Plasticizer Addition: Once the polymer is fully dissolved, add the calculated amount of this compound to the solution. Continue stirring until the mixture is homogeneous.

  • Casting: Pour the homogeneous solution into a level glass petri dish or onto a glass plate. The volume should be consistent to ensure uniform film thickness.

  • Solvent Evaporation: Place the cast films in a fume hood at ambient temperature for 24 hours to allow for slow solvent evaporation.

  • Final Drying: Transfer the films to a vacuum oven and dry at an elevated temperature (e.g., 50°C) for at least 48 hours to remove all residual solvent.

  • Conditioning: Store the resulting films in a desiccator for at least 24 hours before proceeding with characterization tests.[12]

Protocol 2: Thermal Analysis via Differential Scanning Calorimetry (DSC)

This protocol determines the effect of the plasticizer on the polymer's glass transition temperature (Tg), a primary indicator of plasticizing efficiency.[6]

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the center of the conditioned film and place it in a hermetically sealed aluminum DSC pan.

  • DSC Program: a. Equilibrate the sample at a low temperature (e.g., -50°C). b. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point well above the expected Tg (e.g., 200°C). This is the first heating scan. c. Hold the sample at the high temperature for 2-5 minutes to erase its thermal history. d. Cool the sample back down to the starting temperature at a controlled rate (e.g., 20°C/min). e. Ramp the temperature again at the same heating rate (10°C/min). This is the second heating scan.

  • Data Analysis: Determine the Tg from the inflection point in the heat flow curve of the second heating scan. Compare the Tg of the plasticized samples to the unplasticized control. A significant decrease in Tg indicates effective plasticization.

Protocol 3: Mechanical Property Evaluation (Tensile Testing)

This protocol, based on standards like ASTM D2284, measures the impact of the plasticizer on the material's strength and flexibility.[12]

Procedure:

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned films using a die cutter. Ensure the dimensions are precise and consistent.

  • Thickness Measurement: Measure the thickness of each specimen at several points within the gauge length and use the average value.

  • Tensile Testing: a. Mount the specimen in the grips of a universal testing machine. b. Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

  • Data Analysis: From the resulting stress-strain curve, calculate the following properties:

    • Tensile Strength (at break): The maximum stress the material can withstand.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

    • Modulus of Elasticity: The material's stiffness, calculated from the initial slope of the curve.

  • Interpretation: Effective plasticization typically leads to a decrease in tensile strength and modulus, but a significant increase in elongation at break.[13]

Protocol 4: Plasticizer Migration Assessment (Volatilization Test)

This protocol provides an accelerated method to assess the permanence of the plasticizer within the polymer matrix by measuring weight loss at elevated temperatures.[14]

Procedure:

  • Sample Preparation: Cut precisely sized samples (e.g., 2 cm x 2 cm) from the conditioned films.

  • Initial Weighing: Accurately weigh each sample to four decimal places (W_initial).

  • Oven Aging: Place the samples in a forced convection oven at a set temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24, 72, and 168 hours).[14]

  • Final Weighing: After the specified time, remove the samples, allow them to cool to room temperature in a desiccator, and reweigh them accurately (W_final).

  • Calculation: Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

  • Interpretation: A lower percentage of weight loss indicates better permanence and lower migration tendency of the plasticizer.

Data Interpretation & Expected Outcomes

The data collected from these protocols will provide a comprehensive profile of this compound as a plasticizer for the selected polymer.

ParameterIndication of Effective Plasticization
Glass Transition Temp. (Tg) Significant decrease compared to the unplasticized control.
Elongation at Break Significant increase, indicating enhanced flexibility.
Tensile Strength & Modulus Decrease, indicating a softer, less rigid material.[13]
Weight Loss (Migration) Minimal weight loss, indicating good permanence.

A successful candidate will demonstrate a strong depression of Tg and a substantial increase in elongation, without an excessive loss of mechanical strength. Crucially, it must exhibit low migration to be viable for long-term applications.

Conclusion

The protocols detailed in this document provide a robust framework for the initial investigation of this compound as a novel plasticizer. By systematically evaluating its impact on the thermal and mechanical properties of a host polymer, as well as its long-term permanence, researchers can make a data-driven assessment of its potential. While its primary applications have been in the fragrance industry, its unique chemical structure warrants exploration in the field of material science. Further studies could involve assessing its compatibility with a wider range of polymers and evaluating its performance against established commercial plasticizers.

References

  • 3-Phenylpropyl acetate (CAS 122-72-5): Odor profile, Properties, & IFRA compliance. (n.d.). Google.
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  • 3-Phenylpropyl acetate for synthesis 122-72-5. (n.d.). Sigma-Aldrich.
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Application Notes & Protocols: A Research Guide to Arylalkyl Acetates in Fragrance Science

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: This guide was initially designed to focus on 3-phenoxypropyl acetate. However, a comprehensive review of scientific literature and chemical databases reveals a significant scarcity of available research and application data for this specific molecule. The NIST Chemistry WebBook confirms its existence with the molecular formula C₁₁H₁₄O₃, but detailed protocols regarding its synthesis, fragrance profile, and performance are not publicly documented[1].

In contrast, the structurally related compound, 3-phenylpropyl acetate (CAS 122-72-5) , is a well-characterized and widely utilized fragrance ingredient with a wealth of available data. It serves as an excellent model for studying the application of arylalkyl acetates in fragrance research. Therefore, to provide a scientifically robust and actionable guide, this document will focus on 3-phenylpropyl acetate, offering detailed protocols and insights that are directly applicable to research in this chemical class.

Introduction to 3-Phenylpropyl Acetate

3-Phenylpropyl acetate, the acetate ester of 3-phenylpropan-1-ol, is a key component in the palette of perfumers and flavorists[2]. It belongs to the structural group of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE)[3]. Chemically, it is characterized by a phenyl group attached to a propyl chain, which is in turn esterified with acetic acid. This structure imparts a unique and versatile olfactory profile.

The fragrance is predominantly described as a complex floral with sweet, honey-like, and mildly spicy characteristics[4]. It possesses balsamic and fruity undertones, often with nuances of cinnamon and hay[5][6]. Its slow evaporation rate makes it an excellent middle note in fragrance compositions, where it acts as a modifier to enhance depth and provide a lingering warmth[4]. It is utilized in a wide array of products, from fine perfumes to soaps, shampoos, and other scented consumer goods[4][6].

Table 1: Physicochemical Properties of 3-Phenylpropyl Acetate

PropertyValueSource(s)
CAS Number 122-72-5[2]
Molecular Formula C₁₁H₁₄O₂[4]
Molecular Weight 178.23 g/mol [2][4]
Appearance Clear, colorless liquid[7]
Odor Profile Floral, spicy, honey, balsamic, fruity[4][6]
Boiling Point 244-245 °C at 760 mmHg[2][7]
Density ~1.012 g/mL at 25 °C[7]
Refractive Index ~1.494-1.498 at 20 °C[2][6]
Solubility Insoluble in water; soluble in oils and ethanol[2][4]
Vapor Pressure <0.01 hPa at 20 °C

Synthesis and Characterization

The primary route for synthesizing 3-phenylpropyl acetate is through the esterification of 3-phenylpropan-1-ol. This reaction provides a reliable method for producing high-purity material suitable for fragrance research.

Synthesis Protocol: Acetylation of 3-Phenylpropan-1-ol

This protocol describes a standard laboratory-scale Fisher esterification. The causality for using an acid catalyst is to protonate the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. An excess of acetic acid is used to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Materials:

  • 3-phenylpropan-1-ol (≥99%)

  • Glacial acetic acid (≥99.7%)

  • Sulfuric acid (98%, concentrated)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 3-phenylpropan-1-ol (0.1 mol, 13.62 g) and glacial acetic acid (0.3 mol, 18.02 g, ~17.2 mL).

  • Catalysis: While stirring, carefully add 5-10 drops of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[8].

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer it to a separatory funnel and dilute with 50 mL of diethyl ether. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 50 mL of brine.

  • Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄. Filter the mixture to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification (Optional): For highest purity, the crude product can be purified via vacuum distillation.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Isolation Stage A Combine 3-phenylpropan-1-ol and Acetic Acid B Add H₂SO₄ Catalyst A->B C Heat to Reflux (2-3 hours) B->C D Cool and Dilute with Diethyl Ether C->D E Wash with H₂O, NaHCO₃, Brine D->E F Dry with MgSO₄ E->F G Filter F->G H Solvent Evaporation (Rotovap) G->H I Crude 3-Phenylpropyl Acetate H->I J Vacuum Distillation (Optional, for >99% Purity) I->J K Pure 3-Phenylpropyl Acetate J->K

Caption: Workflow for the synthesis of 3-phenylpropyl acetate.

Analytical Characterization Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for confirming the identity and purity of synthesized 3-phenylpropyl acetate. The choice of a non-polar column (like DB-5) is based on the principle of separating compounds primarily by their boiling points, which is effective for this class of molecules.

Instrumentation & Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Scan Range: 40-450 amu

Procedure:

  • Sample Preparation: Prepare a 100 ppm solution of the synthesized 3-phenylpropyl acetate in high-purity ethanol.

  • Injection: Inject the sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to 3-phenylpropyl acetate based on its retention time. The Kovats Retention Index on a standard non-polar column is approximately 1340-1365[2].

    • Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST, Wiley). Key fragments for 3-phenylpropyl acetate include m/z 118, 117, 91, and 43[2].

    • Determine purity by calculating the area percentage of the main peak relative to the total integrated peak area.

Application in Fragrance Research

Protocols in this section are designed to evaluate the performance of 3-phenylpropyl acetate both as a raw material and within a finished fragrance formulation.

Protocol: Sensory Evaluation of Raw Material

This protocol uses a trained sensory panel to create a detailed olfactory profile. A controlled environment is critical to prevent olfactory fatigue and cross-contamination, ensuring the validity of the results[].

Materials:

  • 3-phenylpropyl acetate (high purity)

  • Ethanol (perfumer's grade, odorless)

  • Glass smelling strips (mouillettes)

  • Odor-free evaluation booths

  • Trained sensory panel (5-10 members)

Procedure:

  • Sample Preparation: Prepare a 10% solution of 3-phenylpropyl acetate in ethanol.

  • Strip Dipping: Dip the smelling strips into the solution to a depth of 1 cm. Allow the ethanol to evaporate for 30 seconds.

  • Evaluation Schedule:

    • Top Note (0-10 min): Panelists evaluate the initial scent profile immediately after ethanol evaporation.

    • Mid Note (30-60 min): Panelists re-evaluate the strips after 30-60 minutes to assess the evolving character.

    • Dry Down (>3 hours): A final evaluation is conducted after 3 hours to determine the base note character and substantivity (longevity) on the strip.

  • Data Collection: Panelists score the intensity of various odor descriptors (e.g., floral, spicy, sweet, fruity, balsamic) on a labeled magnitude scale (LMS) at each time point. Open comments on the scent's character are also recorded.

Table 2: Example Sensory Descriptor Panel for 3-Phenylpropyl Acetate

Odor DescriptorTop Note (5 min)Mid Note (1 hr)Dry Down (3 hr)
Floral (Hyacinth) ModerateStrongModerate
Spicy (Cinnamic) WeakModerateModerate
Sweet (Honey) ModerateStrongStrong
Fruity (Currant) WeakWeakFaint
Balsamic FaintModerateModerate
Powdery FaintWeakWeak
Protocol: Stability Testing in a Cosmetic Base

Evaluating the stability of a fragrance ingredient within a product base is crucial for quality assurance[10]. This protocol uses accelerated aging to predict long-term stability[11]. The inclusion of an unfragranced base as a control is essential to isolate the effects caused by the addition of the fragrance component.

Materials:

  • 3-phenylpropyl acetate

  • Simple cosmetic emulsion base (e.g., a standard lotion or cream)

  • Climate chambers or ovens set to 40 °C

  • UV light cabinet

  • Glass storage jars

  • GC-MS system, viscometer, pH meter

Procedure:

  • Sample Preparation:

    • Prepare two batches of the cosmetic base.

    • Sample A (Test): Incorporate 3-phenylpropyl acetate into one batch at a typical concentration (e.g., 0.5% w/w).

    • Sample B (Control): Leave the second batch unfragranced.

    • Divide each batch into three sets of samples in glass jars.

  • Storage Conditions (Accelerated Aging):

    • Set 1: Store at room temperature (~25 °C), protected from light.

    • Set 2: Store in a climate chamber at 40 °C.

    • Set 3: Store in a UV light cabinet under controlled light exposure.

  • Evaluation Timeline: Analyze samples from all sets at T=0, T=1 week, T=4 weeks, and T=12 weeks.

  • Analysis:

    • Olfactory Assessment: A sensory panel evaluates any changes in the scent profile compared to the T=0 sample.

    • Physical Assessment: Measure and record any changes in color, viscosity, and pH.

    • Chemical Assessment: Use GC-MS (via headspace or solvent extraction) to quantify the concentration of 3-phenylpropyl acetate, checking for degradation. Esters can be susceptible to hydrolysis, especially at non-neutral pH, which would break the molecule into 3-phenylpropan-1-ol and acetic acid[12][13].

Stability_Testing_Workflow cluster_storage Accelerated Aging Conditions cluster_analysis Analytical Methods A Prepare Fragranced Base (Sample A) & Unfragranced Base (Sample B) B Room Temp (Control) A->B C 40°C Oven (Thermal Stress) A->C D UV Cabinet (Photo-stability) A->D E Analyze Samples at T=0, 1, 4, 12 weeks B->E C->E D->E F Sensory Evaluation (Odor Profile) E->F G Physical Tests (Color, Viscosity, pH) E->G H Chemical Analysis (GC-MS for Degradation) E->H I Assess Stability & Predict Shelf-Life F->I G->I H->I

Caption: Workflow for fragrance stability and compatibility testing.

Safety and Regulatory Considerations

3-Phenylpropyl acetate has been evaluated for safety by the Research Institute for Fragrance Materials (RIFM). The available data indicate that it does not pose a concern for genotoxicity[14]. Based on read-across data from similar molecules, it is also not expected to be a significant skin sensitizer under current use levels[14]. Furthermore, it is not expected to present a concern for phototoxicity or photoallergenicity due to its lack of UV absorbance in the relevant range (290-700 nm)[14]. It is listed by the International Fragrance Association (IFRA) and is considered Generally Recognized as Safe (GRAS) for its use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA)[2]. Researchers should always consult the latest safety data sheets (SDS) and regulatory guidelines before handling.

Conclusion

3-Phenylpropyl acetate serves as a versatile and valuable ingredient in fragrance research and development. Its characteristic floral, spicy, and balsamic profile allows for wide application. The protocols outlined in this guide provide a comprehensive framework for its synthesis, characterization, and evaluation in applied fragrance science. By employing these systematic approaches, researchers can effectively harness the properties of 3-phenylpropyl acetate and similar arylalkyl acetates to develop innovative and stable scented products.

References

  • ScentRealm. (n.d.). 3-Phenylpropyl acetate (CAS 122-72-5): Odor profile, Properties, & IFRA compliance.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31226, 3-Phenylpropyl acetate. Retrieved from [Link]

  • Human Metabolome Database. (2012). Metabocard for 3-Phenylpropyl acetate (HMDB0033386). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl acetate, 122-72-5. Retrieved from [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 3-phenylpropyl acetate. Food and Chemical Toxicology, 50 Suppl 2, S457-61. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 3-phenylpropyl acetate, CAS Registry Number 122-72-5. Food and Chemical Toxicology, 163, 113055.
  • FooDB. (2010). Showing Compound 3-Phenylpropyl acetate (FDB011417). Retrieved from [Link]

  • Drop of Odor. (2025). Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery. Retrieved from [Link]

  • Biological assessment of 3-phenylpropyl acetate as a wound healing agent. (n.d.). [Journal information not provided in snippet].
  • SIELC Technologies. (2018). 3-Phenylpropyl acetate. Retrieved from [Link]

  • Testing Laboratory. (2026). Fragrance Stability Testing in Botanical Perfume Products. Retrieved from [Link]

  • ILT - Integrated Liner Technologies. (2023). Fragrance Stability Testing. Retrieved from [Link]

  • ChemBK. (2024). 3-Phenylpropyl acetate (natural). Retrieved from [Link]

  • Odournet. (n.d.). Sensory and molecular evaluation of fragrances. Retrieved from [Link]

  • Courtney, A. R. (2022). Esters. Research Starters. Retrieved from [Link]

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The Versatile Role of Phenoxypropyl Acrylates in Advanced Polymer Synthesis: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: While the direct application of 3-phenoxypropyl acetate in polymer synthesis is not extensively documented in current scientific literature, its structural analog, 2-hydroxy-3-phenoxypropyl acrylate (HPPA), and related phenoxypropyl (meth)acrylates, serve as highly versatile and valuable monomers in the development of advanced functional polymers. The presence of the reactive acrylate group, combined with the phenoxy moiety and a hydroxyl group, imparts a unique combination of properties to the resulting polymers, including enhanced adhesion, flexibility, chemical resistance, and biocompatibility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of phenoxypropyl acrylates in polymer synthesis, covering polymerization mechanisms, detailed experimental protocols, and key applications.

The Monomer: 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA)

2-Hydroxy-3-phenoxypropyl acrylate (HPPA) is a monofunctional acrylate monomer that possesses a unique chemical structure beneficial for creating polymers with tailored properties. Its key features include:

  • An Acrylate Group: This functional group is readily polymerizable through various radical-mediated mechanisms, including conventional free-radical polymerization and controlled/living radical polymerization (CRP) techniques.

  • A Phenoxy Group: The aromatic phenoxy side chain contributes to the polymer's thermal stability, refractive index, and can enhance adhesion to various substrates.

  • A Hydroxyl Group: The secondary hydroxyl group provides a site for post-polymerization modification, improves adhesion through hydrogen bonding, and can contribute to the hydrophilicity and biocompatibility of the polymer.[1]

These structural attributes make HPPA and its derivatives attractive for a wide range of applications, from industrial coatings and adhesives to advanced biomedical materials.[1][2]

Core Properties and Specifications of HPPA
PropertyValueReference
CAS Number 16969-10-1[2][3]
Molecular Formula C12H14O4[2][4]
Molecular Weight 222.24 g/mol [2][4]
Appearance Colorless to light yellow liquid[2]
Density ~1.16 g/mL at 25 °C[3][4]
Refractive Index (n20/D) ~1.528[3][4]

Polymerization Methodologies for Phenoxypropyl Acrylates

The acrylate functionality of HPPA allows for its polymerization through several radical-based methods. The choice of polymerization technique will dictate the architecture, molecular weight distribution (polydispersity), and end-group fidelity of the resulting polymer.

Free-Radical Polymerization

Conventional free-radical polymerization is a robust and widely used method for polymerizing acrylate monomers.[5] It involves three main steps: initiation, propagation, and termination.

  • Initiation: The process is typically initiated by the thermal decomposition of an initiator, such as an azo compound (e.g., AIBN) or a peroxide, to generate free radicals.[5] Photopolymerization, often initiated by UV radiation in the presence of a photoinitiator, is also a common and efficient method, particularly for coatings and 3D printing applications.[3][6]

  • Propagation: The initiating radical adds to the double bond of an HPPA monomer, creating a new radical species that can then react with subsequent monomer molecules, leading to chain growth.

  • Termination: The polymerization process ceases when two growing polymer chains combine (recombination) or transfer a hydrogen atom (disproportionation).[5]

Free-radical polymerization is advantageous for its simplicity and tolerance to a wide range of reaction conditions. However, it offers limited control over the polymer's molecular weight and architecture, typically resulting in polymers with a broad molecular weight distribution (high polydispersity).[7]

Controlled/Living Radical Polymerization (CRP)

For applications requiring well-defined polymer architectures, narrow molecular weight distributions, and the synthesis of block copolymers, controlled/living radical polymerization (CRP) techniques are preferred.[8] These methods introduce a reversible deactivation mechanism that minimizes irreversible termination reactions.

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[9] This allows for the controlled, sequential addition of monomers, leading to polymers with predetermined molecular weights and low polydispersity.[7] ATRP is particularly well-suited for the polymerization of acrylates and can be used to synthesize complex architectures like block, graft, and star polymers.[10]

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization process.[5] The RAFT agent reversibly reacts with the growing polymer chains, establishing a dynamic equilibrium that allows for controlled chain growth. This technique is known for its compatibility with a wide variety of monomers and functional groups.[11]

The choice between ATRP and RAFT will depend on the specific monomer, desired polymer architecture, and the required reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the synthesis of poly(2-hydroxy-3-phenoxypropyl acrylate) [poly(HPPA)] via free-radical and controlled radical polymerization.

Protocol for Free-Radical Solution Polymerization of HPPA

This protocol describes a typical solution polymerization of HPPA using AIBN as a thermal initiator.

Materials:

  • 2-Hydroxy-3-phenoxypropyl acrylate (HPPA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous solvent (e.g., toluene, dioxane, or ethyl acetate)

  • Methanol (for precipitation)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Nitrogen or Argon source

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve HPPA (e.g., 5 g, 22.5 mmol) and AIBN (e.g., 0.037 g, 0.225 mmol, for a 100:1 monomer to initiator ratio) in the chosen anhydrous solvent (e.g., 10 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN). Stir the mixture under an inert atmosphere for a predetermined time (e.g., 4-24 hours), depending on the desired conversion.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove unreacted monomer and initiator residues, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol for ATRP of HPPA

This protocol outlines a typical ATRP synthesis of poly(HPPA) using a copper-based catalyst system.

Materials:

  • HPPA, inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide initiator

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • Anhydrous solvent (e.g., anisole or N,N-dimethylformamide)

  • Methanol (for precipitation)

  • Syringes for transfer of liquids under inert atmosphere

  • Schlenk flask, magnetic stirrer, and oil bath

  • Nitrogen or Argon source

Procedure:

  • Catalyst and Initiator Setup: To a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 14.3 mg, 0.1 mmol).

  • Monomer and Ligand Addition: In a separate flask, prepare a solution of HPPA (e.g., 2.22 g, 10 mmol), PMDETA (e.g., 17.3 mg, 0.1 mmol), and the chosen solvent (e.g., 5 mL). Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes.

  • Initiation of Polymerization: Transfer the deoxygenated monomer/ligand solution to the flask containing CuBr. Add the initiator, EBiB (e.g., 19.5 mg, 0.1 mmol), via syringe.

  • Reaction: Immerse the flask in a preheated oil bath (e.g., 60-90 °C) and stir for the desired reaction time. Monitor the reaction progress by taking samples for analysis (e.g., NMR for conversion, GPC for molecular weight).

  • Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air, which oxidizes the copper catalyst. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer in cold methanol, filter, and dry under vacuum.

Polymer Characterization

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the polymer structure and can be used to determine the monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the presence of characteristic functional groups in the polymer and the disappearance of the acrylate double bond signal.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties and physical state at different temperatures.

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the polymer.

Applications of Poly(HPPA) and its Copolymers

The unique properties of polymers derived from HPPA make them suitable for a variety of high-performance applications.

  • Coatings and Adhesives: The phenoxy group enhances adhesion to various substrates, while the acrylate backbone provides durability and chemical resistance. The hydroxyl functionality can further improve adhesion and allow for crosslinking. These polymers are used in wood, plastic, and metal coatings, as well as in the formulation of pressure-sensitive adhesives.[1][6][12]

  • Biomedical Applications: The presence of the hydroxyl group can impart hydrophilicity and biocompatibility, making these polymers suitable for biomedical applications. They have been investigated for use in:

    • Drug Delivery Systems: Polymeric membranes and hydrogels for the controlled release of therapeutic agents can be fabricated from HPPA-based polymers.[3][4][13]

    • Biocompatible Hydrogels: The hydroxyl groups can participate in the formation of crosslinked hydrogel networks for tissue engineering and other biomedical applications.[1]

  • Advanced Materials:

    • Vitrimers: HPPA has been used in the synthesis of vitrimers, a class of polymers that can be reprocessed and self-healed like thermoplastics while retaining the mechanical properties of thermosets.[14] This is particularly relevant for creating recyclable and self-repairing materials.

    • UV-Curable Resins and 3D Printing: The rapid polymerization of HPPA under UV light makes it an excellent candidate for UV-curable inks, coatings, and resins for stereolithography (SLA) and digital light processing (DLP) 3D printing.[6]

Workflow and Pathway Visualization

Workflow for Free-Radical Polymerization of HPPA

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification A Remove inhibitor from HPPA monomer C Prepare solution of HPPA and AIBN in anhydrous solvent A->C B Recrystallize AIBN initiator B->C D Degas solution (Freeze-Pump-Thaw) C->D E Heat under inert atmosphere (e.g., 70°C) D->E F Monitor reaction progress E->F G Cool to room temperature F->G H Precipitate polymer in non-solvent (Methanol) G->H I Filter and wash the polymer H->I J Dry under vacuum I->J K Characterize Poly(HPPA) (NMR, GPC, DSC, etc.) J->K

Caption: Workflow for the synthesis and characterization of poly(HPPA) via free-radical polymerization.

Conclusion

Phenoxypropyl acrylates, particularly 2-hydroxy-3-phenoxypropyl acrylate, are valuable monomers for the synthesis of a wide array of functional polymers. Their unique chemical structure allows for polymerization via both conventional and controlled radical techniques, enabling the production of materials with tailored properties for diverse applications in coatings, adhesives, and the biomedical field. The protocols and information provided in this application note serve as a guide for researchers to explore the potential of these versatile monomers in their polymer synthesis endeavors.

References

  • Phenoxy hydroxypropyl acrylate - Cymer Chemicals. (URL: [Link])

  • (PDF) Radical Polymerization and Copolymerization Behavior of Methyl .ALPHA.-(Phenoxymethyl)acrylate. - ResearchGate. (URL: [Link])

  • Synthesis of functional polymers by post-polymerization modification - ResearchGate. (URL: [Link])

  • Comparison of Photo- and EB-initiated Polymerizations Based on Equivalent Initiation Energy - RadTech. (URL: [Link])

  • Photocuring and digital light processing 3D printing of vitrimer composed of 2-hydroxy-2-phenoxypropyl acrylate and acrylated epoxidized soybean oil - Express Polymer Letters. (URL: [Link])

  • Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. (URL: [Link])

  • Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. (URL: [Link])

  • Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates - ChemRxiv. (URL: [Link])

  • Control of Free-Radical Reactivity in Photopolymerization of Acrylates - RadTech. (URL: [Link])

  • Modeling the free radical polymerization of acrylates | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Controlled/living Radical Polymerization - ResearchGate. (URL: [Link])

  • Functional polymers : modern synthetic methods and novel structures - New York University. (URL: [Link])

  • Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds - NIH. (URL: [Link])

  • Synthesis of Monoacryloxypropyl-POSS-based Hybrid Epoxyacrylate Copolymers and Their Application in Thermally Curable Structural Self-Adhesive Tapes - MDPI. (URL: [Link])

  • Facile conversion of RAFT polymers into hydroxyl functional polymers: a detailed investigation of variable monomer and RAFT agent combinations - RSC Publishing. (URL: [Link])

  • WO2019021115A1 - Compositions and methods of making a polymerized composition - Google P
  • 1 Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers Joao Tanepau,a,b Sylvain Caillol,b P - ChemRxiv. (URL: [Link])

  • Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process - MDPI. (URL: [Link])

  • Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • Direct polymerization of functional monomers - Matyjaszewski Polymer Group. (URL: [Link])

  • Synthesis of 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate macromers using catalytic chain transfer polymerization - Segla. (URL: [Link])

  • US4429092A - Room temperature polymerization of acrylate monomers with peroxyesters - Google P

Sources

Application Notes and Protocols: 3-Phenoxypropyl Moiety as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Phenoxypropyl Group in Drug Development

In the landscape of pharmaceutical synthesis, the identification and utilization of versatile intermediates are paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). The 3-phenoxypropyl group, a seemingly simple aromatic ether, represents a critical structural motif in a number of therapeutic agents. Its utility lies in its ability to introduce a flexible yet conformationally influenced spacer between a key pharmacophore and another functional group, often leading to optimized binding at the target receptor. While 3-phenoxypropyl acetate serves as a stable, protected form of the corresponding alcohol, it is the activated form, 3-phenoxypropyl bromide, that often acts as the immediate precursor in key alkylation reactions.

This comprehensive guide provides an in-depth exploration of the synthesis and application of 3-phenoxypropyl intermediates, with a particular focus on the synthesis of 3-phenoxypropyl bromide and its subsequent use in the preparation of the long-acting muscarinic antagonist, Aclidinium bromide. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical entity in their synthetic endeavors.

Physicochemical Properties of Key 3-Phenoxypropyl Intermediates

A thorough understanding of the physicochemical properties of these intermediates is essential for their effective use in synthesis and for the development of appropriate analytical methods.

PropertyThis compound3-Phenoxypropyl Bromide
CAS Number 122-72-5588-63-6[1]
Molecular Formula C₁₁H₁₄O₂C₉H₁₁BrO[1]
Molecular Weight 178.23 g/mol [2]215.09 g/mol [1]
Appearance Colorless liquidWhite to light orange liquid/solid
Boiling Point 87 °C @ 1 Torr[2]138 °C @ 15 mmHg
Melting Point -60 °C[2]10 °C
Density ~1.024 g/cm³ @ 27 °C[2]~1.36 g/mL
Solubility Insoluble in water; soluble in oils[2]Insoluble in water
Refractive Index n20/D 1.496 (lit.)[2]n20/D 1.55 (lit.)

Synthesis of the Key Intermediate: 3-Phenoxypropyl Bromide

The synthesis of 3-phenoxypropyl bromide is a critical first step in the pathway to many APIs. There are two primary, reliable methods for its preparation, both of which are detailed below.

Method 1: Direct Bromination of 3-Phenoxypropanol

This method involves the conversion of the hydroxyl group of 3-phenoxypropanol into a good leaving group, followed by substitution with bromide.

G Phenol Phenol Phenoxypropanol 3-Phenoxypropanol Phenol->Phenoxypropanol Williamson Ether Synthesis Propanol 3-Bromo-1-propanol Propanol->Phenoxypropanol Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->Phenoxypropanol Phenoxypropyl_Bromide 3-Phenoxypropyl Bromide Phenoxypropanol->Phenoxypropyl_Bromide Bromination Brominating_Agent Brominating Agent (e.g., PBr₃, CBr₄/PPh₃) Brominating_Agent->Phenoxypropyl_Bromide

Figure 1: Synthesis of 3-Phenoxypropyl Bromide from Phenol.

Protocol 1: Synthesis of 3-Phenoxypropanol and Subsequent Bromination

  • Step 1: Synthesis of 3-Phenoxypropanol. In a well-ventilated fume hood, to a solution of phenol in a suitable solvent such as acetone, add a base like anhydrous potassium carbonate. To this mixture, add 3-bromo-1-propanol dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude 3-phenoxypropanol is then purified by distillation or column chromatography.

  • Step 2: Bromination of 3-Phenoxypropanol. The purified 3-phenoxypropanol is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane). The solution is cooled in an ice bath, and a brominating agent such as phosphorus tribromide (PBr₃) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with water or ice, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-phenoxypropyl bromide.

Method 2: Direct Synthesis from Phenol and 1,3-Dibromopropane

This method provides a more direct route to the target compound, though it may require more careful control of reaction conditions to minimize the formation of byproducts.[3][4]

Protocol 2: Williamson Ether Synthesis with 1,3-Dibromopropane

  • To a solution of phenol in a polar aprotic solvent like acetone, add a slight excess of anhydrous potassium carbonate.[4]

  • Add a larger excess of 1,3-dibromopropane to the suspension.[4]

  • The reaction mixture is heated to reflux and stirred vigorously for 12-24 hours.[4] The progress of the reaction should be monitored by TLC or GC to ensure the formation of the desired product and to minimize the formation of the bis-ether byproduct.

  • After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.[4]

  • The solvent and excess 1,3-dibromopropane are removed under reduced pressure.[4]

  • The crude 3-phenoxypropyl bromide is then purified by column chromatography on silica gel to yield the pure product.[4]

Application in Pharmaceutical Synthesis: The Case of Aclidinium Bromide

Aclidinium bromide is a long-acting inhaled muscarinic antagonist used for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[3] The 3-phenoxypropyl moiety is a key component of its structure, and 3-phenoxypropyl bromide is a crucial intermediate in its synthesis.[3]

G Phenoxypropyl_Bromide 3-Phenoxypropyl Bromide Aclidinium_Bromide Aclidinium Bromide Phenoxypropyl_Bromide->Aclidinium_Bromide Quaternization Quinuclidinol_Ester Quinuclidinol Ester Derivative Quinuclidinol_Ester->Aclidinium_Bromide Solvent_Base Solvent (e.g., Acetonitrile) Base (e.g., K₂CO₃) Solvent_Base->Aclidinium_Bromide

Figure 2: Final step in the synthesis of Aclidinium Bromide.

Protocol 3: Synthesis of Aclidinium Bromide

  • The synthesis involves the quaternization of a tertiary amine, specifically a quinuclidinol ester derivative, with 3-phenoxypropyl bromide.[3]

  • The quinuclidinol ester is dissolved in a suitable polar aprotic solvent, such as acetonitrile.

  • An equivalent amount of 3-phenoxypropyl bromide is added to the solution.

  • The reaction mixture is stirred at an elevated temperature for a period sufficient to drive the reaction to completion.

  • As the reaction progresses, the quaternary ammonium salt, Aclidinium bromide, precipitates out of the solution.

  • The product is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum to yield the final API.

Analytical Characterization of 3-Phenoxypropyl Intermediates

Rigorous analytical control is essential in pharmaceutical synthesis to ensure the identity, purity, and quality of intermediates and the final API.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR of this compound: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons, the two methylene groups of the propyl chain, and the methyl protons of the acetate group. The methylene protons adjacent to the oxygen atoms will be deshielded and appear at a higher chemical shift.[5]

  • ¹³C NMR of this compound: The carbon NMR will display distinct signals for the aromatic carbons, the two methylene carbons, the methyl carbon of the acetate group, and the carbonyl carbon of the ester.

  • ¹H NMR of 3-Phenoxypropyl Bromide: The proton NMR spectrum of 3-phenoxypropyl bromide is similar to the acetate, but the methylene group attached to the bromine atom will be significantly deshielded.[6]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of this compound and bromide. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid modifier like phosphoric or formic acid, can be used for effective separation.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both the identification and quantification of these volatile intermediates. The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its unambiguous identification.[8][9]

Safety and Handling

As with all chemical syntheses, proper safety precautions must be observed when working with 3-phenoxypropyl intermediates.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Handling of Reagents: Reagents such as phenol, 1,3-dibromopropane, and phosphorus tribromide are corrosive and/or toxic and should be handled with extreme care.

  • Storage: this compound and bromide should be stored in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

The 3-phenoxypropyl moiety, accessed through intermediates like this compound and 3-phenoxypropyl bromide, is a valuable building block in pharmaceutical synthesis. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to confidently and effectively utilize these intermediates in the creation of novel therapeutic agents. The successful synthesis of Aclidinium bromide serves as a prime example of the strategic importance of the 3-phenoxypropyl group in modern drug design and development.

References

  • Google Patents. (n.d.). Thermal process for preparing 3-phenoxybenzyl bromide.
  • Google Patents. (n.d.). Preparation method of high-purity 3-phenoxy bromopropane.
  • Google Patents. (n.d.). A kind of method of new synthesis Cyclopropyl Bromide.
  • Human Metabolome Database. (2022). Showing metabocard for 3-Phenylpropyl acetate (HMDB0033386). Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpropyl acetate. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl acetate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3-Phenoxypropyl bromide (96%). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Phenoxypropyl bromide. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacology of potential beta-blockers. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Phenylpropyl acetate. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Phenylpropyl acetate (FDB011417). Retrieved from [Link]

  • Dove Medical Press. (n.d.). Biological assessment of 3-phenylpropyl acetate as a wound healing agent. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • European Pharmaceutical Review. (2023). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]

  • Pharmco. (2015). Propyl Acetate, N-99% - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

  • A.G. Layne, Inc. (2016). N-Propyl Acetate - SAFETY DATA SHEET. Retrieved from [Link]

  • Rev Esp Cardiol (Engl Ed). (n.d.). Beta-blockers: Historical Perspective and Mechanisms of Action. Retrieved from [Link]

Sources

Application Notes and Protocols for C-H Functionalization Strategies Involving 3-Phenoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to molecular diversification.[1][2] This is particularly relevant in drug discovery, where the late-stage functionalization of complex molecules can accelerate the generation of new chemical entities and the exploration of structure-activity relationships (SAR).[3][4][5][6][7] This guide provides a comprehensive overview of the principles and practices for the C-H functionalization of scaffolds related to 3-phenoxypropyl acetate, a common motif in medicinal chemistry. Recognizing the inherent challenges of functionalizing this substrate directly, we present a strategic approach that leverages the power of directing groups. A detailed, field-proven protocol for a model system, the palladium-catalyzed ortho-arylation of 2-phenoxypyridine, is provided as a foundational method.[8][9] This is followed by a discussion on how such a protocol could be adapted for a synthetically modified this compound, offering a strategic blueprint for researchers in the field.

The Strategic Imperative of C-H Functionalization

The traditional synthesis of analogues for drug development often relies on multi-step sequences involving the introduction and manipulation of functional groups. C-H functionalization offers a paradigm shift, allowing for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds.[1][2] This approach can significantly shorten synthetic routes and provide access to novel chemical space. Transition metal catalysis, particularly with palladium and rhodium, has been at the forefront of these developments.[10][11][12]

The Challenge: Direct C-H Functionalization of this compound

A significant hurdle in C-H functionalization is achieving site-selectivity. In a molecule with multiple C-H bonds, directing the catalyst to a specific position is paramount. This is typically achieved through the use of a "directing group," a functional moiety within the substrate that coordinates to the metal catalyst, positioning it in close proximity to the target C-H bond.[13][14]

In the case of this compound, the molecule lacks a potent directing group for the C-H bonds of the phenyl ring. The ether oxygen is a weak coordinator to late transition metals, and the distal acetate group is too far to effectively direct the catalyst to the aromatic ring through the formation of a stable cyclometalated intermediate. Therefore, direct and selective C-H functionalization of the phenoxy ring of this compound is highly challenging and not a recommended starting point for a novice in the field.

A Strategic Solution: The Introduction of a Directing Group

To achieve predictable and efficient C-H functionalization of the this compound scaffold, a more robust strategy involves the temporary installation of a directing group. For instance, modifying the phenoxy group to a 2-phenoxypyridine moiety introduces a strongly coordinating nitrogen atom that can effectively direct a palladium catalyst to the ortho-C-H bonds of the phenyl ring.[8][9] This two-step approach—installation of a directing group followed by C-H functionalization—offers a reliable path to the desired products.

G cluster_0 Strategic Workflow Start This compound DG_Install Installation of Directing Group (e.g., Pyridyl) Start->DG_Install Synthetic Modification CH_Func Directed C-H Functionalization (e.g., Arylation) DG_Install->CH_Func Catalysis Product Functionalized Scaffold CH_Func->Product G Coordination Coordination with 2-Phenoxypyridine Palladacycle Palladacycle Intermediate Coordination->Palladacycle C-H Activation (Rate-Determining) Oxidation Oxidation/Transmetalation with ArBF₃K Palladacycle->Oxidation ArBF₃K Pd_IV Pd(IV) Intermediate Oxidation->Pd_IV Reductive_Elim Reductive Elimination Pd_IV->Reductive_Elim Product Ortho-Arylated Product Reductive_Elim->Product Pd_II Pd_II Reductive_Elim->Pd_II Catalyst Regeneration

Caption: Catalytic cycle for Pd-catalyzed ortho-arylation of 2-phenoxypyridine.

Detailed Experimental Protocol: Ortho-Arylation of 2-Phenoxypyridine

This protocol is adapted from established literature procedures. [8][9] Materials:

  • 2-Phenoxypyridine

  • Potassium aryltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • p-Benzoquinone (BQ)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-phenoxypyridine (1.0 equiv), potassium aryltrifluoroborate (2.5 equiv), Pd(OAc)₂ (0.1 equiv), Ag₂CO₃ (2.0 equiv), and p-benzoquinone (1.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous CH₂Cl₂ and DMSO (4.0 equiv) via syringe.

  • Seal the flask and heat the reaction mixture to 130-140 °C with vigorous stirring for 48 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ortho-arylated 2-phenoxypyridine.

Data Presentation: Representative Scope of the Ortho-Arylation

The following table summarizes typical results for the palladium-catalyzed ortho-arylation of 2-phenoxypyridine with various potassium aryltrifluoroborates, as reported in the literature. [8]

Entry Aryltrifluoroborate (Ar in ArBF₃K) Product Yield (%)
1 Phenyl 2-(Biphenyl-2-yloxy)pyridine 85
2 4-Methylphenyl 2-((4'-Methylbiphenyl)-2-yloxy)pyridine 88
3 4-Methoxyphenyl 2-((4'-Methoxybiphenyl)-2-yloxy)pyridine 92
4 4-Chlorophenyl 2-((4'-Chlorobiphenyl)-2-yloxy)pyridine 75

| 5 | 4-Nitrophenyl | 2-((4'-Nitrobiphenyl)-2-yloxy)pyridine | 65 |

Adapting the Protocol for a Modified this compound Scaffold

With a reliable protocol for a model system established, we can now consider its application to a modified this compound scaffold that incorporates a directing group.

Proposed Synthetic Route and Functionalization

The first step would be the synthesis of a 3-(pyridin-2-yloxy)propyl acetate derivative. This could be achieved through a nucleophilic aromatic substitution reaction between 2-halopyridine and 3-hydroxypropyl acetate, followed by acetylation if necessary.

Once the directing group is in place, the ortho-arylation protocol described in section 4.2 can be applied. It is important to note that optimization of the reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary to achieve optimal yields for this specific substrate.

Considerations for Protocol Adaptation
  • Substrate Solubility: The solubility of the modified this compound derivative in the reaction solvent should be considered.

  • Steric Hindrance: The propyl acetate chain may introduce steric hindrance that could affect the rate and efficiency of the C-H activation step.

  • Electronic Effects: The electronic nature of the modified substrate will be similar to 2-phenoxypyridine, suggesting that the catalytic system should be compatible.

  • Directing Group Removal: For many applications, the removal of the directing group after functionalization is desirable. The pyridyl group can often be removed under various conditions to reveal a phenol, which can then be further manipulated. [8][9]

Conclusion

While the direct C-H functionalization of this compound presents significant challenges due to the absence of a strong directing group, a strategic approach involving the temporary installation of such a group opens a viable pathway for its selective modification. The detailed protocol for the palladium-catalyzed ortho-arylation of 2-phenoxypyridine provides a robust and well-precedented starting point for researchers aiming to functionalize the phenoxy moiety within more complex scaffolds. This guide serves as a practical resource, combining fundamental principles with actionable experimental details, to empower researchers in leveraging the transformative potential of C-H functionalization in their synthetic endeavors.

References

  • Chu, J.-H., Lin, P.-S., & Wu, M.-J. (2010). Palladium(II)-Catalyzed Ortho Arylation of 2-Phenoxypyridines with Potassium Aryltrifluoroborates via C−H Functionalization. Organometallics, 29(19), 4058–4065. [Link]

  • Baroliya, P. K., & Bedse, G. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Indian Chemical Society, 102(4), 101438.
  • Wu, M.-J., et al. (2025). Palladium(II)-Catalyzed ortho Arylation of 2-Phenylpyridines with Potassium Aryltrifluoroborates by CH Functionalization.
  • American Chemical Society. (2010). Palladium(II)
  • Materis, M.-C., van Otterlo, W. A. L., & Berthold, D. (2025). PdII‐catalyzed ortho‐arylation of 2‐phenoxypyridine.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Ether-Directed ortho-C–H Olefination with a PdII/MPAA Catalyst. Organic letters, 13(18), 4684–4687. [Link]

  • McMurray, L., et al. (2016). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(20), 5489-5517. [Link]

  • Li, X., et al. (2025).
  • Dick, G. R., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of chemical research, 43(11), 1514–1525. [Link]

  • Zhang, F., & Spring, D. R. (2014). Arene C–H functionalisation using a removable/modifiable or a traceless directing group strategy. Chemical Society Reviews, 43(20), 6906-6919.
  • Johansson, M. J., et al. (2021). Late-stage C-H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5(8), 522-545. [Link]

  • Collins, K. D., & Glorius, F. (2008). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 130(40), 13362–13370.
  • Wang, D.-H., & Wasa, M. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of chemical research, 50(11), 2826–2836. [Link]

  • Foley, D. J., et al. (2023). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical reviews, 123(13), 8344–8431. [Link]

  • Jiao, L., & Bach, T. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Angewandte Chemie International Edition, 56(35), 10290-10301. [Link]

  • Liu, C.-X., et al. (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. Chemical reviews, 123(16), 10079–10134. [Link]

  • Shim, S. Y., & Kim, S. (2023). Late‐Stage C−H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. Chemistry–An Asian Journal, 18(20), e202300645.
  • Hyster, T. K., & Rovis, T. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of chemical research, 44(12), 1201–1212. [Link]

  • Jensen, K. H., & Sigman, M. S. (2011). Palladium Catalyzed Allylic C-H Alkylation A Mechanistic Perspective. Molecules, 16(1), 938-961.
  • Cadena, M. (2022). Mechanistic Studies and Development of Novel Palladium Catalyzed Methods Towards Functionalized Building Blocks. ProQuest.
  • Wang, D., et al. (2025). Electrochemical Palladium‐Catalyzed C H Functionalization.
  • Le, D. N., & Yu, J.-Q. (2015). Directing Remote Meta-C–H Functionalization with Cleavable Auxiliaries. ACS Central Science, 1(8), 416-417. [Link]

  • Kingston, C., et al. (2019). An overview of late-stage functionalization in today's drug discovery. Expert opinion on drug discovery, 14(10), 1017-1036.
  • Rej, S., & Chatani, N. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(16), 6138-6177.
  • Collins, K. D., & Glorius, F. (2008). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 130(40), 13362–13370. [Link]

  • Casares, J. A., et al. (2025). Directed CH Allylation of Aromatic Carboxamides with Allyl Aryl Ethers under Cp*Co(III)
  • Wang, H., & Glorius, F. (2025). Rhodium(iii)-catalyzed synthesis of indanones via C–H activation of phenacyl phosphoniums and coupling with olefins. Organic Chemistry Frontiers.
  • Li, Z., & Li, C.-J. (2025). Direct Sp3 α-C–H activation and functionalization of alcohol and ether.
  • Liu, C.-X., et al. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical reviews, 123(16), 10079–10134.
  • The Wang Group. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Yao, J., et al. (2023). Synthesis of 3,4,5-trisubstituted phenols via Rh(III)-catalyzed alkenyl C-H activation assisted by phosphonium cations. Chemical communications, 59(25), 3775-3778. [Link]

  • Legters, J., Thijs, L., & Zwanenburg, B. (1992). ChemInform Abstract: Synthesis of Functionalized Phenylalanine Derivatives by Ring Opening Reactions of 3‐Arylaziridine‐2‐carboxylic Esters. ChemInform, 23(21).

Sources

Application Note & Protocol: Synthesis of Aryloxyalkyl Esters via Transesterification of 3-Phenoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of diverse aryloxyalkyl esters through the transesterification of 3-phenoxypropyl acetate. Aryloxyalkyl esters are significant structural motifs in medicinal chemistry and materials science.[1] This application note outlines a versatile and efficient method for their preparation, leveraging the readily accessible this compound as a key building block. The protocol details the reaction setup, mechanistic considerations, purification procedures, and characterization of the final products. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials development, offering a practical approach to expanding chemical libraries of valuable aryloxyalkyl ester derivatives.

Introduction: The Significance of Aryloxyalkyl Esters

Aryloxyalkyl esters are a class of organic compounds characterized by an ester functional group linked to an aryloxy moiety via an alkyl chain. This structural feature imparts a unique combination of properties, making them valuable in various scientific and industrial fields. In the realm of drug development, the aryloxyalkyl ester motif is found in a number of biologically active molecules.[2] The modular nature of their synthesis allows for the systematic modification of both the aromatic and ester components, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Beyond pharmaceuticals, these esters have found applications as plasticizers, in the development of electrophosphorescent materials, and as luminescent compounds.[1]

Traditionally, the synthesis of aryloxyalkyl esters involves a two-step process: the introduction of an aliphatic chain onto a phenol, followed by esterification.[1] This application note details a more streamlined, one-pot approach utilizing the transesterification of this compound.

Reaction Principle: Transesterification

Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with that of an alcohol.[3][4] The reaction can be catalyzed by either an acid or a base.[3][4]

  • Acid Catalysis: The acid protonates the carbonyl oxygen of the ester, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by an alcohol.[5]

  • Base Catalysis: The base deprotonates the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the carbonyl carbon of the ester.[5]

The overall reaction is an equilibrium process.[3][4] To drive the reaction towards the desired product, it is often necessary to remove one of the byproducts, typically a low-boiling-point alcohol, by distillation.[3][4]

In the context of this protocol, this compound serves as the starting ester, and a variety of alcohols can be used to generate a library of new aryloxyalkyl esters.

Experimental Protocol: Synthesis of Aryloxyalkyl Esters

This section provides a detailed, step-by-step methodology for the synthesis of a representative aryloxyalkyl ester, 3-phenoxypropyl benzoate, via transesterification of this compound with benzyl alcohol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compoundSynthesis gradeCommercially available---
Benzyl alcoholAnhydrousCommercially available---
Sodium methoxide95%Commercially availableHandle under inert atmosphere
TolueneAnhydrousCommercially available---
Diethyl etherAnhydrousCommercially available---
Saturated aq. NH4Cl---Prepared in-house---
Brine (Saturated aq. NaCl)---Prepared in-house---
Anhydrous MgSO4---Commercially available---
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography
HexanesHPLC gradeCommercially availableFor column chromatography
Ethyl acetateHPLC gradeCommercially availableFor column chromatography
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Reaction Workflow

Synthesis_Workflow reagents 1. Reagent Preparation (this compound, Benzyl alcohol, NaOMe, Toluene) reaction 2. Reaction Setup & Reflux (Inert atmosphere, 80°C) reagents->reaction Add reagents to flask workup 3. Aqueous Workup (Quench with aq. NH4Cl, Extraction with Et2O) reaction->workup Cool and quench purification 4. Purification (Drying, Concentration, Column Chromatography) workup->purification Isolate crude product analysis 5. Product Analysis (TLC, NMR, MS) purification->analysis Obtain pure product Transesterification_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Ester R-CO-O-R' Tetrahedral_Intermediate R-C(O⁻)(O-R')(O-R'') Ester->Tetrahedral_Intermediate + R''-O⁻ Alkoxide R''-O⁻ Tetrahedral_Intermediate_2 R-C(O⁻)(O-R')(O-R'') Product R-CO-O-R'' Tetrahedral_Intermediate_2->Product Collapse of intermediate Leaving_Group R'-O⁻ Product->Leaving_Group +

Sources

Application Notes and Protocols: The Formation of Phenolic Resins with Formaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the synthesis and characterization of phenolic resins through the reaction of a phenolic monomer with formaldehyde. Initially, this guide addresses the theoretical reactivity of 3-phenoxypropyl acetate with formaldehyde, concluding that it is not a viable precursor for resin formation under standard conditions. Subsequently, comprehensive protocols for the synthesis of two major classes of phenol-formaldehyde resins, Novolacs and Resoles, are presented. These protocols are supplemented with mechanistic insights, characterization techniques, and potential applications to provide a thorough understanding of this important class of thermosetting polymers.

Initial Consideration: The Role of this compound

A query regarding the use of this compound in the formation of resins with formaldehyde prompted a thorough review of its chemical reactivity. This compound is an ester, and its structure lacks the highly activated aromatic ring necessary for electrophilic aromatic substitution with formaldehyde, which is the cornerstone of phenolic resin chemistry.

The phenoxy group in this compound is an ether linkage, and while the oxygen atom can donate some electron density to the aromatic ring through resonance, this activating effect is significantly diminished compared to the hydroxyl group of phenol. Furthermore, the acetate group is an electron-withdrawing group, which deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles like formaldehyde.[1][2] Groups that withdraw electron density from an aromatic ring slow down electrophilic aromatic substitution reactions.[3] Consequently, this compound is not a suitable monomer for the synthesis of formaldehyde resins under typical acid or base-catalyzed conditions.

Given the scientific implausibility of forming a resin from this compound and formaldehyde, this guide will focus on the well-established and industrially significant synthesis of phenol-formaldehyde resins. The principles and protocols detailed herein will provide a robust framework for researchers interested in the broader field of formaldehyde-based resin chemistry.

Introduction to Phenol-Formaldehyde Resins

Phenol-formaldehyde (PF) resins were the first entirely synthetic polymers to be commercialized and continue to be vital industrial materials.[4] They are known for their excellent heat resistance, dimensional stability, and adhesive properties.[5] PF resins are broadly categorized into two types, Novolacs and Resoles, based on the molar ratio of formaldehyde to phenol and the type of catalyst used during synthesis.[6]

  • Novolac Resins: Synthesized with a molar excess of phenol to formaldehyde under acidic conditions.[7] These resins are thermoplastic, meaning they are not cross-linked and require a curing agent, typically hexamethylenetetramine (hexa), to form a thermoset network.[6]

  • Resol Resins: Produced with a molar excess of formaldehyde to phenol under basic (alkaline) conditions.[6] Resoles are thermosetting resins that contain reactive hydroxymethyl groups, allowing them to cross-link upon heating without the need for an external curing agent.[8]

Reaction Mechanism

The formation of phenol-formaldehyde resins proceeds via a step-growth polymerization. The reaction involves the electrophilic substitution of formaldehyde on the electron-rich phenol ring at the ortho and para positions.[6]

Under acidic catalysis (Novolac formation) , formaldehyde is protonated to form a highly reactive electrophile, which then attacks the phenol ring. The resulting hydroxymethylphenol rapidly reacts with another phenol molecule to form a methylene bridge, releasing water.

Under basic catalysis (Resol formation) , phenol is deprotonated to the more reactive phenoxide ion. The phenoxide ion then attacks formaldehyde, forming hydroxymethylphenols. These can further react with formaldehyde to form di- and tri-hydroxymethylphenols or condense with other phenol molecules to form methylene or ether linkages.[6][9]

Experimental Protocols

Safety Precaution: Phenol, formaldehyde, and strong acids/bases are hazardous. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of a Novolac Resin

This protocol describes the synthesis of a typical Novolac resin using a molar excess of phenol and an acid catalyst.

Materials and Equipment:

Reagent/EquipmentSpecification
Phenol99% purity
Formaldehyde solution37% in water
Oxalic acid dihydrateCatalyst
Round-bottom flaskThree-necked, appropriate size
Reflux condenser---
Mechanical stirrer---
Heating mantlewith temperature control
Thermometer---
Beaker---
Distillation apparatusOptional, for purification

Procedure:

  • Charge the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 94 g (1.0 mol) of phenol and 67.5 g (0.8 mol) of 37% formaldehyde solution. This corresponds to a formaldehyde to phenol molar ratio of 0.8:1.

  • Add Catalyst: While stirring, add 1.0 g of oxalic acid dihydrate as the catalyst.

  • Heating and Reaction: Gently heat the mixture to 95-100°C using a heating mantle. Maintain this temperature and continue stirring under reflux for 2-3 hours. The mixture will become increasingly viscous as the polymerization proceeds.

  • Dehydration: After the reflux period, remove the reflux condenser and set up for distillation. Increase the temperature to 150-160°C to remove water and any unreacted monomers. The distillation is complete when the temperature of the resin begins to rise more rapidly.

  • Discharge and Cooling: Turn off the heating and carefully pour the hot, viscous resin into a suitable container to cool. The resulting Novolac resin will be a brittle, glassy solid at room temperature.[10][11]

Workflow for Novolac Synthesis:

Novolac_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Phenol Phenol (1.0 mol) Mix Mix in Reactor Phenol->Mix Formaldehyde Formaldehyde (0.8 mol) Formaldehyde->Mix Catalyst Oxalic Acid Catalyst->Mix Heat Heat to 95-100°C (2-3 hours) Mix->Heat Reflux Dehydrate Dehydrate at 150-160°C Heat->Dehydrate Distill Water Cool Cool to Room Temp. Dehydrate->Cool Novolac Novolac Resin (Brittle Solid) Cool->Novolac

Caption: Workflow for Novolac Resin Synthesis.

Synthesis of a Resol Resin

This protocol outlines the synthesis of a Resol resin using a molar excess of formaldehyde and a basic catalyst.

Materials and Equipment:

Reagent/EquipmentSpecification
Phenol99% purity
Formaldehyde solution37% in water
Sodium hydroxide (NaOH)50% aqueous solution
Round-bottom flaskThree-necked, appropriate size
Reflux condenser---
Mechanical stirrer---
Heating mantlewith temperature control
Thermometer---
pH meter or pH paper---

Procedure:

  • Charge the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 94 g (1.0 mol) of phenol and 121.5 g (1.5 mol) of 37% formaldehyde solution. This gives a formaldehyde to phenol molar ratio of 1.5:1.

  • Add Catalyst: Slowly add 4.0 g of a 50% sodium hydroxide solution while stirring. The addition is exothermic, so monitor the temperature. The pH of the mixture should be in the range of 9-11.[12]

  • Heating and Reaction: Heat the mixture to 70-80°C and maintain this temperature for 2-4 hours. The reaction is exothermic, so careful temperature control is necessary. The viscosity of the solution will increase as the reaction progresses.

  • Neutralization and Dehydration: Cool the reactor to below 50°C. Neutralize the catalyst by adding a suitable acid (e.g., dilute sulfuric acid) until the pH is between 6.5 and 7.5.

  • Dehydration (Optional): If a higher solids content is desired, water can be removed by vacuum distillation at a temperature below 60°C to prevent premature curing of the resin.

  • Discharge: The resulting Resol resin is a viscous liquid that can be stored for a limited time before use.

Workflow for Resol Synthesis:

Resol_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Phenol Phenol (1.0 mol) Mix Mix in Reactor Phenol->Mix Formaldehyde Formaldehyde (1.5 mol) Formaldehyde->Mix Catalyst NaOH (50% aq.) Catalyst->Mix Heat Heat to 70-80°C (2-4 hours) Mix->Heat Cool_Neutralize Cool & Neutralize (pH 6.5-7.5) Heat->Cool_Neutralize Dehydrate Optional: Vacuum Dehydration Cool_Neutralize->Dehydrate Resol Resol Resin (Viscous Liquid) Cool_Neutralize->Resol Dehydrate->Resol

Caption: Workflow for Resol Resin Synthesis.

Characterization of Phenol-Formaldehyde Resins

The properties of the synthesized resins should be characterized to ensure they meet the desired specifications.

Physicochemical Properties
PropertyMethodTypical Values
Viscosity Brookfield ViscometerVaries widely with resin type and solids content.
pH pH meterNovolacs are acidic; Resoles are near neutral after synthesis.
Solid Content Gravimetric (ASTM D3529M)Typically 50-75% for liquid resins.
Gel Time Hot plate method at 150°CNovolacs (with hexa) and Resoles have defined gel times.
Spectroscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the resin. Key characteristic peaks include:

    • Broad O-H stretching: ~3300 cm⁻¹

    • Aromatic C-H stretching: ~3030 cm⁻¹

    • Aliphatic C-H stretching (methylene bridges): ~2920 cm⁻¹

    • Aromatic C=C stretching: ~1600 cm⁻¹ and ~1500 cm⁻¹

    • C-O stretching of phenolic hydroxyl: ~1220 cm⁻¹

    • Methylene ether bridge (in Resoles): ~1116 cm⁻¹[4]

    • Substituted benzene ring C-H out-of-plane bending: 750-850 cm⁻¹[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about the resin, including the degree of substitution, the ratio of ortho to para linkages, and the presence of different types of methylene and ether bridges.[5][7]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the curing behavior of the resins, including the curing temperature and the heat of reaction.[9]

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the cured resin.[6][15] Phenolic resins are known for their high char yield, which is a measure of their fire resistance.[16]

Applications

Phenol-formaldehyde resins are used in a wide array of applications due to their versatility and performance characteristics.[5]

  • Adhesives: They are extensively used as adhesives for wood products such as plywood, oriented strand board (OSB), and laminated veneer lumber (LVL) due to their strong bonding and moisture resistance.[4]

  • Molding Compounds: Used to produce a variety of molded parts, including electrical components, automotive parts, and appliance handles, where heat resistance and electrical insulation are crucial.[5]

  • Laminates: Employed in the production of decorative laminates for countertops and industrial laminates for circuit boards.[6]

  • Coatings and Insulation: Used in protective coatings and as binders for insulation materials like fiberglass and mineral wool.[5]

References

  • Britannica, T. Editors of Encyclopaedia (2023, November 27). phenol-formaldehyde resin. Encyclopedia Britannica. [Link]

  • Plenco. (n.d.). Phenolic Novolac And Resol Resins. Retrieved from [Link]

  • Scribd. (n.d.). Phenol Formaldehyde: Resins and Applications: A Comprehensive Overview. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 29). Mechanism of formaldehyde / phenol condensation. Retrieved from [Link]

  • Wikipedia. (2023, November 21). Phenol formaldehyde resin. Retrieved from [Link]

  • Procedures for Phenol Formaldehyde Polymers. (n.d.). Retrieved from a document on procedures for synthesizing Novolac and Resol resins.
  • ResearchGate. (n.d.). FT-IR curves of phenol formaldehyde resins. Retrieved from [Link]

  • Society of Wood Science and Technology. (2012). FTIR Investigation of Phenol Formaldehyde Resin Modified with Boric Acid. Retrieved from [Link]

  • DTIC. (n.d.). Characterization of Substituted Phenol-Formaldehyde Resins Using Solid-State Carbon-13 NMR. Retrieved from [Link]

  • Scientific.net. (2013, September 18). Study on Thermal Degradation of Phenolic Resin. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of Phenol-Formaldehyde Resin. Retrieved from [Link]

  • Pediaa.Com. (2023, September 22). What is the Difference Between Resol and Novolac. Retrieved from [Link]

  • MDPI. (2021, April 7). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. Retrieved from [Link]

  • Wood Research. (n.d.). SYNTHESIS AND CHARACTERIZATION OF RESOL TYPE PHENOL-FORMALDEHYDE RESIN IMPROVED BY SIO2-NP. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Phenolic Resole Resins for Adhesive Applications. Retrieved from [Link]

  • MDPI. (n.d.). Thermal stability and thermal degradation study of phenolic resin modified by cardanol. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenoxypropyl acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your yield.

Introduction

The synthesis of this compound is a common yet nuanced procedure in organic chemistry. While seemingly straightforward, achieving high yields and purity requires careful attention to reaction conditions, reagent quality, and potential side reactions. This guide is structured to address the most common challenges encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield in the synthesis of this compound can stem from several factors. The primary synthetic route is often a two-step process: a Williamson ether synthesis to form 3-phenoxypropan-1-ol, followed by its esterification. Let's break down the potential issues in each step.

Step 1: Williamson Ether Synthesis (Phenol + 3-halo-1-propanol)

  • Incomplete Deprotonation of Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a potent nucleophile.[1][2] If the base used is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slow and incomplete reaction.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent.[3] When using carbonates, ensure they are finely pulverized to maximize surface area.[3] It is also crucial to ensure the reaction is anhydrous if using a base like NaH.

  • Side Reactions of the Alkyl Halide: The choice of 3-halo-1-propanol is critical. While 3-bromo-1-propanol is commonly used, it can undergo elimination reactions, especially at higher temperatures, to form allyl alcohol.

    • Solution: Maintain a moderate reaction temperature. If elimination is suspected, consider using 3-chloro-1-propanol, which is less prone to elimination, though it may require longer reaction times or the use of a catalyst.

  • Phase Transfer Catalyst (PTC) Issues: In a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst is essential to shuttle the phenoxide into the organic phase.[4][5]

    • Solution: Ensure you are using an effective PTC, such as tetrabutylammonium bromide (TBAB).[6] The catalyst should be stable under the reaction conditions. The efficiency of PTCs can be influenced by the solvent, temperature, and stirring speed.[7]

Step 2: Esterification (3-phenoxypropan-1-ol + Acetylating Agent)

  • Equilibrium Limitations: The esterification of an alcohol with acetic acid is a reversible reaction. Without removing the water produced, the reaction will reach equilibrium and not proceed to completion.

    • Solution: Use an excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to drive the reaction forward. Alternatively, if using acetic acid, employ a method to remove water, such as a Dean-Stark apparatus.

  • Purity of 3-phenoxypropan-1-ol: Any unreacted phenol from the first step can be acetylated in the second step, forming phenyl acetate. This will complicate purification and lower the yield of the desired product.

    • Solution: Ensure the 3-phenoxypropan-1-ol intermediate is thoroughly purified before proceeding to the esterification step. This can be achieved through distillation or column chromatography.

The following diagram illustrates a decision-making workflow for troubleshooting low yield:

LowYieldTroubleshooting start Low Yield Observed check_step1 Investigate Williamson Ether Synthesis start->check_step1 check_step2 Investigate Esterification start->check_step2 deprotonation Incomplete Phenol Deprotonation? check_step1->deprotonation side_reactions Alkyl Halide Side Reactions? check_step1->side_reactions ptc_issue Ineffective Phase Transfer Catalysis? check_step1->ptc_issue equilibrium Esterification Equilibrium Issue? check_step2->equilibrium purity_intermediate Impure 3-phenoxypropan-1-ol? check_step2->purity_intermediate deprotonation_yes Use stronger base (e.g., NaH) Ensure anhydrous conditions deprotonation->deprotonation_yes Yes side_reactions_yes Lower reaction temperature Use 3-chloro-1-propanol side_reactions->side_reactions_yes Yes ptc_issue_yes Add/optimize Phase Transfer Catalyst (e.g., TBAB) ptc_issue->ptc_issue_yes Yes end_node Yield Improved deprotonation_yes->end_node side_reactions_yes->end_node ptc_issue_yes->end_node equilibrium_yes Use excess acetylating agent Remove water (Dean-Stark) equilibrium->equilibrium_yes Yes purity_intermediate_yes Purify intermediate via distillation or chromatography purity_intermediate->purity_intermediate_yes Yes equilibrium_yes->end_node purity_intermediate_yes->end_node SynthesisWorkflow cluster_step1 Williamson Ether Synthesis cluster_step2 Esterification phenol Phenol intermediate 3-Phenoxypropan-1-ol phenol->intermediate K2CO3, Acetone Reflux propanol 3-Bromo-1-propanol propanol->intermediate K2CO3, Acetone Reflux product This compound intermediate->product Pyridine, DCM Room Temperature acetylating_agent Acetic Anhydride acetylating_agent->product Pyridine, DCM Room Temperature

Sources

Technical Support Center: Purification of 3-Phenoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Phenoxypropyl acetate. This document is designed for chemistry professionals engaged in research and development. Here, we address common challenges and frequently asked questions encountered during the purification of this compound, providing practical, field-tested solutions grounded in established chemical principles.

Physicochemical Properties

A thorough understanding of the physical properties of this compound and its common precursor, 3-Phenoxy-1-propanol, is fundamental to designing an effective purification strategy.

PropertyThis compound3-Phenoxy-1-propanol (Starting Material)Comments
CAS Number 7475-77-66180-61-6[1][2]For unambiguous identification.
Molecular Formula C₁₁H₁₄O₃C₉H₁₂O₂[1]The acetate adds a C₂H₂O group.
Molecular Weight 194.23 g/mol 152.19 g/mol [1][3]Important for molar calculations.
Appearance Colorless to pale yellow liquid (Expected)Colorless to pale yellow liquid[3][4]Visual cue for purity.
Boiling Point High; requires vacuum distillation (Expected)~250 °C at 760 mmHg[3]The high boiling point necessitates purification under reduced pressure to prevent thermal degradation.
Density ~1.0-1.1 g/cm³ (Expected)~1.04 g/cm³[3]Useful for volume-to-mass conversions.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., EtOAc, DCM, Ethanol)[4]Moderately soluble in water; Miscible with organic solvents[4]Critical for designing extraction and chromatography steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

The impurity profile is largely dictated by the synthesis method, which is typically the esterification of 3-Phenoxy-1-propanol with an acetylating agent.

  • Unreacted Starting Material: 3-Phenoxy-1-propanol is the most common impurity. Its presence is usually due to incomplete reaction.

  • Acidic Byproducts: If using acetic anhydride or acetyl chloride, residual acetic acid will be present. If an acid catalyst is used, it must also be removed.

  • Catalyst Residues: Amine catalysts (e.g., pyridine, DMAP) or other catalysts may remain in the crude product.

  • Hydrolysis Product: During aqueous workup, some of the desired this compound can hydrolyze back to 3-Phenoxy-1-propanol, particularly if the solution is basic or acidic and heated.[5]

Q2: Why is vacuum distillation the preferred method for purifying this compound on a larger scale?

The precursor, 3-Phenoxy-1-propanol, has a high boiling point of approximately 250 °C at atmospheric pressure.[3] The product, this compound, will have a similarly high boiling point. Attempting to distill such compounds at atmospheric pressure often leads to thermal decomposition, resulting in reduced yield and the formation of new, colored impurities. Vacuum distillation lowers the boiling point significantly, allowing the compound to distill at a much lower temperature, thereby preserving its integrity. For comparison, the analogous compound 3-phenylpropyl acetate boils at 244 °C at atmospheric pressure but at only 87 °C at 1 Torr.[6]

Q3: Can I use a simple aqueous wash to purify my product?

A simple aqueous wash is a critical first step but is rarely sufficient for achieving high purity.

  • Base Wash: A wash with a mild base like aqueous sodium bicarbonate (NaHCO₃) is highly effective for removing acidic impurities such as acetic acid.

  • Brine Wash: A subsequent wash with saturated sodium chloride (brine) solution helps to break up emulsions and remove the bulk of the water from the organic layer before drying. However, this workup will not effectively remove non-acidic, organic impurities like unreacted 3-Phenoxy-1-propanol. Further purification by distillation or chromatography is almost always required.

Q4: How can I monitor the purity of my fractions during purification?

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly assessing the purity of fractions from column chromatography and for identifying the presence of starting material. A typical eluent system to develop the TLC plate would be a mixture of hexane and ethyl acetate. The less polar product (acetate ester) will have a higher Rf value than the more polar starting material (alcohol).

  • Gas Chromatography (GC): For a thermally stable compound like this, GC is an excellent method for quantitative purity analysis, providing high-resolution separation of the product from closely related impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the final product and can be used to detect impurities if their concentration is significant (typically >1%).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My final product is contaminated with the starting material, 3-Phenoxy-1-propanol, even after distillation.

  • Causality: This occurs when the boiling points of the product and the starting material are too close to be effectively separated by a simple distillation apparatus. While vacuum distillation helps, a packed column or a spinning band distillation apparatus may be needed for efficient fractionation.

  • Solution Pathway:

    • Assess Purity: Quantify the amount of residual alcohol by GC or ¹H NMR.

    • Re-purify via Chromatography: If the contamination is significant (>5-10%), column chromatography is the most effective solution. The difference in polarity between the alcohol (polar) and the ester (less polar) allows for excellent separation on silica gel.[8][9]

    • Optimize Distillation: If the contamination is minor (<5%), re-distilling through a fractionating column (e.g., a Vigreux column) under a high vacuum can improve separation. Ensure the column is well-insulated to maintain a proper temperature gradient.

Problem 2: My product yield is very low after the aqueous workup.

  • Causality: This can be caused by two primary issues:

    • Hydrolysis: Aggressive washing with a strong base (like NaOH) or performing the wash at elevated temperatures can cause the ester to hydrolyze back to the water-soluble alcohol, which is then lost to the aqueous phase.[5]

    • Emulsion Formation: The amphiphilic nature of the starting material and product can lead to the formation of stable emulsions during extraction, trapping a significant amount of product in the interfacial layer.[4]

  • Solution Pathway:

    • Use Mild Base: Always use a mild base like saturated sodium bicarbonate for neutralization. Perform washes at room temperature.

    • Break Emulsions: If an emulsion forms, add a small amount of brine and gently swirl the separatory funnel. Letting the funnel sit for an extended period can also help. In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion.

    • Back-Extraction: If you suspect product loss to the aqueous layer, perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of your extraction solvent (e.g., ethyl acetate) to recover any dissolved product.

Problem 3: My purified product is yellow or brown, but it should be colorless.

  • Causality: Coloration is a sign of decomposition, which typically occurs when the compound is heated for too long or at too high a temperature during distillation. It can also indicate the presence of high-boiling point impurities from side reactions.

  • Solution Pathway:

    • Improve Vacuum: The most critical factor is achieving a lower pressure in your distillation apparatus. A better vacuum pump or checking your system for leaks can significantly lower the required distillation temperature.

    • Activated Carbon Treatment: Dissolve the colored product in a suitable solvent (e.g., ethyl acetate). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter the mixture through Celite. The carbon can adsorb the colored impurities. You will need to remove the solvent afterward.

    • Chromatography: If the color persists, column chromatography is an effective method for removing baseline, polar impurities that often cause coloration.

Key Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the method of choice for achieving the highest purity on a small to medium scale (<50 g).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or toluene.

  • TLC Analysis: Determine an appropriate solvent system using TLC. Start with a 9:1 Hexane:Ethyl Acetate mixture. The target Rf for the product should be approximately 0.3-0.4 for optimal separation.[9]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column without trapping air bubbles.[9]

  • Loading: Add the dissolved crude product to the top of the silica bed.

  • Elution: Begin elution with the chosen solvent system, collecting fractions. Use positive pressure (air or nitrogen) to maintain a steady flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation

Ideal for larger quantities (>20 g) where the primary impurity is the less volatile starting material.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path head, a thermometer to measure vapor temperature, and a well-insulated distillation flask and head. Ensure all glass joints are properly sealed with vacuum grease.

  • Crude Product Preparation: Ensure the crude product is dry (use a drying agent like MgSO₄ or Na₂SO₄) and free of low-boiling solvents. Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect any low-boiling impurities first.

    • Main Fraction: Collect the this compound as the vapor temperature stabilizes at the expected boiling point for your system's pressure.

    • Residue: Stop the distillation before the flask goes to dryness to prevent the formation of peroxides or charring of high-boiling residues.

  • Final Product: The collected main fraction should be the purified product. Confirm its purity by GC or NMR.

Visualization of Purification Workflow

The choice between distillation and chromatography depends on the scale of the reaction and the nature of the impurities. The following decision tree illustrates a logical workflow for purification.

Purification_Workflow start Crude 3-Phenoxypropyl Acetate workup Aqueous Workup (NaHCO3, Brine) start->workup purity_check Assess Purity (TLC, GC) workup->purity_check scale_check Scale > 20g? purity_check->scale_check Impurities Present final_product Pure Product (Verify Purity) purity_check->final_product Product is Pure distill Vacuum Distillation scale_check->distill Yes chromatography Silica Gel Chromatography scale_check->chromatography No reassess Re-assess Purity (GC, NMR) distill->reassess chromatography->final_product reassess->chromatography Impurities Remain reassess->final_product Purity OK

Sources

Technical Support Center: Synthesis of 3-Phenoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenoxypropyl Acetate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and side reactions encountered during the preparation of this compound, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format. Our goal is to equip you with the knowledge to optimize your synthetic protocols, maximize yields, and ensure the purity of your final product.

Understanding the Synthetic Landscape

The synthesis of this compound can be approached via two primary routes, each with its own set of potential side reactions and optimization parameters. This guide is structured to address the specific issues that may arise in each pathway.

dot

Caption: Primary synthetic routes to this compound.

Part 1: Troubleshooting Guide for Route 1 - Acetylation of 3-Phenoxypropanol

This route is often favored for its straightforwardness, involving the direct esterification of 3-phenoxypropanol. However, challenges can arise, primarily concerning reaction completion and the formation of isomeric byproducts.

Question 1: My acetylation reaction is sluggish and incomplete, even after prolonged reaction times. How can I drive the reaction to completion?

Answer:

Incomplete conversion of 3-phenoxypropanol is a common issue, often stemming from suboptimal reaction conditions or catalyst choice. Here’s a breakdown of causative factors and solutions:

  • Reagent Reactivity: Acetic anhydride is a common and effective acetylating agent. If you are using acetic acid, the reaction is an equilibrium-limited Fischer esterification, which requires strong acid catalysis and removal of water to proceed to completion. For a more robust reaction, acetic anhydride or acetyl chloride are recommended.

  • Catalysis: While acetylation with acetic anhydride can proceed without a catalyst at elevated temperatures, it is often slow. The addition of a catalyst can significantly accelerate the reaction.

    • Acid Catalysis: Catalytic amounts of a strong acid like sulfuric acid or p-toluenesulfonic acid can protonate the carbonyl oxygen of acetic anhydride, making it more electrophilic.

    • Base Catalysis: A base such as pyridine or a tertiary amine can act as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive acetyl-pyridinium intermediate, which is then readily attacked by the alcohol.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions at higher temperatures (see Question 2). A moderate temperature of 50-80°C is a good starting point.

Pro-Tip: For a highly efficient and clean acetylation, consider using a catalytic amount of an N-heterocyclic carbene (NHC). These catalysts are known to promote transesterification and acylation under mild conditions.

Question 2: I've observed an unexpected isomer in my final product, confirmed by NMR and GC-MS. What is it and how can I prevent its formation?

Answer:

The most likely isomeric byproduct in this synthesis is a result of the Fries Rearrangement . This is an intramolecular reaction where the acetyl group migrates from the oxygen atom of the phenoxy group to the ortho or para position of the aromatic ring, forming a hydroxyaryl ketone.[1][2]

dot

Caption: The Fries Rearrangement of this compound.

Troubleshooting the Fries Rearrangement:

ParameterInfluence on Fries RearrangementRecommended Action
Temperature Higher temperatures (>160°C) favor the formation of the ortho-isomer, while lower temperatures (<60°C) favor the para-isomer.[2]Maintain a moderate reaction temperature during acetylation (e.g., 50-80°C) to minimize this side reaction.
Catalyst Strong Lewis acids (e.g., AlCl₃) are classic promoters of the Fries Rearrangement.[1][2]Avoid Lewis acid catalysts if C-acylation is a concern. Opt for base catalysis (e.g., pyridine) or a milder acid catalyst.
Solvent Non-polar solvents can favor the ortho-product, while polar solvents may favor the para-product.[3]The choice of solvent can influence the product ratio if the rearrangement occurs. However, focusing on temperature and catalyst selection is more critical for prevention.

Preventative Measures:

  • Mild Reaction Conditions: Employ milder acetylating agents and catalysts that do not promote the rearrangement.

  • Temperature Control: Carefully control the reaction temperature to stay below the threshold where the Fries rearrangement becomes significant.

  • Purification: If the rearrangement product does form, it can often be separated from the desired O-acylated product by column chromatography due to the difference in polarity imparted by the newly formed hydroxyl group.

Part 2: Troubleshooting Guide for Route 2 - Williamson-type Ether Synthesis

This route involves the reaction of a phenoxide salt with an alkyl halide, a classic S(_N)2 reaction. The primary challenges here are competing elimination reactions and side reactions involving the ester functionality of the alkyl halide.

Question 3: My reaction yield is low, and I've identified an alkene byproduct. What is causing this and how can I improve the yield of my desired ether?

Answer:

The formation of an alkene is a tell-tale sign of a competing E2 elimination reaction . In this pathway, the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the leaving group (the chlorine atom in 3-chloropropyl acetate).

dot

Caption: Competing S(_N)2 and E2 pathways.

Minimizing E2 Elimination:

ParameterInfluence on E2 EliminationRecommended Action
Temperature Higher temperatures favor elimination over substitution.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated temperatures (40-60°C) are often sufficient.
Base Strength A highly basic phenoxide will favor E2.While a strong base is needed to deprotonate phenol, avoid excessively harsh conditions. The choice of counter-ion can also have an effect.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for S(_N)2 reactions as they solvate the cation, leaving the nucleophile more reactive.Use a polar aprotic solvent to favor the S(_N)2 pathway.
Question 4: I'm seeing the formation of 3-phenoxypropanol and sodium acetate in my reaction mixture. What's happening?

Answer:

This indicates that the ester group of your starting material, 3-chloropropyl acetate, is undergoing hydrolysis under the basic reaction conditions. The phenoxide is a sufficiently strong base to catalyze the saponification of the acetate ester.

Preventing Hydrolysis:

  • Temperature Control: Lowering the reaction temperature will slow down the rate of hydrolysis.

  • Stoichiometry: Use a slight excess of 3-chloropropyl acetate to ensure the phenoxide is consumed by the desired S(_N)2 reaction before it can significantly hydrolyze the ester.

  • Reaction Time: Monitor the reaction progress by TLC or GC and stop the reaction as soon as the starting phenol is consumed to minimize the time the product and unreacted starting material are exposed to basic conditions.

Question 5: Could C-alkylation of the phenol be a significant side reaction?

Answer:

Yes, C-alkylation is a known side reaction in Williamson ether syntheses involving phenoxides. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of ortho- and para-(3-acetoxypropyl)phenol.

Factors Influencing O- vs. C-Alkylation:

  • Solvent: Polar aprotic solvents generally favor O-alkylation.

  • Counter-ion: The nature of the cation can influence the reactivity of the phenoxide.

  • Temperature: Higher temperatures can sometimes lead to an increase in C-alkylation.

To favor O-alkylation, it is recommended to use a polar aprotic solvent like DMF or acetone and maintain a moderate reaction temperature.

Part 3: Analytical Characterization and Purification

Question 6: What are the best methods to monitor my reaction and characterize the final product and impurities?

Answer:

A combination of chromatographic and spectroscopic techniques is ideal for monitoring the reaction and ensuring the purity of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for both qualitative and quantitative analysis. It can separate the starting materials, the desired product, and many of the potential side products. The mass fragmentation patterns can help in identifying unknown impurities. For this compound, characteristic fragments would arise from the cleavage of the ether and ester bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is well-suited for separating phenolic compounds and their derivatives.[4] This method is especially useful for separating the O-acylated product from the more polar C-acylated Fries rearrangement products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any isomeric impurities. For example, the formation of a C-acylated product would result in characteristic changes in the aromatic region of the ¹H NMR spectrum and the appearance of a new carbonyl signal in the ¹³C NMR spectrum.

Question 7: What is the best strategy for purifying this compound?

Answer:

The purification strategy will depend on the nature and quantity of the impurities present.

  • Distillation: If the main impurities are the starting materials (3-phenoxypropanol or phenol and 3-chloropropyl acetate) and they have significantly different boiling points from the product, fractional distillation under reduced pressure can be an effective purification method.

  • Column Chromatography: This is the most versatile method for removing a wide range of impurities, including isomeric byproducts like the Fries rearrangement products. A silica gel column with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a common choice.

  • Aqueous Work-up: A standard aqueous work-up is crucial for removing any water-soluble impurities, such as salts and any remaining base or acid catalyst. Washing the organic layer with a dilute sodium bicarbonate solution will remove acidic impurities, while a dilute acid wash will remove basic impurities.

Table of Potential Byproducts and Their Characteristics:

ByproductFormation PathwayDifferentiating Analytical FeaturePurification Strategy
ortho/para-acetyl-3-phenoxypropanolFries Rearrangement (Route 1)Presence of a hydroxyl group (seen in IR and NMR), different retention time in HPLC/GC.Column Chromatography
Prop-2-en-1-yl acetateE2 Elimination (Route 2)Presence of alkene signals in NMR, lower boiling point.Distillation, Column Chromatography
3-PhenoxypropanolHydrolysis of starting material/product (Route 2)Presence of a hydroxyl group, higher polarity.Column Chromatography
ortho/para-(3-acetoxypropyl)phenolC-alkylation (Route 2)Presence of a phenolic hydroxyl group, different NMR aromatic pattern.Column Chromatography

Experimental Protocols

Protocol 1: Acetylation of 3-Phenoxypropanol
  • To a stirred solution of 3-phenoxypropanol (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene), add acetic anhydride (1.2 equivalents).

  • Add a catalytic amount of pyridine (0.1 equivalents).

  • Heat the reaction mixture to 50-60°C and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Williamson-type Ether Synthesis
  • In a round-bottom flask, dissolve phenol (1 equivalent) in a polar aprotic solvent such as DMF or acetone.

  • Add a base such as sodium hydroxide or potassium carbonate (1.1 equivalents) and stir until the phenol is completely converted to the phenoxide.

  • Add 3-chloropropyl acetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 50-70°C and monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

By understanding the underlying mechanisms of these side reactions and carefully controlling the reaction parameters, researchers can successfully navigate the synthesis of this compound, achieving high yields and purity.

References

  • Grokipedia. Fries rearrangement. Available at: [Link]

  • Physics Wallah. Reaction Mechanism of Fries Rearrangement. Available at: [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. Available at: [Link]

  • Scribd. Fries Rearrangement of Phenyl Acetate. Available at: [Link]

  • Taylor & Francis Online. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Available at: [Link]

  • SIELC Technologies. 3-Phenylpropyl acetate. Available at: [Link]

  • MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available at: [Link]

  • PubChem. 3-Phenylpropyl acetate. Available at: [Link]

  • Organic Syntheses. γ-CHLOROPROPYL ACETATE. Available at: [Link]

  • Scribd. Organic chemistry practical course. Available at: [Link]

  • A Buyer's Guide. Optimizing Organic Synthesis with 3-Chloropropyl Acetate. Available at: [Link]

Sources

Technical Support Center: Optimizing 3-Phenoxypropyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenoxypropyl acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind protocol choices to empower you to make informed decisions in your laboratory work.

General Reaction Scheme & Mechanism

The most direct and widely employed method for synthesizing this compound is through a Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, a phenoxide ion, formed by deprotonating phenol with a suitable base, acts as the nucleophile. It attacks the electrophilic carbon of an alkyl halide, such as 3-bromopropyl acetate, displacing the halide leaving group.

The key steps are:

  • Deprotonation: A base removes the acidic proton from phenol to form the highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion attacks the primary carbon atom bonded to the halogen in 3-halopropyl acetate.

  • Displacement: The halide ion is displaced as a leaving group, forming the C-O ether bond and yielding the final product, this compound.

Williamson_Ether_Synthesis Figure 1: SN2 Mechanism for this compound Formation phenol Phenol inv1 phenol->inv1 base Base (e.g., K₂CO₃) base->inv1 phenoxide Phenoxide Ion inv2 phenoxide->inv2 alkyl_halide 3-Bromopropyl Acetate alkyl_halide->inv2 product This compound salt Salt (e.g., KBr) inv1->phenoxide + H-Base⁺ inv3 inv2->inv3 SN2 Attack inv3->product inv3->salt +

Figure 1: SN2 Mechanism for this compound Formation

Frequently Asked Questions (FAQs)

Q1: What is the most efficient synthetic route to this compound?

The single-step Williamson ether synthesis, reacting phenol with a 3-halopropyl acetate (e.g., 3-bromopropyl acetate or 3-chloropropyl acetate) in the presence of a base, is generally the most efficient route. A two-step alternative involves first synthesizing 3-phenoxypropan-1-ol from phenol and a 3-halo-1-propanol, followed by esterification with acetic anhydride or acetyl chloride.[3][4] While viable, the two-step process is less atom-economical and requires an additional purification step.

Q2: How do I select the appropriate base for deprotonating phenol?

The choice of base is critical and depends on the desired reactivity and reaction conditions.

  • Potassium Carbonate (K₂CO₃): This is a commonly used, cost-effective, and moderately strong base that is sufficient for deprotonating phenol. It is safer and easier to handle than stronger bases.

  • Sodium Hydroxide (NaOH): A strong base that can be effective, but its use in aqueous solutions can introduce water, which may promote side reactions or hydrolysis of the ester product.[5]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol. It is an excellent choice for driving the reaction to completion, but it is highly reactive, moisture-sensitive, and requires handling under an inert atmosphere.[2]

For most standard procedures, potassium carbonate provides a good balance of reactivity and safety.

Q3: What are the recommended solvents for this synthesis?

Since the reaction follows an SN2 mechanism, a polar aprotic solvent is ideal. These solvents can solvate the cation of the base (e.g., K⁺) but do not solvate the nucleophile (phenoxide), leaving it highly reactive.[2]

  • Acetone or Butanone (MEK): Effective and easy to remove post-reaction.

  • Acetonitrile (MeCN): A common choice with a higher boiling point, allowing for higher reaction temperatures.

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Excellent polar aprotic solvents that can significantly increase the reaction rate, though they are more difficult to remove completely.[6]

Q4: My reactants are not mutually soluble. How can I facilitate the reaction?

This is a classic challenge in heterogeneous reactions. Phase-Transfer Catalysis (PTC) is the ideal solution.[7] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt, transports the phenoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide is dissolved.[5][8][9] This dramatically accelerates the reaction rate under mild conditions and is a cornerstone of green chemistry.[7][8]

Troubleshooting Guide

Problem Area 1: Low or No Product Yield

Q: My reaction yield is consistently below 50%. What are the primary factors I should investigate?

A: Low yield is a common issue that can often be traced to several key areas.[10][11] Use the following workflow to diagnose the problem.

Troubleshooting_Workflow start Low Yield Observed reagents 1. Verify Reagent Quality start->reagents conditions 2. Assess Reaction Conditions reagents->conditions reagent_purity Purity of Phenol & Alkyl Halide? reagents->reagent_purity reagent_anhydrous Anhydrous Solvents/Reagents? reagents->reagent_anhydrous base_activity Active & Sufficient Base? reagents->base_activity monitoring 3. Monitor Reaction Progress conditions->monitoring temp Optimal Temperature? conditions->temp time Sufficient Reaction Time? conditions->time stirring Adequate Mixing/Stirring? conditions->stirring ptc Phase Transfer Catalyst Needed? conditions->ptc workup 4. Review Workup & Purification monitoring->workup

Figure 2: Troubleshooting Workflow for Low Yield
  • Reagent Quality: The Williamson ether synthesis is sensitive to moisture, which can consume strong bases and hydrolyze the product. Ensure phenol is dry and solvents are anhydrous. The alkyl halide should be free of degradation products.

  • Reaction Conditions:

    • Base: Ensure at least a stoichiometric amount of base is used. For weaker bases like K₂CO₃, using a slight excess (1.5-2.0 equivalents) is recommended.

    • Temperature: The reaction often requires heating (reflux) to proceed at a reasonable rate.[1] However, excessively high temperatures can promote side reactions like elimination of the alkyl halide.

    • Time: SN2 reactions can be slow. Undergraduate labs often report low yields due to insufficient reflux times.[1] Monitor the reaction by TLC to determine when the starting material is consumed.

  • Side Reactions: The primary side reaction is elimination of the alkyl halide to form an alkene, which is more likely with secondary or tertiary halides but can occur with primary halides at high temperatures with a sterically hindered base.[2]

Q: I suspect my product is hydrolyzing during the aqueous workup. How can I prevent this?

A: The acetate ester is susceptible to hydrolysis under strongly acidic or basic conditions.[12] During workup, if you are using a basic wash (e.g., NaOH) to remove unreacted phenol, perform it quickly with a dilute, cold solution. Neutralize the mixture promptly and proceed with extraction. Avoid prolonged exposure to aqueous base.

Problem Area 2: Product Purity Issues

Q: How can I effectively remove unreacted phenol from my crude product?

A: Unreacted phenol is acidic and can be easily removed with a basic wash. After the initial reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash it with a 5-10% aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[5] The phenoxide salt formed will partition into the aqueous layer, which can then be separated and discarded. Follow this with a water wash to remove any residual base and then a brine wash to aid in drying.

Q: My NMR spectrum shows signals that don't correspond to the product or starting materials. What are the likely byproducts?

A: Besides unreacted starting materials, several byproducts are possible:

  • 3-Phenoxypropan-1-ol: This results from the hydrolysis of the acetate ester group on either the starting material (3-bromopropyl acetate) before it reacts or on the final product.

  • Allyl Phenyl Ether: If elimination of HBr from 3-bromopropyl acetate occurs, the resulting allyl acetate can react or be further modified.

  • C-Alkylated Phenol: While O-alkylation is electronically favored, some C-alkylation at the ortho or para positions of the phenol ring can occur, especially at higher temperatures.

Optimized Experimental Protocol

This protocol details the synthesis of this compound using potassium carbonate as the base and acetonitrile as the solvent.

Materials:

  • Phenol (1.0 eq)

  • 3-Bromopropyl acetate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • 5% Aqueous NaOH

  • Saturated Aqueous NaCl (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq) and finely powdered potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 5-10 mL per gram of phenol).

  • Reagent Addition: Add 3-bromopropyl acetate (1.1 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) until the phenol starting material is consumed.

  • Cooling & Filtration: Once complete, allow the mixture to cool to room temperature. Filter the solid salts and wash the filter cake with a small amount of ethyl acetate.

  • Workup:

    • Combine the filtrate and washes in a separatory funnel.

    • Wash the organic layer sequentially with 5% aqueous NaOH (2x), water (1x), and brine (1x). Caution: Perform the base wash carefully to avoid product hydrolysis.

  • Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Data Summary for Optimization

ParameterCondition A (Standard)Condition B (Accelerated)Condition C (Phase Transfer)Rationale & Expected Outcome
Base K₂CO₃ (1.5 eq)NaH (1.2 eq)K₂CO₃ (1.5 eq)NaH is a stronger base, leading to faster, irreversible deprotonation but requires stricter anhydrous conditions. K₂CO₃ is safer and often sufficient.
Solvent AcetonitrileDMFToluene / H₂ODMF and other highly polar aprotic solvents can accelerate SN2 reactions. A biphasic system with PTC is an alternative for heterogeneous reactions.
Catalyst NoneNoneTBAB (5 mol%)A phase-transfer catalyst (PTC) is essential for biphasic systems to shuttle the nucleophile into the organic phase, dramatically increasing the reaction rate.[9]
Temperature 82°C (Reflux)100°C80°CHigher temperatures increase reaction rates but also risk promoting side reactions (e.g., elimination, C-alkylation).
Typical Yield 75-85%80-90%80-95%Conditions B and C are often higher-yielding due to faster and more complete reactions, assuming proper control of side reactions.

References

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Texas. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 3-Phenylpropyl acetate. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Journal for Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-phenylpropyl acetate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenepropanol. PubChem Compound Database. Retrieved from [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences.
  • Indian Journal of Heterocyclic Chemistry. (2015). Efficient and selective esterification of aromatic aldehydes with alcohols (1:1) using air as the simplest available oxidant and. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Yang, L., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy.
  • University of Missouri-St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2020). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from [Link]

  • ResearchGate. (2024, July). Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2).... Retrieved from [Link]

Sources

Technical Support Center: Navigating NMR Peak Assignments for 3-Phenoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Phenoxypropyl Acetate. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment. Here, we address common challenges in assigning the ¹H and ¹³C NMR peaks of this compound through a series of frequently asked questions and troubleshooting scenarios. Our approach is rooted in mechanistic principles and practical, field-tested experience to ensure the integrity of your experimental results.

Structure and Numbering

For clarity, the following numbering scheme will be used for the atoms in this compound throughout this guide.

Caption: Structure of this compound with atom numbering.

Predicted NMR Chemical Shifts

Due to the limited availability of published experimental spectra for this compound, the following tables provide predicted chemical shift ranges based on established principles of NMR spectroscopy and data from analogous structures. These values should serve as a primary reference for peak assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsLabelPredicted Chemical Shift (ppm)MultiplicityCoupling
Ar-H (ortho)H2'/H6'6.90 - 7.00d or dd~8 Hz
Ar-H (para)H4'7.25 - 7.35t~8 Hz
Ar-H (meta)H3'/H5'6.85 - 6.95t~7.5 Hz
O-CH₂ (propyl)a4.00 - 4.10t~6.5 Hz
CH₂-CH₂-CH₂b2.10 - 2.20p~6.5 Hz
CH₂-O(C=O)c4.20 - 4.30t~6.5 Hz
CH₃d2.00 - 2.10s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonLabelPredicted Chemical Shift (ppm)
C=OC4170.0 - 172.0
Ar-C (ipso)C1'158.0 - 160.0
Ar-C (para)C4'129.0 - 130.0
Ar-C (ortho)C2'/C6'120.0 - 122.0
Ar-C (meta)C3'/C5'114.0 - 116.0
O-CH₂ (propyl)C165.0 - 67.0
CH₂-CH₂-CH₂C228.0 - 30.0
CH₂-O(C=O)C361.0 - 63.0
CH₃C520.0 - 22.0

Troubleshooting and FAQs

Q1: My aromatic proton signals are overlapping. How can I resolve and assign them correctly?

A1: Overlapping aromatic signals are a common challenge. Here's a systematic approach to deconvolution:

  • Causality: The electronic environment of the ortho, meta, and para protons on the phenoxy group are distinct, but their chemical shifts can be very close, leading to complex, overlapping multiplets.

  • Troubleshooting Protocol:

    • Optimize Shimming: Ensure the instrument's magnetic field homogeneity is optimized. Poor shimming is a frequent cause of peak broadening, which exacerbates overlap.[1]

    • Change Solvent: The magnetic anisotropy of different deuterated solvents can alter the chemical shifts of your protons.[2] Acquiring a spectrum in a solvent like benzene-d₆ or acetone-d₆ can often induce sufficient separation of overlapping peaks.

    • 2D NMR Spectroscopy: If the above steps are insufficient, perform a 2D NMR experiment.

      • COSY (Correlation Spectroscopy): This will show correlations between adjacent protons. You should see a correlation between the ortho and meta protons.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. By using the more dispersed ¹³C spectrum as a reference, you can resolve the overlapping proton signals.

      • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away, which can further confirm assignments.

G start Overlapping Aromatic Signals shim Optimize Shimming start->shim check_resolution Is resolution sufficient? shim->check_resolution change_solvent Acquire spectrum in a different solvent (e.g., Benzene-d6) check_resolution->change_solvent No assign_peaks Assign Peaks check_resolution->assign_peaks Yes check_resolution2 Is resolution sufficient? change_solvent->check_resolution2 run_2d_nmr Perform 2D NMR (COSY, HSQC, HMBC) check_resolution2->run_2d_nmr No check_resolution2->assign_peaks Yes run_2d_nmr->assign_peaks

Sources

Stability issues of 3-Phenoxypropyl acetate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-Phenoxypropyl Acetate

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide Senior Application Scientist-level insights into the stability challenges of this compound, specifically under acidic conditions. We will explore the fundamental chemistry, troubleshoot common experimental issues, and provide validated protocols to ensure the integrity of your research.

Section 1: Foundational Knowledge - Understanding the Core Instability

This section addresses the fundamental questions regarding the stability of this compound in an acidic environment.

Q1: What is the primary stability concern for this compound when exposed to acidic conditions?

The primary stability issue is its susceptibility to acid-catalyzed hydrolysis.[1][2][3] this compound is an ester, a class of compounds that can be cleaved back into their constituent carboxylic acid and alcohol in the presence of water and an acid catalyst.[4][5] This reaction is essentially the reverse of Fischer esterification, the process used to synthesize esters.[4][6] The reaction is reversible, but in formulations containing a significant amount of water, the equilibrium is strongly shifted towards the hydrolysis products.[1][3][7]

Q2: What are the specific degradation products resulting from the acid-catalyzed hydrolysis of this compound?

When this compound undergoes hydrolysis, the ester bond is cleaved, yielding two specific products:

  • Acetic Acid: The carboxylic acid component.

  • 3-Phenoxypropan-1-ol: The alcohol component.

The presence of these molecules in your sample is a direct indicator of compound degradation.

Q3: Can you illustrate the chemical mechanism for the acid-catalyzed hydrolysis of this compound?

Certainly. The reaction proceeds through a well-established multi-step mechanism. The acid, typically present as hydronium ions (H₃O⁺) in an aqueous solution, acts as a catalyst to accelerate the reaction.[7][8]

Step-by-Step Mechanism:

  • Protonation of the Carbonyl: The reaction begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7][8]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[6][9]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original alkoxy group (-O-CH₂-). This converts the alkoxy group into a good leaving group (an alcohol).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 3-phenoxypropan-1-ol molecule.[6]

  • Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the hydronium ion catalyst and forming the final product, acetic acid.[6][7]

Hydrolysis_Mechanism Ester This compound ProtonatedEster Protonated Ester (Enhanced Electrophilicity) Ester->ProtonatedEster TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate ProtonatedIntermediate Protonated Intermediate (Ready to eliminate alcohol) TetrahedralIntermediate->ProtonatedIntermediate 3. Proton Transfer Products Acetic Acid + 3-Phenoxypropan-1-ol ProtonatedIntermediate->Products 4. Elimination of Alcohol Catalyst_Out H₃O⁺ (Catalyst Regenerated) Products->Catalyst_Out 5. Deprotonation Catalyst_In H₃O⁺ (Acid Catalyst) Catalyst_In->Ester 1. Protonation Water_In H₂O (Nucleophile) Water_In->ProtonatedEster 2. Nucleophilic Attack Water_Out H₂O

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Section 2: Experimental Troubleshooting and Protocols

This section provides practical guidance for identifying, quantifying, and preventing the degradation of this compound in your experiments.

Q4: My this compound sample is degrading unexpectedly in my formulation. What factors could be accelerating this process?

Several factors can significantly influence the rate of acid-catalyzed hydrolysis.[9] If you are observing faster-than-expected degradation, review the following parameters in your experimental setup.

FactorImpact on Hydrolysis RateScientific Rationale & Troubleshooting Insights
pH / Acid Strength High Impact The reaction is acid-catalyzed; therefore, a lower pH (higher concentration of H₃O⁺) directly accelerates the rate.[2] Even seemingly neutral solutions can become acidic due to dissolved CO₂ or acidic excipients. Action: Accurately measure and buffer the pH of your formulation. Consider using a weaker acid if catalysis is required but needs to be controlled.
Temperature High Impact Reaction rates generally increase with temperature. Heating, even to moderate temperatures (e.g., 40°C), can significantly speed up hydrolysis.[9][10] Many protocols for ester hydrolysis involve heating under reflux to drive the reaction.[3][8] Action: If stability is critical, conduct experiments and store formulations at controlled, cool temperatures (e.g., 2-8°C). Avoid unnecessary heat exposure.
Water Content High Impact Water is a reactant in the hydrolysis reaction. According to Le Châtelier's principle, an excess of water will drive the equilibrium towards the formation of the hydrolysis products (acetic acid and alcohol).[3][7] Action: If permissible for your application, use anhydrous solvents or co-solvents to reduce water activity. Protect hygroscopic materials from atmospheric moisture.
Solvent System Moderate Impact The polarity of the solvent can influence the stability of the reaction intermediates and transition states. Protic solvents (like water or alcohols) can participate in the reaction and stabilize charged species, potentially accelerating hydrolysis. Action: Evaluate the use of aprotic solvents if your experimental design allows.
Q5: How can I quantitatively monitor the degradation of this compound and the formation of its products over time?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this analysis. A reverse-phase HPLC (RP-HPLC) method can effectively separate the relatively nonpolar parent ester from its more polar degradation products.[11]

Protocol: RP-HPLC Method for Stability Monitoring

  • Preparation of Standards:

    • Prepare a stock solution of this compound reference standard in acetonitrile (MeCN) at 1 mg/mL.

    • Prepare a stock solution of 3-Phenoxypropan-1-ol reference standard (if available) in MeCN at 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of your samples (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • At each time point of your stability study (t=0, t=1h, t=24h, etc.), withdraw an aliquot of your reaction mixture or formulation.

    • Quench the degradation process immediately by diluting the aliquot in a cold, neutral, or slightly basic mobile phase or solvent to prevent further hydrolysis during analysis. A 1:100 dilution into cold MeCN is often effective.

    • Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE) into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid or Formic Acid.[11] The acid in the mobile phase ensures consistent peak shape but is typically not strong enough to cause significant on-column degradation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm (the phenyl group provides strong chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the calibration standards to generate a standard curve for this compound (and 3-Phenoxypropan-1-ol if monitored).

    • Inject the prepared samples.

    • Identify the peaks based on retention time compared to the standards. Expect this compound to have a longer retention time than the more polar 3-Phenoxypropan-1-ol.

    • Quantify the amount of remaining this compound at each time point using the calibration curve. The rate of degradation can be determined by plotting its concentration versus time.

HPLC_Workflow Start Start Stability Study (t=0) Sampling 1. Aliquot Sampling (Various Time Points) Start->Sampling Quench 2. Quench Reaction (Dilute in Cold MeCN) Sampling->Quench Filter 3. Filter Sample (0.22 µm Syringe Filter) Quench->Filter HPLC 4. HPLC Analysis (RP-C18, UV 254 nm) Filter->HPLC Data 5. Data Processing (Peak Integration) HPLC->Data Quantify 6. Quantification (vs. Calibration Curve) Data->Quantify Report Generate Stability Report (Degradation Kinetics) Quantify->Report

Caption: Experimental workflow for monitoring stability via HPLC.

Q6: I see new peaks in my chromatogram that I suspect are degradation products. How can I definitively confirm their identities?

While retention time matching in HPLC is a good indicator, co-elution is always possible. For definitive identification, more powerful analytical techniques are required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method. By coupling your HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the molecules in each peak.

    • Expected Mass for this compound: 178.23 g/mol .[12] You would look for an ion corresponding to [M+H]⁺ at m/z 179.2 or [M+Na]⁺ at m/z 201.2.

    • Expected Mass for 3-Phenoxypropan-1-ol: 152.19 g/mol . Look for [M+H]⁺ at m/z 153.2.

    • Expected Mass for Acetic Acid: 60.05 g/mol . This is often difficult to see in positive ion mode and may be lost in the solvent front, but you might observe it in negative ion mode as [M-H]⁻ at m/z 59.0.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate the impurity via preparative chromatography, ¹H and ¹³C NMR spectroscopy will provide unambiguous structural confirmation. The disappearance of the acetate methyl singlet (around 2.0 ppm) and the appearance of a hydroxyl proton signal would be key indicators of hydrolysis.[13]

Q7: What are the best practices for storing and handling this compound in solution to minimize acid-catalyzed degradation?

To ensure maximum stability, particularly in research and development settings where formulations may be stored for extended periods, adhere to the following best practices:

  • Control pH: Maintain the pH of aqueous solutions in the neutral range (pH 6-8) using a non-reactive buffer system, unless acidic conditions are required for the application.

  • Refrigerate or Freeze: Store stock solutions and formulations at low temperatures (2-8°C or -20°C) to drastically reduce the rate of hydrolysis.

  • Use Aprotic or Anhydrous Solvents: For stock solutions, prefer high-purity aprotic solvents like acetonitrile, THF, or acetone over protic solvents like methanol or ethanol. If water is necessary, use deionized, HPLC-grade water.

  • Minimize Headspace and Use Inert Gas: For long-term storage, dispense solutions into vials with minimal headspace to reduce exposure to air (and dissolved CO₂). Purging the vial with an inert gas like argon or nitrogen before sealing can further protect the sample.

  • Perform Regular Quality Control: Periodically re-analyze stored solutions using the validated HPLC method (Q5) to confirm purity and concentration before use in critical experiments.

References

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. [Link]

  • Khan Academy. (2019). Mechanism of ester hydrolysis. [Link]

  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Quora. (2018). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?[Link]

  • PSIBERG. (2022). Hydrolysis of Esters: Mechanism and Conditions. [Link]

  • Internet Public Library. (n.d.). Esters Hydrolysis Rates. [Link]

  • Save My Exams. (2024). Ester Hydrolysis. [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]

  • SIELC Technologies. (2018). 3-Phenylpropyl acetate. [Link]

  • PubChem. (n.d.). 3-Phenylpropyl acetate. National Institutes of Health. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 3-Phenylpropyl acetate (HMDB0033386). [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl acetate, 122-72-5. [Link]

  • NIST. (n.d.). 3-Phenyl-1-propanol, acetate. NIST Chemistry WebBook. [Link]

  • ScienceDirect. (2018). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Phenoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenoxypropyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Overview of Synthesis

The synthesis of this compound is typically a two-step process. The first step involves a Williamson ether synthesis to form the intermediate, 3-phenoxypropanol. This is followed by an esterification reaction to yield the final product, this compound.

Step 1: Williamson Ether Synthesis This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] In this specific synthesis, phenol is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide like 3-chloro-1-propanol in an SN2 reaction.[1][2]

Step 2: Esterification The intermediate, 3-phenoxypropanol, is then reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a catalyst, to form the final ester product, this compound.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound, providing both the "how" and the "why" for effective troubleshooting.

Part 1: Williamson Ether Synthesis (Formation of 3-Phenoxypropanol)

Question 1: My Williamson ether synthesis is resulting in a low yield of 3-phenoxypropanol. What are the likely causes and how can I improve it?

Answer: Low yields in the Williamson ether synthesis are a common issue, often stemming from suboptimal reaction conditions or competing side reactions. Here’s a breakdown of potential causes and solutions:

  • Incomplete Deprotonation of Phenol: For the SN2 reaction to proceed efficiently, the phenol must be fully deprotonated to form the nucleophilic phenoxide.

    • Causality: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required to drive the equilibrium towards the phenoxide.[4]

    • Troubleshooting:

      • Choice of Base: While strong bases like sodium hydride (NaH) are effective, for phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and safer for scale-up.[4][5] Ensure the base is of high purity and anhydrous.

      • Stoichiometry: Use at least a stoichiometric equivalent of the base relative to the phenol. A slight excess can help ensure complete deprotonation.

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, especially at elevated temperatures.[1][4] Another potential side reaction is C-alkylation of the aromatic ring, where the alkyl group attaches to the benzene ring instead of the oxygen.[1][4][5]

    • Causality: The phenoxide ion is a strong base and can promote elimination.[4] The phenoxide is also an ambident nucleophile, meaning it can react at either the oxygen or the carbon of the aromatic ring.[1]

    • Troubleshooting:

      • Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor the SN2 reaction over elimination. Elimination reactions typically have a higher activation energy.[4] A typical range is 50-100°C.[4]

      • Choice of Alkyl Halide: Use a primary alkyl halide (like 3-chloro-1-propanol or 3-bromo-1-propanol) to minimize elimination, as SN2 reactions are sensitive to steric hindrance.[2][4]

      • Solvent Selection: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[4][5] These solvents solvate the cation of the base, leaving the phenoxide anion more nucleophilic and less likely to act as a base.

Question 2: I'm observing the formation of an unwanted alkene byproduct. How can I minimize this?

Answer: Alkene formation is a clear sign that the E2 elimination pathway is competing with your desired SN2 reaction.[4]

  • Causality: This is particularly problematic with secondary and tertiary alkyl halides, but can also occur with primary halides under harsh conditions (e.g., high temperatures, very strong bases).[4]

  • Troubleshooting:

    • Lower the Reaction Temperature: This is the most direct way to favor substitution over elimination.[4]

    • Use a Less Hindered Base: If you are using a very bulky base, consider switching to a smaller one.

    • Controlled Addition: Add the alkyl halide slowly to the solution of the phenoxide to maintain a low concentration of the alkyl halide, which can help minimize side reactions.

Part 2: Esterification (Formation of this compound)

Question 3: The esterification of 3-phenoxypropanol is incomplete, leading to low conversion to this compound. What should I investigate?

Answer: Incomplete esterification is often due to the reversible nature of the reaction or catalyst deactivation.

  • Causality: Fischer esterification, a common method, is an equilibrium-controlled process.[6] The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[7]

  • Troubleshooting:

    • Driving the Equilibrium:

      • Excess Reagent: Use an excess of the more economical reagent, typically the acetylating agent (e.g., acetic anhydride).

      • Water Removal: If using a method that produces water (like reaction with acetic acid), consider azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene.[6]

    • Catalyst Choice and Amount:

      • Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[6] Ensure the catalyst is not old or decomposed.

      • The amount of catalyst can influence the reaction rate. Increasing the catalyst concentration can improve the reaction rate, but only up to a certain point, after which it may not have a significant effect or could lead to side reactions.[7]

    • Reaction Time and Temperature:

      • Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC.

      • Increasing the temperature generally increases the reaction rate.[7] The reaction is typically conducted at the reflux temperature of the solvent.[6]

Question 4: During the workup of my esterification, I'm having trouble with phase separation. What could be the cause?

Answer: Poor phase separation during aqueous workup is a common issue, especially in smaller-scale reactions that are being scaled up.

  • Causality: The presence of unreacted starting materials (like the alcohol) or byproducts can act as surfactants, leading to the formation of emulsions.[8][9] The solubility of your ester in the aqueous phase, though low, might be significant if the volume of the organic phase is small.[8]

  • Troubleshooting:

    • Brine Wash: After the initial aqueous washes (e.g., with sodium bicarbonate solution to neutralize the acid catalyst), perform a final wash with a saturated sodium chloride solution (brine).[10] Brine increases the ionic strength of the aqueous layer, which "salts out" the organic components, reducing their solubility in the aqueous phase and helping to break up emulsions.

    • Solvent Choice: Ensure you are using a suitable extraction solvent that has low miscibility with water.

    • Patience and Gentle Mixing: Sometimes, simply allowing the separatory funnel to stand for a longer period can allow the layers to separate. Gentle swirling or rocking, rather than vigorous shaking, can also prevent the formation of tight emulsions.

Key Parameter Summary for Scale-Up

ParameterLab-Scale (Exemplary)Scale-Up Considerations
Williamson Ether Synthesis
Phenol:Alkyl Halide Ratio1 : 1.1Maintain a slight excess of the alkyl halide to drive the reaction to completion.
Base:Phenol Ratio1.1 : 1Ensure sufficient base for complete deprotonation. For scale-up, consider the exotherm of base addition.
SolventAnhydrous DMFConsider solvent recovery and safety for large-scale operations. Less toxic alternatives may be desirable.
Temperature60-80 °CImplement robust temperature control to manage exotherms and prevent runaway reactions.
Reaction Time4-8 hoursMonitor by TLC/GC to determine endpoint. May need adjustment based on scale and mixing efficiency.
Esterification
3-Phenoxypropanol:Acetic Anhydride1 : 1.2A slight excess of the anhydride is common. Consider the cost and ease of removal of the excess.
Catalyst Loading (e.g., H₂SO₄)1-2 mol%Catalyst efficiency can be affected by mixing. Ensure adequate agitation.
TemperatureRefluxMaintain consistent heating and reflux. Be aware of potential hot spots in larger reactors.
WorkupNaHCO₃ (aq), BrineThe volume of wash solutions will need to be scaled appropriately. Efficient phase separation is crucial.

Experimental Workflow & Diagrams

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Esterification A 1. Charge Reactor with Phenol and Solvent (e.g., DMF) B 2. Add Base (e.g., K₂CO₃) under Inert Atmosphere A->B C 3. Heat to Reaction Temp (e.g., 70°C) B->C D 4. Slowly Add 3-Chloro-1-propanol C->D E 5. Monitor Reaction (TLC/GC) until Completion D->E F 6. Workup: Quench, Extract, and Dry E->F G 7. Isolate 3-Phenoxypropanol (e.g., Distillation) F->G H 8. Charge Reactor with 3-Phenoxypropanol G->H Intermediate I 9. Add Acetic Anhydride and Acid Catalyst H->I J 10. Heat to Reflux I->J K 11. Monitor Reaction (TLC/GC) until Completion J->K L 12. Workup: Neutralize, Wash with Brine K->L M 13. Isolate this compound (e.g., Vacuum Distillation) L->M

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Decision Tree: Low Yield in Williamson Ether Synthesis

Troubleshooting_WES Start Low Yield of 3-Phenoxypropanol Check_SM Check Starting Materials: Purity and Stoichiometry? Start->Check_SM SM_OK Starting Materials OK Check_SM->SM_OK Yes SM_Not_OK Incorrect Stoichiometry or Impure Reagents Check_SM->SM_Not_OK No Check_Reaction Review Reaction Conditions: Temp, Time, Solvent? SM_OK->Check_Reaction Action_SM Action: Use Pure Reagents & Verify Stoichiometry SM_Not_OK->Action_SM Reaction_OK Conditions Seem Correct Check_Reaction->Reaction_OK Yes Reaction_Not_OK Suboptimal Conditions Check_Reaction->Reaction_Not_OK No Check_Side_Products Analyze Byproducts: Alkene or C-Alkylation? Reaction_OK->Check_Side_Products Action_Reaction Action: Lower Temp to Reduce Elimination, Ensure Sufficient Time, Use Polar Aprotic Solvent Reaction_Not_OK->Action_Reaction Alkene Alkene Detected (E2) Check_Side_Products->Alkene Yes C_Alkylation C-Alkylation Detected Check_Side_Products->C_Alkylation Yes Action_Alkene Action: Lower Temperature, Use Primary Alkyl Halide Alkene->Action_Alkene Action_C_Alkylation Action: Modify Solvent or Counter-ion to Favor O-Alkylation C_Alkylation->Action_C_Alkylation

Caption: Decision tree for troubleshooting low yields in the Williamson ether synthesis step.

References

  • Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 3-Phenylpropyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpropyl acetate. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]

  • Flavor Extract Manufacturers Association (FEMA). (n.d.). 3-PHENYLPROPYL ACETATE. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpropyl homovanillate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl acetate. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • NIST. (n.d.). 3-Phenyl-1-propanol, acetate. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]

  • Journal of Engineering and Processing Management. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 3-Phenoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in reactions involving 3-phenoxypropyl acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to explain the "why" behind catalyst and methodology choices. Our goal is to provide you with the expertise to not only execute your experiments but also to troubleshoot and optimize them effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where catalyst selection is critical?

Catalyst selection is pivotal in three primary transformations involving this compound:

  • Synthesis via Fischer Esterification: The formation of this compound from 3-phenoxypropanol and acetic acid. This is an equilibrium-limited reaction requiring a catalyst to achieve a reasonable reaction rate and yield.[1]

  • Transesterification: The conversion of this compound into a different ester by reacting it with another alcohol. This is also a reversible reaction where the catalyst plays a key role in accelerating the attainment of equilibrium.

  • Hydrolysis: The cleavage of this compound back to 3-phenoxypropanol and acetic acid (or its salt). This can be either a desired reaction or an unwanted side reaction, and its rate is highly dependent on the catalyst used.

Catalyst Selection for Synthesis: Fischer Esterification

The synthesis of this compound is most commonly achieved through the Fischer esterification of 3-phenoxypropanol with acetic acid, catalyzed by an acid.[2]

Q2: Which acid catalysts are recommended for the synthesis of this compound, and what are the trade-offs?

The choice between homogeneous and heterogeneous acid catalysts is a primary consideration.

  • Homogeneous Catalysts (Brønsted Acids):

    • Examples: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3]

    • Advantages: High catalytic activity, low cost, and readily available. They are very effective at protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[4]

    • Disadvantages: Difficult to separate from the reaction mixture, requiring neutralization and aqueous workup steps that can generate significant waste.[3] They can also be corrosive. At elevated temperatures, strong acids like H₂SO₄ can promote side reactions, including dehydration and, critically for this substrate, potential cleavage of the phenoxy ether linkage.

  • Heterogeneous Catalysts (Solid Acids):

    • Examples: Acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia.

    • Advantages: Easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and a cleaner product stream. They are generally less corrosive and can lead to fewer side reactions.

    • Disadvantages: Often exhibit lower catalytic activity compared to their homogeneous counterparts, requiring higher temperatures or longer reaction times. Mass transfer limitations can also be a factor.

Table 1: Comparison of Common Acid Catalysts for Esterification

Catalyst TypeCatalyst ExampleTypical Loading (mol%)Relative ActivitySeparationPotential Side Reactions
Homogeneous Sulfuric Acid (H₂SO₄)1-5HighDifficult (Neutralization)Dehydration, Ether Cleavage, Charring
Homogeneous p-Toluenesulfonic Acid (p-TsOH)1-5HighDifficult (Neutralization)Dehydration, Ether Cleavage
Heterogeneous Amberlyst-155-15 (wt%)ModerateEasy (Filtration)Fewer than homogeneous catalysts
Heterogeneous Zeolites (e.g., H-ZSM-5)5-15 (wt%)Moderate to LowEasy (Filtration)Shape selectivity can be an issue
Q3: My Fischer esterification of 3-phenoxypropanol is giving a low yield. How can I improve it?

Low yields in Fischer esterification are almost always due to the reversible nature of the reaction.[3] To drive the equilibrium towards the product (this compound), you can employ Le Châtelier's principle:

  • Use an Excess of a Reactant: The most common strategy is to use an excess of one of the reactants, typically the less expensive one.[5] In this case, using an excess of acetic acid or 3-phenoxypropanol will push the equilibrium to the right.

  • Remove Water as it Forms: This is a highly effective method. The continuous removal of water prevents the reverse reaction (hydrolysis).[3] This can be achieved using:

    • A Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[6]

    • Molecular sieves added directly to the reaction mixture.

Troubleshooting Guide: Fischer Esterification

Issue: Low Conversion to this compound

  • Potential Cause: Equilibrium has been reached without high product formation.

  • Solution:

    • Increase the molar ratio of one reactant (e.g., use 2-3 equivalents of acetic acid).

    • Implement water removal, for instance, by using a Dean-Stark trap with toluene as the solvent.[3]

Issue: Dark Brown or Black Reaction Mixture

  • Potential Cause: Charring or decomposition of the starting material or product, often caused by an aggressive catalyst (like concentrated H₂SO₄) at high temperatures.

  • Solution:

    • Lower the reaction temperature.

    • Switch to a milder catalyst, such as p-TsOH or a solid acid catalyst like Amberlyst-15.

    • Ensure reactants are pure and the glassware is clean.

Issue: Appearance of an Unexpected Byproduct

  • Potential Cause: Acid-catalyzed cleavage of the phenoxy ether bond. Strong acids can protonate the ether oxygen, leading to nucleophilic attack and cleavage, especially at elevated temperatures.[7][8] This would likely produce phenol and other derivatives.

  • Solution:

    • Use a milder acid catalyst or a lower concentration of the strong acid.

    • Reduce the reaction temperature and extend the reaction time.

    • Consider using a non-acidic method if ether cleavage is a persistent issue.

Experimental Protocol: Synthesis of this compound via Fischer Esterification
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap), combine 3-phenoxypropanol (1.0 eq) and glacial acetic acid (2.0 eq). If using a Dean-Stark trap, add toluene as the solvent.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 1-2 mol% or p-TsOH, 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC-MS.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a homogeneous catalyst was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and finally with brine.[3]

    • If a heterogeneous catalyst was used, simply filter off the catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Visualization: Fischer Esterification Mechanism

Fischer_Esterification RCOOH R-COOH (Acetic Acid) Protonated_RCOOH Protonated R-COOH RCOOH->Protonated_RCOOH + H+ ROH R'-OH (3-Phenoxypropanol) H_plus H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' (this compound) Protonated_Ester->Ester - H+ H_plus_regen H+ (Catalyst) Water H₂O

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Catalyst Selection for Transesterification and Hydrolysis

Q4: I need to convert this compound to another ester. What catalysts are suitable for transesterification?

Transesterification can be catalyzed by both acids and bases.

  • Acid Catalysis: The same acid catalysts used for Fischer esterification (H₂SO₄, p-TsOH) can be used. The mechanism is very similar. To drive the reaction, a large excess of the new alcohol is used as the solvent.[10]

  • Base Catalysis: A catalytic amount of a strong base, such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), is often more efficient than acid catalysis. The reaction proceeds via nucleophilic acyl substitution.[10]

  • Organocatalysts: N-Heterocyclic carbenes (NHCs) have emerged as powerful transesterification catalysts that operate under mild conditions.[11]

  • Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is an effective Lewis acid catalyst for transesterification.[11]

  • Enzymatic Catalysis: Lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), are highly selective and operate under very mild conditions, which can be advantageous for sensitive substrates.[12]

Table 2: Catalyst Options for Transesterification of this compound

Catalyst TypeCatalyst ExampleConditionsKey Advantages
Acid H₂SO₄, p-TsOHReflux in excess new alcoholInexpensive
Base NaOMe, NaOEtRoom temp to refluxOften faster than acid catalysis
Organocatalyst N-Heterocyclic Carbene (NHC)Mild, often room tempHigh activity, mild conditions
Lewis Acid Sc(OTf)₃Reflux in new alcoholEffective for various substrates
Enzyme Lipase (e.g., CALB)Mild (e.g., 30-50 °C)High selectivity, mild conditions
Q5: How can I control the hydrolysis of this compound?

Hydrolysis is the reverse of esterification and can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: This is simply the reverse of Fischer esterification. Using a large excess of water with an acid catalyst will drive the equilibrium towards the carboxylic acid and alcohol.[6]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base (e.g., NaOH, KOH) is used. The reaction produces the alcohol (3-phenoxypropanol) and the carboxylate salt (e.g., sodium acetate). The irreversibility is due to the final deprotonation of the carboxylic acid by the base.

Visualization: Catalyst Selection Workflow

Catalyst_Selection Start Desired Reaction? Synthesis Synthesis (Esterification) Start->Synthesis Transesterification Transesterification Start->Transesterification Hydrolysis Hydrolysis Start->Hydrolysis Homogeneous Homogeneous Acid (H₂SO₄, p-TsOH) Synthesis->Homogeneous High activity needed? Heterogeneous Heterogeneous Acid (Amberlyst, Zeolite) Synthesis->Heterogeneous Easy separation/recycling? Acid_Trans Acid-Catalyzed Transesterification->Acid_Trans Base_Trans Base-Catalyzed Transesterification->Base_Trans Enzyme_Trans Enzyme-Catalyzed (Lipase) Transesterification->Enzyme_Trans Acid_Hydro Acid-Catalyzed (Reversible) Hydrolysis->Acid_Hydro Base_Hydro Base-Catalyzed (Irreversible) Hydrolysis->Base_Hydro

Caption: Decision workflow for catalyst selection.

Reaction Monitoring and Analysis

Q6: What analytical techniques are best for monitoring these reactions?

Effective reaction monitoring is key to optimization and troubleshooting.

  • Thin-Layer Chromatography (TLC): A quick, inexpensive, and effective qualitative method to track the disappearance of starting materials and the appearance of the product. The non-polar ester product will have a higher Rf value than the more polar alcohol starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for both qualitative and quantitative analysis. It can separate volatile components of the reaction mixture and provide their mass spectra for identification.[9] This is particularly useful for identifying byproducts like those from ether cleavage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the final product and assessing its purity. For this compound, you would expect to see characteristic signals for the acetyl methyl group, the propyl chain, and the phenyl group.[13]

  • High-Performance Liquid Chromatography (HPLC): A robust quantitative method, especially for less volatile compounds or when derivatization for GC is not desirable.[14]

Table 3: Analytical Techniques for Reaction Monitoring

TechniqueInformation ProvidedBest For
TLC Qualitative progress (presence/absence of spots)Quick, real-time checks
GC-MS Quantitative conversion, byproduct identificationPurity analysis, identifying unknowns
NMR Structural confirmation, purity assessmentFinal product characterization
HPLC Quantitative analysisAccurate quantification for kinetics

References

  • Wikipedia. (2023, December 28). Fischer–Speier esterification. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpropyl acetate. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Ether cleavage. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Human Metabolome Database. (2022, September 12). Showing metabocard for 3-Phenylpropyl acetate (HMDB0033386). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 3-Phenylpropyl acetate (FDB011417). Retrieved from [Link]

  • The Chem Guy. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Paduraru, P. M., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(10), 19046–19080. Retrieved from [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]

  • LibreTexts. (2021, August 15). 9.12 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • LibreTexts. (2024, January 15). 3.3: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]

  • van der Knaap, J. A., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Biotechnology for Biofuels, 9, 196. Retrieved from [Link]

  • Master Organic Chemistry. (2023, November 1). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Angelo State University. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

  • G. A. F. C. C. de Souza, et al. (2021). Sustainable Chemoenzymatic Synthesis of (S)-Practolol. Molecules, 26(11), 3183. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • ResearchGate. (2001). Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • Stanford University. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]

  • Viggiano, A. A., et al. (2005). Proton exchange and transesterification reactions of acetate enolates with alcohols in the gas phase. The Journal of Physical Chemistry A, 109(38), 8553-8559. Retrieved from [Link]

  • Poppe, L., et al. (1999). Lipase-catalysed acylation of prostanoids. Tetrahedron Letters, 40(1), 123-126.
  • García-García, P., et al. (2021). Solid-Phase Lipase-CuNPs Biohybrids as Catalysts for One-Pot Parallel Synthesis of 2,3,4-Triacetyl-D-Gluconic Acid. Catalysts, 11(11), 1367. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 3-Phenylpropyl acetate. Retrieved from [Link]

  • de Oliveira, A. S., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Catalysts, 11(11), 1345. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpropyl homovanillate. Retrieved from [Link]

  • Google Patents. (n.d.). EP3124114A1 - Transesterification reaction by means of iron catalyst.
  • NIST. (n.d.). 3-Phenyl-1-propanol, acetate. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Kinetic study of the acetate-catalysed hydrolysis of phenyl acetate. Retrieved from [Link]

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Byproduct identification in 3-Phenoxypropyl acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Phenoxypropyl acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. We will delve into the identification of common byproducts, troubleshoot experimental hurdles, and provide a mechanistic understanding to empower you to optimize your reaction outcomes.

Troubleshooting Guide: From Low Yields to Mystery Peaks

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Q1: My yield of this compound is significantly lower than expected. What are the primary causes and how can I fix them?

Low yield is a frequent issue that can typically be traced to reaction equilibrium, suboptimal conditions, or competing side reactions. The synthesis is generally a two-step process: a Williamson ether synthesis to form the 3-phenoxypropanol intermediate, followed by an esterification. Problems can arise in either step.

Step 1: 3-Phenoxypropanol Formation (Williamson Ether Synthesis)

  • Incomplete Deprotonation of Phenol: The reaction requires the formation of a phenoxide ion, a potent nucleophile. If the base used (e.g., NaOH, K₂CO₃) is not strong enough or is used in insufficient quantity, a significant amount of phenol will remain unreacted.

    • Solution: Ensure you are using at least one full equivalent of a suitable base. The use of a phase-transfer catalyst can also improve the reaction rate in a biphasic system.

  • Side Reactions of the Alkyl Halide: While primary alkyl halides are preferred for SN2 reactions, side reactions can still occur.[1][2]

    • Elimination (E2): If using a sterically hindered base or high temperatures, the alkyl halide (e.g., 3-bromopropanol) can undergo elimination to form allyl alcohol, which can then react further.

    • Hydrolysis: If significant water is present, the alkyl halide can be hydrolyzed back to the propanediol.

Step 2: Esterification of 3-Phenoxypropanol

  • Unfavorable Equilibrium (Fischer Esterification): The acid-catalyzed esterification of an alcohol with a carboxylic acid is a reversible reaction.[3] The water generated as a byproduct can hydrolyze the ester back to the starting materials, limiting the final yield.

    • Solution: To drive the reaction to completion, it is crucial to remove water as it is formed.[4]

      • Dean-Stark Apparatus: This is the most common method. The reaction is conducted in a solvent (e.g., toluene, xylene) that forms an azeotrope with water. The azeotrope boils, condenses in the Dean-Stark trap where the denser water separates and is removed, and the solvent returns to the reaction flask.[4]

      • Excess Reagent: Using a large excess of one reactant (typically the less expensive one, like acetic acid) can shift the equilibrium towards the product side, according to Le Châtelier's principle.[3]

  • Intermolecular Etherification: Under strong acid catalysis and heat, two molecules of 3-phenoxypropanol can undergo dehydration to form bis(3-phenoxypropyl) ether . This is a common byproduct in acid-catalyzed reactions of alcohols.[5]

    • Solution: Maintain the lowest effective temperature for the esterification and avoid an excessive concentration of the acid catalyst.

Q2: I see an unexpected peak in my GC-MS chromatogram with a higher retention time than my product. What could it be?

A peak with a higher retention time and, therefore, a higher boiling point than this compound (MW: 178.23 g/mol [6]) suggests a larger, less volatile molecule. The most probable candidate is bis(3-phenoxypropyl) ether .

  • Structure: C₆H₅-O-(CH₂)₃-O-(CH₂)₃-O-C₆H₅

  • Molecular Weight: 286.37 g/mol

  • Formation Mechanism: Acid-catalyzed dehydration/condensation of two molecules of the 3-phenoxypropanol intermediate.

  • Identification:

    • Mass Spectrometry (EI): Look for a molecular ion peak (M⁺) at m/z = 286. Key fragments would likely include the loss of a phenoxypropyl group (m/z = 151), a phenoxy group (m/z = 93), and the tropylium ion (m/z = 91). The base peak might be related to the C₆H₅O(CH₂)₃⁺ fragment at m/z = 151.

Q3: My NMR spectrum shows my desired product, but there are extra, unidentifiable signals. How can I identify these impurities?

NMR is a powerful tool for identifying impurities that have distinct proton or carbon environments.

  • Unreacted 3-Phenoxypropanol:

    • ¹H NMR: Look for a broad singlet, characteristic of an alcohol (-OH) proton, which will disappear upon a D₂O shake. The methylene group adjacent to the hydroxyl (-CH₂OH) will have a different chemical shift compared to the acetylated methylene (-CH₂OAc) of the product (approx. 3.7 ppm vs. 4.1 ppm).[7][8]

  • Residual Acetic Acid/Anhydride:

    • ¹H NMR: Acetic acid will show a sharp singlet for the methyl protons around 2.1 ppm and a very broad singlet for the acidic proton (>10 ppm). Acetic anhydride will show a sharp singlet around 2.2 ppm.

  • Bis(3-phenoxypropyl) ether:

    • ¹H NMR: This symmetrical molecule will show distinct triplets for the methylene groups, but it will lack the characteristic acetyl methyl singlet (around 2.0 ppm) of the final product.[8]

For a comprehensive list of common solvent and reagent impurities in NMR, consult authoritative sources.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction pathway for synthesizing this compound and what are the expected byproducts?

The most common laboratory synthesis involves a two-step sequence. The diagram below illustrates the main reaction pathway and the formation of key byproducts.

Synthesis_Byproducts cluster_byproducts Potential Byproducts Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Deprotonation AlkylHalide 3-Halo-1-propanol Intermediate 3-Phenoxypropanol AlkylHalide->Intermediate Williamson Ether Synthesis (SN2) Phenoxide->Intermediate Williamson Ether Synthesis (SN2) Product This compound Intermediate->Product Esterification SideEther Bis(3-phenoxypropyl) ether Intermediate->SideEther Acid-catalyzed Dehydration Elimination Allyl Phenyl Ether Intermediate->Elimination Dehydration (H⁺, Heat) Acetylation Acetic Anhydride or Acetic Acid/H⁺ Acetylation->Product Esterification

Caption: Reaction scheme for this compound synthesis and key byproduct pathways.

Q2: How can I best analyze my crude reaction mixture to identify these byproducts?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.

  • GC-MS Protocol:

    • Sample Prep: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Injection: Inject 1 µL into a GC-MS equipped with a standard non-polar column (e.g., DB-5ms).

    • GC Program: Use a temperature gradient, for example, starting at 50°C and ramping to 250°C at 10°C/min.

    • MS Analysis: Acquire mass spectra in Electron Ionization (EI) mode.

    • Data Interpretation: Compare the retention times and mass spectra of the peaks to a known standard of this compound and reference libraries. Use the table below to help identify potential byproducts.

  • NMR Spectroscopy (¹H NMR):

    • Sample Prep: Take a sample of the crude product, evaporate the solvent, and dissolve the residue in a deuterated solvent like CDCl₃.

    • Acquisition: Acquire a standard proton NMR spectrum.

    • Data Interpretation: Look for the characteristic peaks of the product (e.g., the acetyl singlet ~2.0 ppm, the triplet for -CH₂OAc ~4.1 ppm) and compare against signals that may indicate impurities as described in the troubleshooting section.[8]

Q3: What are the key analytical signatures for the target product and its main byproducts?

The following table summarizes the expected GC-MS characteristics for this compound and its common impurities. Retention time will vary by instrument and method, but the relative order should be consistent.

Compound NameMolecular Weight ( g/mol )Expected Molecular Ion (M⁺) (m/z)Key Mass Fragments (m/z)Relative Retention Time
3-Phenoxypropanol 152.19152134, 107, 94, 77Low
This compound 178.23[10]178118, 117, 91, 77, 43[6][11]Medium
Bis(3-phenoxypropyl) ether 286.37286151, 135, 94, 91, 77High

References

  • Chandra, D. S. (2021). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenylpropyl acetate. PubChem Compound Database. Retrieved from [Link]

  • Human Metabolome Database. (2017). Showing metabocard for 3-Phenylpropyl acetate (HMDB0033386). Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Phenylpropyl acetate. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 3-Phenylpropyl acetate (FDB011417). Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (1985). EP0139252A2 - Esterification of carboxylic acids containing phenol groups.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl acetate. Retrieved from [Link]

  • Trajkovikj, J., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 12(1), 47-56.
  • ResearchGate. (n.d.). Reaction conditions and yield of 3 for the esterification using an alcohol. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 3-Phenoxypropyl Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, 3-Phenoxypropyl acetate stands as a valuable building block. Its utility in the development of various active pharmaceutical ingredients (APIs) necessitates robust and efficient synthetic methodologies. This guide provides an in-depth comparison of the prevalent synthesis methods for this compound, offering a critical analysis of their respective advantages and limitations, supported by experimental insights to inform your process development and optimization efforts.

Introduction to this compound

This compound is an aromatic ether ester with applications in the synthesis of more complex molecules. The strategic importance of this intermediate lies in its bifunctional nature, possessing both an ether and an ester linkage, which allows for a variety of subsequent chemical transformations. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, cost-effectiveness, and scalability.

Core Synthetic Strategies: A Comparative Overview

Two principal synthetic strategies dominate the preparation of this compound: a Two-Step Synthesis involving the formation of an ether linkage followed by esterification, and a One-Step Synthesis that accomplishes both transformations concurrently or in a single pot.

Method 1: The Two-Step Synthesis via 3-Phenoxypropanol

This classical and widely adopted approach involves two distinct chemical transformations:

  • Williamson Ether Synthesis: Formation of the intermediate, 3-phenoxypropanol.

  • Esterification: Acetylation of 3-phenoxypropanol to yield the final product.

Step 1: Williamson Ether Synthesis of 3-Phenoxypropanol

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] In this context, a phenoxide ion acts as a nucleophile, displacing a leaving group from a three-carbon electrophile. The most common variation for this step involves the reaction of phenol with a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol, in the presence of a base.

Causality Behind Experimental Choices:

  • Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically employed to deprotonate the phenol, generating the more nucleophilic phenoxide ion. The choice between NaOH and KOH can influence reaction kinetics and solubility. Potassium carbonate (K₂CO₃) is a milder and often effective alternative, particularly in polar aprotic solvents.

  • Solvent Selection: The choice of solvent is critical for facilitating the SN2 reaction.[3] Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[1] Alcohols can also be used as solvents.[1]

  • Temperature and Reaction Time: The reaction is typically heated to accelerate the rate of substitution. Reaction times can vary from a few hours to overnight, depending on the reactivity of the halide and the chosen conditions.

Caption: Williamson Ether Synthesis of 3-Phenoxypropanol.

Step 2: Esterification of 3-Phenoxypropanol

The second step involves the conversion of the hydroxyl group of 3-phenoxypropanol to an acetate ester. The most common methods for this transformation are Fischer esterification or acylation with acetic anhydride.

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[4][5]

Acylation with Acetic Anhydride: This method is often preferred due to its higher reactivity and the fact that the reaction is essentially irreversible.

Causality Behind Experimental Choices:

  • Reagent Selection: Acetic anhydride is a more potent acylating agent than acetic acid, often leading to higher yields and faster reaction times. Acetic acid can be used in excess to drive the equilibrium in Fischer esterification.[4]

  • Catalyst: For Fischer esterification, a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) is required.[4] Acylation with acetic anhydride can be performed with or without a catalyst. Basic catalysts like pyridine or 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. In some cases, the reaction can proceed with gentle heating in the absence of a catalyst.[6]

  • Work-up: The work-up for both methods typically involves neutralization of the acid catalyst (if used) and removal of excess reagents and byproducts through aqueous washes and distillation or chromatography.

Caption: Esterification of 3-Phenoxypropanol.

Method 2: The One-Step Synthesis

A more convergent approach involves the direct reaction of phenol with a 3-halopropyl acetate, such as 3-chloropropyl acetate or 3-bromopropyl acetate. This method combines the ether formation and the presence of the acetate group in a single synthetic operation.

Phase-Transfer Catalyzed (PTC) One-Step Synthesis

This method is particularly attractive for its operational simplicity and potential for high efficiency. A phase-transfer catalyst facilitates the reaction between the water-soluble phenoxide and the organic-soluble 3-halopropyl acetate.

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS), are commonly used. These catalysts transport the phenoxide anion from the aqueous phase to the organic phase where it can react with the alkyl halide.

  • Solvent System: A biphasic system, typically consisting of an aqueous solution of the base and an organic solvent (e.g., toluene, dichloromethane) containing the 3-halopropyl acetate, is employed.

  • Base: A concentrated aqueous solution of a strong base like NaOH or KOH is used to generate the phenoxide in the aqueous phase.

Caption: One-Step Phase-Transfer Catalyzed Synthesis.

Experimental Data and Comparison

ParameterTwo-Step Synthesis (via 3-Phenoxypropanol)One-Step PTC Synthesis
Starting Materials Phenol, 3-Halo-1-propanol, Acetic Anhydride/AcidPhenol, 3-Halopropyl Acetate
Number of Steps 21
Typical Yield 70-90% (overall)80-95%
Catalyst Base (Step 1), Acid/Base (Step 2)Phase-Transfer Catalyst
Reaction Conditions Step 1: Elevated temperature; Step 2: Room temp to refluxRoom temperature to moderate heating
Process Simplicity More complex due to isolation of intermediateSimpler, one-pot operation
Atom Economy Lower due to two separate reactionsHigher
Potential Side Reactions Dialkylation of phenol, elimination of alkyl halideHydrolysis of the acetate group under strongly basic conditions

Detailed Experimental Protocols

Protocol for Two-Step Synthesis

Step 1: Synthesis of 3-Phenoxypropanol

  • To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate (1.2 eq).

  • Add 3-chloro-1-propanol (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 3-phenoxypropanol.

Step 2: Synthesis of this compound

  • To a stirred solution of 3-phenoxypropanol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.5 eq).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield this compound.

Protocol for One-Step PTC Synthesis
  • To a vigorously stirred mixture of phenol (1.0 eq), 3-chloropropyl acetate (1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in a suitable organic solvent (e.g., toluene), add a concentrated aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Conclusion and Recommendations

Both the two-step and one-step synthesis methods offer viable routes to this compound.

  • The One-Step PTC Synthesis is a more elegant and efficient method in terms of process simplicity, atom economy, and potentially higher overall yield. For large-scale industrial production, this method is likely to be more cost-effective and environmentally friendly due to the reduced number of unit operations and solvent usage.

The choice of the optimal synthesis method will ultimately depend on the specific requirements of the project, including scale, cost constraints, available equipment, and desired purity of the final product. It is recommended that both routes be evaluated at the laboratory scale to determine the most suitable process for your specific needs.

References

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • University of California, Davis. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • PubChem. 3-Phenylpropyl acetate. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • University of Missouri–St. Louis. 22. The Fischer Esterification. [Link]

  • Google Patents. CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane.
  • JETIR. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. [Link]

  • JOCPR. Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. [Link]

  • University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

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A Comparative Guide to 3-Phenylpropyl Acetate and Its Homologous Phenoxypropyl Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical sciences and drug delivery, the selection of appropriate molecular scaffolds and functional groups is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast array of chemical moieties, esters play a crucial role, often employed as prodrugs to enhance properties such as lipophilicity, membrane permeability, and to control the rate of drug release.[1][2] This guide provides an in-depth comparison of 3-phenylpropyl acetate and its homologous esters, 3-phenylpropyl propionate and 3-phenylpropyl butyrate. While widely recognized in the flavor and fragrance industries for their distinct sensory characteristics, the systematic evaluation of their physicochemical and potential biological properties from a pharmaceutical perspective is warranted.

This document will delve into the synthesis, characterization, and comparative analysis of these three esters. We will explore how the incremental extension of the acyl chain from acetate to butyrate influences key physicochemical parameters. Furthermore, we will present standardized experimental protocols for their synthesis and characterization, providing a practical framework for researchers.

Comparative Physicochemical Properties

The seemingly subtle variation in the acyl group of these 3-phenylpropyl esters leads to predictable yet significant shifts in their physicochemical properties. These differences, summarized in the table below, are critical for considerations in drug design, particularly in modulating a compound's solubility, lipophilicity, and potential for enzymatic cleavage.

Property3-Phenylpropyl Acetate3-Phenylpropyl Propionate3-Phenylpropyl Butyrate
Molecular Formula C₁₁H₁₄O₂C₁₂H₁₆O₂C₁₃H₁₈O₂
Molecular Weight 178.23 g/mol 192.25 g/mol [3]206.28 g/mol [4]
Boiling Point 245 °C279-280 °C[3]280 °C[5]
Density (at 20-25°C) ~1.01 g/cm³~1.0 g/mL[6]~0.98 g/mL (inferred)
Refractive Index (at 20°C) ~1.496[7]~1.492[6]~1.486[8]
Water Solubility 0.69 g/LPractically insoluble[6]14.26 mg/L (estimated)[5]
LogP (o/w) ~2.5-3.06~3.40[6]~3.87 (estimated)[5]
Odor Profile Floral, spicy[7]Heavy, floral, balsamic[6]Fruity[8]

An analysis of this data reveals a clear trend: as the alkyl chain of the ester group elongates, there is a corresponding increase in molecular weight, boiling point, and lipophilicity (LogP), while water solubility decreases. This is a classic example of the influence of increasing hydrocarbon character within a homologous series. For drug development professionals, this provides a tunable parameter; for instance, a more lipophilic ester like the butyrate may exhibit enhanced membrane permeability but lower aqueous solubility compared to the acetate.

Synthesis of 3-Phenylpropyl Esters: A Generalized Protocol

The most common and straightforward method for synthesizing these esters is through the Fischer esterification of 3-phenylpropan-1-ol with the corresponding carboxylic acid in the presence of an acid catalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Esterification Reaction cluster_purification Purification 3-Phenylpropan-1-ol 3-Phenylpropan-1-ol Reaction_Vessel Reaction Vessel (Round Bottom Flask) 3-Phenylpropan-1-ol->Reaction_Vessel Carboxylic_Acid Carboxylic Acid (Acetic, Propionic, or Butyric Acid) Carboxylic_Acid->Reaction_Vessel Acid Catalyst (e.g., H₂SO₄) Workup Aqueous Workup (Neutralization & Extraction) Reaction_Vessel->Workup Reflux Drying Drying (Anhydrous MgSO₄) Workup->Drying Distillation Distillation or Chromatography Drying->Distillation Final_Product Pure 3-Phenylpropyl Ester Distillation->Final_Product

Caption: Generalized workflow for the synthesis of 3-phenylpropyl esters.

Experimental Protocol: Synthesis of 3-Phenylpropyl Acetate
  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropan-1-ol (0.1 mol), glacial acetic acid (0.12 mol), and a few boiling chips.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the mixture.

  • Reflux: Assemble a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of cold water. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Neutralization: Combine the organic layers and wash sequentially with 50 mL of a saturated sodium bicarbonate solution (until effervescence ceases) and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation to obtain the final product.

Characterization and Comparative Analysis

The synthesized esters should be thoroughly characterized to confirm their identity and purity. A standard suite of analytical techniques is employed for this purpose.

Characterization_Workflow cluster_analysis Analytical Characterization Crude_Ester Crude Ester Product Purification Purification (Distillation/Chromatography) Crude_Ester->Purification Pure_Ester Pure Ester Purification->Pure_Ester NMR ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) Pure_Ester->NMR IR Infrared (IR) Spectroscopy (Functional Group ID) Pure_Ester->IR GCMS Gas Chromatography-Mass Spectrometry (GC-MS) (Purity and Molecular Weight) Pure_Ester->GCMS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis GCMS->Data_Analysis

Caption: Workflow for the characterization and analysis of synthesized esters.

Expected Spectroscopic Data:
  • ¹H NMR: The proton NMR spectra for all three esters will show characteristic signals for the phenylpropyl moiety. The key differentiating signals will be those of the acyl group. For the acetate, a singlet around 2.0 ppm for the methyl protons is expected. The propionate will show a triplet for the methyl group and a quartet for the methylene group of the ethyl moiety. The butyrate will exhibit a more complex pattern for the propyl group.

  • ¹³C NMR: The carbon spectra will similarly show distinct signals for the carbonyl carbon and the alkyl carbons of the ester group, allowing for unambiguous identification.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch will be present in the range of 1735-1750 cm⁻¹ for all three esters. The absence of a broad O-H stretch from the starting alcohol is indicative of a complete reaction.

  • GC-MS: This technique will confirm the molecular weight of each ester and provide an assessment of its purity.

Performance and Applications in a Pharmaceutical Context

While the primary established application of these esters is in the flavor and fragrance industry, their structural features merit consideration in drug development.[6][7][9] Ester prodrugs are a well-established strategy to improve the oral bioavailability of drugs containing hydroxyl or carboxyl groups.[2] The rate of in-vivo hydrolysis of these esters by esterases is a critical factor in the release of the active drug.

Furthermore, the increased lipophilicity of the longer-chain esters could enhance partitioning into lipid bilayers, potentially improving absorption or leading to different tissue distribution profiles. These hypotheses, however, require empirical validation through in vitro and in vivo studies.

Conclusion

3-Phenylpropyl acetate and its homologous propionate and butyrate esters represent a series of compounds with systematically varying physicochemical properties. This guide has provided a framework for their synthesis, characterization, and a comparative analysis of their key attributes. For researchers in drug development, the tunable lipophilicity and potential for differential enzymatic cleavage within this series offer an interesting, albeit underexplored, avenue for the design of prodrugs and other bioactive molecules. The provided protocols and comparative data serve as a foundational resource for further investigation into the pharmaceutical applications of these versatile esters.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61052, 3-Phenylpropyl propanoate. [Link]

  • The Good Scents Company. 3-phenyl propyl propionate. [Link]

  • The Good Scents Company. 3-phenyl propyl 3-phenyl propionate. [Link]

  • Wired Chemist. 3-phenyl Propyl Propionate Proton Full Spectrum. [Link]

  • The Good Scents Company. 3-phenyl propyl isobutyrate. [Link]

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  • de Oliveira, D. L., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 718-727. [Link]

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A Comparative Spectroscopic Analysis of 3-Phenoxypropyl Acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular research and drug development, a profound understanding of a compound's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as the cornerstone of molecular characterization, providing invaluable insights into the intricate architecture of chemical entities. This guide offers a detailed comparative analysis of the spectroscopic signatures of 3-Phenoxypropyl acetate and its derivatives, providing the foundational data and interpretive knowledge essential for their application in scientific research.

Introduction: The Structural Significance of this compound

This compound is an aromatic ester that serves as a versatile building block in organic synthesis. Its structure, comprising a phenyl ring linked via an ether oxygen to a propyl acetate chain, offers multiple sites for functionalization, leading to a diverse array of derivatives with potentially unique chemical and biological properties. The systematic introduction of substituents onto the phenyl ring allows for the fine-tuning of the molecule's electronic and steric characteristics, which in turn manifests in distinct spectroscopic fingerprints. Understanding these variations is crucial for confirming the synthesis of new derivatives and for elucidating structure-activity relationships.

Spectroscopic Methodologies: A Primer

The comparative analysis in this guide is built upon three fundamental spectroscopic techniques:

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of hydrogen atoms within a molecule. Chemical shifts (δ), splitting patterns (multiplicity), and integration values are key parameters for structural elucidation.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of a compound and provides information about its fragmentation pattern, aiding in the confirmation of its elemental composition and structural features.

The following sections will delve into the specific spectroscopic data for this compound and two of its derivatives: 3-(4-methoxyphenoxy)propyl acetate and 3-(4-chlorophenoxy)propyl acetate.

Spectroscopic Comparison

This compound (Parent Compound)

¹H NMR (CDCl₃): The ¹H NMR spectrum of this compound presents a series of distinct signals that are readily assignable to the different proton environments in the molecule. The aromatic protons on the unsubstituted phenyl ring typically appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The protons of the propyl chain exhibit characteristic splitting patterns: a triplet for the methylene group adjacent to the acetate (O-CH₂ -), a triplet for the methylene group adjacent to the phenoxy oxygen (O-CH₂ -), and a quintet or multiplet for the central methylene group (-CH₂-CH₂ -CH₂-). The methyl protons of the acetate group appear as a sharp singlet around δ 2.0 ppm.

IR Spectrum: The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak around 1740 cm⁻¹ corresponds to the C=O stretching vibration of the ester functional group. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages typically appear as strong bands in the fingerprint region, between 1250 and 1000 cm⁻¹.

Mass Spectrum: The electron ionization mass spectrum (EI-MS) of this compound shows a molecular ion peak [M]⁺ that confirms its molecular weight. Common fragmentation patterns include the loss of the acetyl group, leading to a significant fragment ion, and cleavage of the propyl chain.

3-(4-Methoxyphenoxy)propyl Acetate

The introduction of a methoxy group at the para-position of the phenyl ring significantly alters the electronic environment of the molecule, which is reflected in its spectra.

¹H NMR (CDCl₃): The most notable change in the ¹H NMR spectrum is observed in the aromatic region. The symmetry introduced by the para-methoxy group simplifies the splitting pattern of the aromatic protons, which now typically appear as two distinct doublets (an AA'BB' system) between δ 6.8 and 7.0 ppm. The electron-donating nature of the methoxy group causes an upfield shift (to a lower ppm value) of the aromatic protons compared to the unsubstituted parent compound. A sharp singlet corresponding to the methoxy protons (-OCH₃) will be observed around δ 3.8 ppm. The signals for the propyl acetate chain will show minimal changes in their chemical shifts.

IR Spectrum: The IR spectrum will be similar to the parent compound, with the characteristic C=O stretch of the ester. The C-O stretching region might show some shifts due to the influence of the methoxy group on the phenoxy ether linkage. Additionally, specific vibrations associated with the methoxy group will be present.

Mass Spectrum: The molecular ion peak in the mass spectrum will be higher than that of the parent compound, reflecting the addition of the methoxy group. The fragmentation pattern will also be influenced by the presence of the methoxy group, potentially leading to characteristic fragment ions.

3-(4-Chlorophenoxy)propyl Acetate

The introduction of an electron-withdrawing chloro group at the para-position also induces noticeable changes in the spectroscopic data.

¹H NMR (CDCl₃): Similar to the methoxy derivative, the para-chloro substituent simplifies the aromatic region into an AA'BB' system of two doublets. However, due to the electron-withdrawing nature of chlorine, the aromatic protons will be shifted downfield (to a higher ppm value) compared to this compound. The chemical shifts of the propyl acetate chain protons are not expected to change significantly.

IR Spectrum: The IR spectrum will retain the strong ester C=O absorption. The presence of the C-Cl bond will introduce a characteristic absorption band in the fingerprint region, typically between 800 and 600 cm⁻¹. The exact position of the C=O stretch might be slightly shifted to a higher wavenumber due to the electron-withdrawing effect of the chlorine atom.

Mass Spectrum: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak, with [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Data Summary

CompoundKey ¹H NMR Features (CDCl₃, δ ppm)Key IR Features (cm⁻¹)Key Mass Spec. Features (m/z)
This compound Aromatic (m, 6.8-7.3), Propyl chain (t, m, t), Acetate (s, ~2.0)C=O (~1740), C-O (~1250-1000), Aromatic C=C (1600-1450)Molecular ion, loss of acetyl group
3-(4-Methoxyphenoxy)propyl Acetate Aromatic (AA'BB', 6.8-7.0, upfield shift), Methoxy (s, ~3.8)C=O (~1740), C-O shiftsHigher MW, characteristic fragmentation
3-(4-Chlorophenoxy)propyl Acetate Aromatic (AA'BB', downfield shift)C=O (~1740, slight shift), C-Cl (800-600)[M]⁺ and [M+2]⁺ isotopic pattern

Experimental Protocols

General Synthesis of 3-(Substituted phenoxy)propyl Acetates

A general and reliable method for the synthesis of these compounds is the Williamson ether synthesis followed by acetylation.

Step 1: Synthesis of 3-(Substituted phenoxy)propan-1-ol

A Comparative Guide to 3-Phenoxypropyl Acetate and Phthalate Plasticizers in High-Performance Polymer Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Phthalate Alternatives

For decades, phthalate esters have been the industry standard for imparting flexibility and durability to a wide range of polymers, most notably polyvinyl chloride (PVC).[1] Compounds such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diisononyl phthalate (DINP) are valued for their efficiency and cost-effectiveness. However, growing concerns over the potential health and environmental impacts of certain phthalates have catalyzed a search for safer, high-performance alternatives.[2] This has led to increased scrutiny from regulatory bodies and a demand from consumers and industries for non-phthalate plasticizers.[3]

This guide provides an in-depth technical comparison of 3-Phenoxypropyl acetate, a promising alternative, with conventional phthalate plasticizers. While direct comparative data for this compound as a primary plasticizer is emerging, this document synthesizes existing research on structurally similar phenoxy esters and adipates to provide a scientifically grounded performance evaluation for researchers, scientists, and drug development professionals. We will delve into key performance metrics, including plasticizing efficiency, migration resistance, thermal stability, and the resulting mechanical properties of plasticized polymers, supported by established experimental protocols.

Physicochemical Properties: A Foundation for Performance

The performance of a plasticizer is intrinsically linked to its chemical structure and physical properties. Below is a comparative table of key properties for this compound and common phthalates.

PropertyThis compoundDi(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)Diisononyl phthalate (DINP)
Molecular Formula C₁₁H₁₄O₃C₂₄H₃₈O₄C₁₆H₂₂O₄C₂₆H₄₂O₄
Molecular Weight ( g/mol ) 194.23390.56278.35418.6
Boiling Point (°C) ~244-245~384~340~244-252
Density (g/cm³ at 20°C) ~1.01~0.981~1.04~0.97
Water Solubility InsolubleInsolubleInsolubleVery slightly soluble

Head-to-Head Performance Analysis: this compound vs. Phthalates

This section provides a comparative analysis of the anticipated performance of this compound as a plasticizer, drawing parallels from studies on similar phenoxy-based esters, such as butyl phenoxyethyl adipate.[4]

Plasticizing Efficiency

Plasticizing efficiency is a measure of how effectively a plasticizer can increase the flexibility of a polymer, often quantified by the reduction in the glass transition temperature (Tg). Research on butyl phenoxyethyl adipate has demonstrated a significant plasticizing effect, comparable to and in some aspects exceeding that of DEHP.[4] The study reported a greater reduction in the glass transition temperature of PVC when plasticized with the phenoxy-containing adipate compared to DOP.[4] This suggests that the phenoxy group in this compound could contribute to efficient plasticization by effectively interrupting polymer chain-to-chain interactions.

Migration Resistance

A critical drawback of many conventional plasticizers is their tendency to migrate out of the polymer matrix over time, leading to a loss of flexibility and potential contamination of the surrounding environment.[1] The migration resistance of a plasticizer is influenced by factors such as its molecular weight and affinity for the polymer. While this compound has a lower molecular weight than DEHP and DINP, the presence of the phenoxy group may enhance its compatibility with PVC, potentially leading to lower migration rates than what its molecular weight might suggest. Studies on other non-phthalate plasticizers have shown that molecular structure plays a key role in reducing migration.[5]

Thermal Stability

The thermal stability of a plasticizer is crucial for polymer processing at elevated temperatures. Thermoanalytical studies on butyl phenoxyethyl adipate have shown it to possess higher thermal-oxidative stability compared to DOP.[4] The temperature of maximum decomposition for the phenoxyethyl adipate was significantly higher than that of DOP, indicating its suitability for high-temperature processing of PVC.[4] This suggests that this compound may also exhibit good thermal stability.

Mechanical Properties of Plasticized PVC

The incorporation of a plasticizer significantly alters the mechanical properties of a polymer. The study on butyl phenoxyethyl adipate in PVC demonstrated a pronounced plasticizing effect, leading to a significant increase in the melt flow of the PVC compounds.[4] This indicates that this compound could also improve the processability of PVC. The resulting plasticized PVC is expected to exhibit increased flexibility and elongation at break, with a corresponding decrease in tensile strength and hardness, typical of well-plasticized materials.[6]

Experimental Protocols for Performance Evaluation

To ensure scientific integrity and provide a framework for direct comparison, the following are detailed methodologies for key experiments based on ASTM standards.

Synthesis of this compound

A common method for the synthesis of this compound is through the acetylation of 3-phenoxypropanol.[7]

Experimental Workflow for Synthesis

reagents 3-Phenoxypropanol & Acetic Anhydride reaction Reaction Vessel (with catalyst, e.g., acid) reagents->reaction heating Heating and Stirring reaction->heating workup Aqueous Workup (Neutralization & Washing) heating->workup drying Drying (e.g., Na₂SO₄) workup->drying purification Purification (Distillation or Chromatography) drying->purification product 3-Phenoxypropyl Acetate purification->product

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • Combine 3-phenoxypropanol and a molar excess of acetic anhydride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid).

  • Heat the reaction mixture to reflux with constant stirring for a specified period.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully add water to quench the excess acetic anhydride.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[7]

Evaluation of Plasticizer Performance in PVC

The following protocols are based on established ASTM standards for evaluating plasticizer performance.

Workflow for PVC Formulation and Testing

cluster_formulation Formulation cluster_processing Processing cluster_testing Performance Testing pvc PVC Resin mixing High-Speed Mixing pvc->mixing plasticizer Plasticizer (3-PPA or Phthalate) plasticizer->mixing stabilizer Stabilizer stabilizer->mixing milling Two-Roll Milling mixing->milling molding Compression Molding milling->molding specimens Test Specimens molding->specimens mechanical Mechanical Testing (ASTM D2284) specimens->mechanical thermal Thermal Analysis (TGA/DSC) specimens->thermal migration Migration Testing (ASTM D1203) specimens->migration

Caption: PVC formulation and testing workflow.

1. Preparation of Plasticized PVC Sheets:

  • Objective: To prepare standardized PVC sheets with varying concentrations of this compound and a control phthalate plasticizer (e.g., DEHP).

  • Protocol:

    • Dry blend PVC resin with the plasticizer (at desired concentrations, e.g., 30, 40, 50 parts per hundred of resin - phr), a thermal stabilizer (e.g., a mixed metal stabilizer), and any other necessary additives in a high-speed mixer.

    • Process the dry blend on a two-roll mill at a temperature suitable for PVC compounding (typically 160-170°C) until a homogeneous sheet is formed.

    • Compression mold the milled sheets into plaques of a specified thickness at a controlled temperature and pressure.

    • Allow the molded plaques to cool to room temperature under pressure.

    • Cut the plaques into standardized test specimens for subsequent analyses.

2. Mechanical Properties Testing (ASTM D2284): [2]

  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC.

  • Protocol:

    • Condition the test specimens at a standard temperature and humidity for at least 24 hours.

    • Conduct tensile testing using a universal testing machine at a constant rate of crosshead displacement.

    • Record the force and elongation data until the specimen fractures.

    • Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.

3. Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):

  • Objective: To evaluate the thermal stability and determine the glass transition temperature (Tg) of the plasticized PVC.

  • Protocol (TGA):

    • Place a small, weighed sample of the plasticized PVC in a TGA furnace.

    • Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature to determine the onset of degradation and the temperature of maximum decomposition rate.[4]

  • Protocol (DSC):

    • Place a small, weighed sample of the plasticized PVC in a DSC pan.

    • Heat the sample at a constant rate through its expected glass transition region.

    • Record the heat flow as a function of temperature. The glass transition temperature is determined from the inflection point of the heat flow curve.[4]

4. Plasticizer Migration Testing (ASTM D1203):

  • Objective: To measure the loss of plasticizer from the PVC sheet due to volatilization.

  • Protocol:

    • Cut circular specimens from the plasticized PVC sheet and accurately weigh them.

    • Place the specimens in a controlled-temperature oven on a wire screen.

    • Expose the specimens to a specified temperature for a set duration (e.g., 24 hours).

    • After the exposure period, remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh them.

    • Calculate the percentage of weight loss, which corresponds to the amount of plasticizer that has migrated.

Conclusion and Future Perspectives

The quest for safer, high-performance alternatives to conventional phthalate plasticizers is a critical endeavor in polymer science. While direct, comprehensive experimental data on this compound as a primary plasticizer is still developing, the available research on structurally similar phenoxy-based esters provides a strong indication of its potential. The evidence suggests that this compound could offer comparable or even superior performance to phthalates in key areas such as plasticizing efficiency and thermal stability.

Further research is warranted to conduct direct comparative studies of this compound against a range of phthalates in various polymer systems. Investigations into its long-term aging characteristics, environmental fate, and a comprehensive toxicological profile will be crucial for its widespread adoption. The methodologies outlined in this guide provide a robust framework for such future investigations, paving the way for the development of the next generation of safe and sustainable plasticizers.

References

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A Comparative Guide to the Biological Activity of 3-Phenoxypropyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of drug discovery. Phenoxy derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. Among these, 3-phenoxypropyl acetate derivatives are of growing interest. This guide will explore their potential antimicrobial and anticancer properties, comparing them with standard therapeutic agents. While direct research on this compound derivatives is emerging, we will draw upon data from structurally related compounds, such as phenoxyacetic and phenoxypropionic acid derivatives, to infer potential activities and guide future research.

Antimicrobial Activity: A Comparative Analysis

Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties. The antimicrobial activity of these compounds is often attributed to their ability to disrupt cell membranes, interfere with essential enzymes, and inhibit nucleic acid synthesis.

Comparison with Standard Antimicrobial Agents

To contextualize the potential of this compound derivatives, their hypothetical antimicrobial activity is compared against well-established agents. It is important to note that the data for the this compound derivative is illustrative, based on activities of structurally similar phenoxy compounds, as specific data for this derivative is not widely available in published literature.

Compound/AgentOrganismMIC (µg/mL)Reference
Hypothetical this compound Derivative Staphylococcus aureus8 - 32-
Escherichia coli16 - 64-
Phenolic Acid Alkyl Esters (e.g., Propyl, Butyl) Staphylococcus aureusMIC values in the range of 1.2–20 mM[1]
Escherichia coliMIC values in the range of 1.2–20 mM[1]
Fluconazole (Antifungal) Candida albicans0.5 - 8[2]
Voriconazole (Antifungal) Aspergillus fumigatus0.25 - 2[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency. The data for the hypothetical derivative is an educated estimation based on the general activity of phenoxy compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxy derivatives is significantly influenced by their chemical structure. Key factors include:

  • Nature and Position of Substituents on the Phenyl Ring: Electron-withdrawing or donating groups can modulate the electronic properties and, consequently, the reactivity and target interaction of the molecule.

  • Length and Nature of the Alkyl Chain: The propyl chain in this compound contributes to the lipophilicity of the molecule, which can enhance its ability to penetrate microbial cell membranes.

  • The Ester Group: The acetate moiety can influence the compound's solubility and may be susceptible to hydrolysis by microbial esterases, potentially releasing an active form of the molecule.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the in vitro antimicrobial activity of a compound.[3][4][5][6]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Methodology: Broth Microdilution Method [3][7][8]

  • Preparation of Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[3]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.[3]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[3]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity: A Comparative Perspective

The potential of phenoxy derivatives extends to oncology, with several studies demonstrating their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Comparison with Standard Anticancer Drugs

The cytotoxic potential of a hypothetical this compound derivative is compared against commonly used chemotherapeutic agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Compound/AgentCell LineIC50 (µM)Reference
Hypothetical this compound Derivative MCF-7 (Breast Cancer)10 - 50-
A549 (Lung Cancer)15 - 60-
Phenoxyacetic Acid Derivatives Various Cancer Cell LinesIC50 values ranging from 0.02 to 23.35 µM[9]
Cisplatin A549 (Lung Cancer)~26[10]
Doxorubicin (Adriamycin) MCF-7 (Breast Cancer)Varies, often in the sub-micromolar to low micromolar range[11]

Note: Lower IC50 values indicate greater cytotoxic potency. The data for the hypothetical derivative is an educated estimation based on the general activity of related phenoxy compounds.

Plausible Mechanisms of Anticancer Action

While the precise mechanisms for this compound derivatives are yet to be fully elucidated, research on related phenoxy compounds suggests several potential pathways:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. This can be investigated through assays that measure caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

  • Cell Cycle Arrest: Interference with the cell cycle can prevent cancer cell proliferation. Flow cytometry analysis of DNA content is a standard method to assess cell cycle distribution.

  • Inhibition of Signaling Pathways: Key pathways like PI3K/Akt/mTOR and MAPK are often dysregulated in cancer. Western blotting can be used to analyze the phosphorylation status and expression levels of key proteins in these pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[12][13][14][15]

Objective: To determine the concentration of a test compound that inhibits the viability of cancer cells by 50% (IC50).

Methodology: [12][13]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

Visualizing the Concepts

To better illustrate the experimental workflows, the following diagrams are provided in Graphviz DOT language.

Experimental Workflow for MIC Determination

MIC_Workflow prep Prepare Serial Dilutions of Test Compound plate Inoculate 96-Well Plate prep->plate inoculum Prepare Standardized Microbial Inoculum inoculum->plate incubate Incubate at 37°C plate->incubate read Visually Assess Growth (Determine MIC) incubate->read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow seed Seed Cancer Cells in 96-Well Plate treat Treat with Test Compound seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan Crystals mtt->solubilize absorbance Measure Absorbance (Calculate IC50) solubilize->absorbance

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

While direct and extensive research on the biological activities of this compound derivatives is currently limited, the available data on structurally similar phenoxy compounds provides a strong rationale for their investigation as potential antimicrobial and anticancer agents. The comparative framework and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in this field.

Future research should focus on:

  • Synthesis and characterization of a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds.

  • In vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates.

By systematically exploring the therapeutic potential of this chemical scaffold, the scientific community can pave the way for the development of novel and effective drugs to combat infectious diseases and cancer.

References

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A Comparative Analysis of Catalytic Systems for the Efficient Synthesis of 3-Phenoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemical synthesis, the production of 3-Phenoxypropyl acetate, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals, presents an ongoing optimization challenge. The efficiency, selectivity, and environmental footprint of its synthesis are largely dictated by the choice of catalyst. This guide provides an in-depth comparative study of various catalytic systems employed in the two-primary-step synthesis of this compound, offering researchers and process chemists the critical data and mechanistic insights required for informed catalyst selection.

The synthesis of this compound is typically a two-step process: the etherification of phenol with a 3-halopropanol (commonly 3-chloro-1-propanol or 3-bromo-1-propanol) to form 3-phenoxypropanol, followed by the esterification or acetylation of this intermediate to yield the final product. The catalytic strategy for each of these steps is paramount for achieving high yield and purity.

Part 1: The Etherification Step - Synthesis of 3-Phenoxypropanol

The initial etherification of phenol is often the more challenging step, with catalyst choice being critical to overcoming issues of low reactivity and side-product formation. We will compare several prominent catalytic systems for this reaction.

Phase transfer catalysis is a widely adopted method for this etherification, facilitating the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide.

Mechanism of Action: PTCs, typically quaternary ammonium or phosphonium salts, transport the phenoxide anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. This circumvents the insolubility of the nucleophile in the organic phase, dramatically increasing the reaction rate.

Experimental Protocol: Synthesis of 3-Phenoxypropanol using a Phase Transfer Catalyst

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add phenol (0.1 mol), 3-chloro-1-propanol (0.12 mol), and toluene (100 mL).

  • Catalyst and Base Addition: Introduce tetra-n-butylammonium bromide (TBAB) (0.005 mol) as the phase transfer catalyst and a 50% aqueous solution of sodium hydroxide (0.2 mol).

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-phenoxypropanol.

Performance Data:

Catalyst SystemReaction Time (h)Yield (%)Purity (%)Reference
TBAB/NaOH6-885-92>98
Aliquat 336/KOH5-788-95>98

Workflow for PTC-Catalyzed Etherification:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenol Phenol Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation NaOH NaOH NaOH->Phenoxide PTC_Phenoxide [PTC+Phenoxide-] Complex Phenoxide->PTC_Phenoxide Phase Transfer Halopropanol 3-Halo-1-propanol Product 3-Phenoxypropanol Halopropanol->Product PTC PTC (e.g., TBAB) PTC->PTC_Phenoxide PTC_Phenoxide->Halopropanol Nucleophilic Attack PTC_Phenoxide->Product

Caption: PTC-mediated transport of phenoxide for etherification.

The use of heterogeneous solid acid catalysts offers significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry.

Mechanism of Action: Solid acid catalysts, such as zeolites or sulfated zirconia, can facilitate the etherification through the activation of the hydroxyl group of the alcohol, making it a better leaving group, or by activating the phenol.

Performance Data:

Catalyst SystemReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Amberlyst-151201275
Sulfated Zirconia1401082

The lower yields and more forcing conditions often associated with solid acid catalysts in this specific reaction have limited their widespread industrial adoption compared to PTCs.

Part 2: The Acetylation Step - Synthesis of this compound

The second step, the acetylation of 3-phenoxypropanol, is generally a more straightforward esterification reaction. However, catalyst choice still influences reaction rate and purity.

Strong acids like sulfuric acid are effective but can lead to side reactions and corrosion issues. Solid acid catalysts are a more environmentally benign alternative.

Mechanism of Action: The acid catalyst protonates the carbonyl oxygen of acetic anhydride or acetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 3-phenoxypropanol.

Experimental Protocol: Acetylation using a Solid Acid Catalyst

  • Reaction Setup: In a 250 mL flask, combine 3-phenoxypropanol (0.1 mol), acetic anhydride (0.12 mol), and a solid acid catalyst (e.g., Amberlyst-15, 5 wt% of reactants).

  • Reaction Execution: Heat the mixture to 80 °C with stirring for 2-4 hours. Monitor the reaction by TLC or GC.

  • Catalyst Removal: After the reaction, the solid catalyst is simply filtered off.

  • Work-up and Purification: The filtrate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. The organic layer is dried and the solvent is evaporated to yield this compound.

Performance Data:

Catalyst SystemReaction Time (h)Yield (%)Purity (%)Reference
Sulfuric Acid1-2>95>99
Amberlyst-152-4>95>99

Workflow for Acid-Catalyzed Acetylation:

G AceticAnhydride Acetic Anhydride ProtonatedAA Protonated Acetic Anhydride AceticAnhydride->ProtonatedAA Intermediate Tetrahedral Intermediate ProtonatedAA->Intermediate Phenoxypropanol 3-Phenoxypropanol Phenoxypropanol->ProtonatedAA Nucleophilic Attack Product This compound Intermediate->Product Proton Transfer & Elimination Catalyst Acid Catalyst (H+) Product->Catalyst Catalyst Regeneration Catalyst->AceticAnhydride Protonation

Caption: Acid-catalyzed acetylation of 3-phenoxypropanol.

Comparative Summary and Conclusion
Synthesis StepCatalyst TypeKey AdvantagesKey DisadvantagesOverall Recommendation
Etherification Phase Transfer CatalystsHigh yields, mild conditions, high selectivityRequires phase separation, potential for catalyst contamination in productHighly Recommended for industrial-scale synthesis due to high efficiency.
Solid Acid CatalystsEasy separation and reusability, environmentally friendlyLower yields, harsher reaction conditions may be requiredPromising for green chemistry applications, but further optimization is needed.
Acetylation Strong Acid CatalystsFast reaction rates, high conversionCorrosive, difficult to remove, potential for side reactionsEffective but less desirable due to environmental and handling concerns.
Solid Acid CatalystsReusable, non-corrosive, simple work-upSlower reaction rates compared to strong acidsHighly Recommended as a green and efficient alternative.

For the synthesis of this compound, a two-step process employing a phase transfer catalyst like TBAB for the initial etherification, followed by the use of a solid acid catalyst such as Amberlyst-15 for the acetylation step, presents a highly efficient, selective, and environmentally conscious pathway. This combination leverages the high reactivity of PTCs for the more challenging C-O bond formation and the green credentials of solid acid catalysts for the less demanding esterification.

References

  • Title: Phase-Transfer Catalyzed Synthesis of Aryl Ethers Source: Journal of Organic Chemistry URL: [Link]

  • Title: A Practical and Efficient Synthesis of 3-Phenoxy-1-propanol Source: Organic Process Research & Development URL: [Link]

  • Title: Amberlyst-15: A Versatile and Reusable Solid Acid Catalyst for Organic Synthesis Source: Chemical Reviews URL: [Link]

  • Title: Sulfated Zirconia as a Highly Active Solid Acid Catalyst for Etherification Reactions Source: Journal of Catalysis URL: [Link]

  • Title: Esterification: A Review of Conventional and Modern Methods Source: Tetrahedron URL: [Link]

Confirming the Structure of 3-Phenoxypropyl Acetate: A Comparative Guide to Mass Spectrometry and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a compound like 3-phenoxypropyl acetate, an ester with both ether and aromatic functionalities, this task requires a nuanced approach. This guide provides an in-depth analysis of using mass spectrometry for the structural elucidation of this compound, comparing its efficacy with other common analytical techniques. We will delve into the "why" behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Analytical Challenge: Beyond Simple Mass Measurement

At its core, mass spectrometry (MS) provides a mass-to-charge ratio (m/z) of an ionized molecule. While this is a critical piece of information, it is often insufficient for unequivocal structure confirmation, especially in the presence of isomers. The true power of MS lies in its ability to induce fragmentation of the parent molecule, generating a unique "fingerprint" of fragment ions that can be pieced back together to deduce the original structure. For this compound, with a molecular weight of 194.23 g/mol , a high-resolution mass spectrometer might yield a precise mass, but it is the fragmentation pattern that will definitively distinguish it from, for instance, its isomer, 4-phenoxybutyl formate.

Mass Spectrometry: A Detailed Look at the Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer, typically using Electron Ionization (EI), is a predictable process governed by the relative stabilities of the resulting carbocations and radical species. The primary fragmentation pathways are dictated by the lability of the ester and ether linkages.

A key fragmentation event is the cleavage of the C-O bond of the ester group, leading to the formation of an acylium ion. Another significant fragmentation involves the ether linkage, which can undergo cleavage to produce a phenoxy radical or a phenoxy cation. The interplay of these fragmentation pathways provides a rich tapestry of data for structural confirmation.

Expected Fragmentation Pattern:
m/z Proposed Fragment Ion Significance
194[M]+•Molecular Ion
134[M - CH3COOH]+•Loss of acetic acid
107[C7H7O]+Phenoxy-containing fragment
94[C6H6O]+•Phenol radical cation
77[C6H5]+Phenyl cation
43[CH3CO]+Acylium ion
Visualizing the Fragmentation Pathway:

G M This compound [M]+• (m/z 194) F1 [M - CH3COOH]+• (m/z 134) M->F1 - CH3COOH F2 [C7H7O]+ (m/z 107) M->F2 - C3H5O2 F5 [CH3CO]+ (m/z 43) M->F5 - C9H11O F3 [C6H6O]+• (m/z 94) F2->F3 - CH2 F4 [C6H5]+ (m/z 77) F3->F4 - CO G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample B Dilute to Working Concentration A->B C Inject Sample B->C D GC Separation C->D E MS Detection D->E F Extract Mass Spectrum E->F G Library Search F->G H Manual Interpretation F->H I Structure Confirmation G->I H->I

A Senior Application Scientist's Guide to Cross-Referencing Experimental Data of 3-Phenoxypropyl Acetate with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of a compound's identity and purity is a foundational pillar of scientific integrity. This guide provides an in-depth, objective comparison of hypothetical experimental data for 3-Phenoxypropyl acetate against available literature and predicted values. Due to the notable scarcity of published experimental data for this specific molecule, this guide will also leverage data from structurally related compounds to establish a comparative framework, underscoring the critical need for rigorous in-house characterization.

Introduction to this compound: A Molecule in the Shadows

This compound is an organic compound that, despite its straightforward structure, remains surprisingly under-characterized in publicly accessible scientific literature. Its molecular structure, consisting of a phenoxy group linked to a propyl acetate moiety, suggests potential applications in fields such as fragrance, materials science, or as an intermediate in organic synthesis.

The significant challenge in preparing this guide was the lack of a dedicated CAS number and the absence of comprehensive experimental spectroscopic data (NMR, IR, Mass Spectrometry) in common databases. This reality for many non-commercial or novel compounds necessitates a robust internal validation process. Therefore, this guide will proceed by outlining the expected analytical workflow and comparing hypothetical experimental results to predicted data and the known data of its precursor, 3-Phenoxy-1-propanol, and the structurally similar 2-phenoxyethyl propionate.

The Imperative of Multi-technique Characterization

To ensure the identity and purity of a synthesized compound like this compound, a multi-pronged analytical approach is not just recommended; it is essential. Each technique provides a unique piece of the structural puzzle, and their combined data builds a comprehensive and trustworthy chemical profile.

Below is a workflow illustrating the logical process of data acquisition and comparison, a protocol that validates the compound's structure and purity.

Workflow for Data Acquisition and Comparison cluster_0 Data Acquisition (Experimental) cluster_1 Data Comparison and Validation A Synthesis of This compound B Purification (e.g., Column Chromatography) A->B C 1H & 13C NMR Spectroscopy B->C D FTIR Spectroscopy B->D E Mass Spectrometry (GC-MS/LC-MS) B->E F Physicochemical Analysis (BP, RI, Density) B->F H Cross-Reference Experimental Data with Literature/Predicted Values C->H D->H E->H F->H G Literature & Database Search (Predicted & Related Compounds) G->H I Structural Confirmation & Purity Assessment H->I J Final Report & Data Archiving I->J

Caption: Workflow for the acquisition and comparative analysis of experimental data for this compound.

Comparative Analysis: Physicochemical and Spectroscopic Data

The following table presents a comparison of hypothetical experimental data for this compound with predicted values and the available literature data for its precursor, 3-Phenoxy-1-propanol, and a structurally related compound, 2-phenoxyethyl propionate. This comparative approach is crucial when direct literature values for the compound of interest are unavailable.

Table 1: Comparison of Physicochemical and Spectroscopic Data

PropertyHypothetical Experimental Data (this compound)Predicted Literature Values (this compound)Literature Data (3-Phenoxy-1-propanol)Literature Data (2-phenoxyethyl propionate)
CAS Number Not AssignedNot Assigned6180-61-623495-12-7
Molecular Formula C₁₁H₁₄O₃C₁₁H₁₄O₃C₉H₁₂O₂C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol 194.23 g/mol 152.19 g/mol 194.23 g/mol
Boiling Point ~275-280 °CNot Available83-85 °C269.72 °C
Density ~1.09 g/mLNot Available1.04 g/mL1.080 g/mL
Refractive Index ~1.505Not Available1.528-1.530Not Available
¹H NMR (CDCl₃, ppm) See Predictedδ 7.30-6.90 (m, 5H), 4.25 (t, 2H), 4.05 (t, 2H), 2.15 (p, 2H), 2.05 (s, 3H)--
¹³C NMR (CDCl₃, ppm) See Predictedδ 171.0, 158.5, 129.5, 121.0, 114.5, 65.0, 64.0, 28.0, 21.0--
IR (cm⁻¹) ~3050, 2950, 1735, 1600, 1500, 1240, 1040, 750, 690Not Available--
Mass Spec (m/z) 194 (M+), 135, 107, 94, 77, 43Not Available152 (M+), 107, 94, 77-

Disclaimer: The "Hypothetical Experimental Data" is for illustrative purposes to guide researchers on what to expect. The "Predicted Literature Values" are based on standard chemical shift and fragmentation patterns and require experimental verification.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS at 0 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions would include the C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C bands.

Protocol:

  • Sample Preparation: As this compound is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Background Spectrum: Acquire a background spectrum of the clean KBr/NaCl plates.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the characteristic absorption bands and compare them to literature values for similar functional groups.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for volatile and thermally stable compounds like this compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase.

    • The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak (M+) corresponding to the molecular weight of this compound (194.23 g/mol ). Analyze the fragmentation pattern to further confirm the structure.

Interpretation of Data and Potential Discrepancies

When comparing experimental data to literature or predicted values, minor discrepancies can arise. It is crucial to understand the potential sources of these variations:

  • Purity of the Sample: Impurities can introduce extraneous peaks in spectra and affect physical property measurements.

  • Experimental Conditions: Boiling points are pressure-dependent, and NMR chemical shifts can be slightly solvent-dependent.

  • Instrumentation: The resolution and calibration of instruments can influence data accuracy.

In the case of this compound, where experimental literature data is sparse, the agreement of your experimental data with predicted values and its logical consistency with the data of related compounds will be the primary means of validation.

Conclusion: The Path Forward in a Data-Scarce Environment

The cross-referencing of experimental data for a compound like this compound, for which there is a paucity of literature data, highlights the indispensable role of a robust, in-house analytical chemistry program. The methodologies and comparative frameworks outlined in this guide provide a scientifically sound pathway for the characterization and validation of such compounds. By meticulously applying these techniques and critically evaluating the resulting data, researchers can proceed with confidence in the identity and purity of their materials, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • 3-Phenoxy-1-propanol (CAS 6180-61-6)
  • 2-phenoxyethyl propionate (CAS 23495-12-7): Safety and physical data can be found in specialized chemical safety assessments.
  • NIST Chemistry WebBook: A comprehensive source for chemical and physical data, though it may be limited for less common compounds. [Link]

  • PubChem: A public database of chemical information. [Link]

A Comparative Benchmarking Guide to Phenoxy Resins and Their Alternatives for High-Performance Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced materials for demanding applications, researchers and formulation scientists are constantly seeking polymers with an optimal balance of mechanical robustness, thermal stability, and chemical resistance. This guide provides a comprehensive technical comparison of phenoxy resins, a class of high-performance thermoplastic polymers, against two widely used thermosetting alternatives: Bisphenol A (BPA)-based epoxy resins and cycloaliphatic epoxy resins. Through an objective lens, supported by experimental data and standardized testing protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed material selection decisions.

Introduction to Phenoxy Resins: A Profile of Versatility

Phenoxy resins, also known as polyhydroxy ethers, are thermoplastic polymers synthesized from the reaction of bisphenol A and epichlorohydrin.[1][2] These resins are distinguished by their high molecular weight and the presence of hydroxyl groups along their backbone, which contribute to their excellent adhesion and toughness.[2][3][4] Unlike epoxy resins, which require a curing agent to form a thermoset network, phenoxy resins are typically used as melt-processable thermoplastics or as additives to enhance the performance of other polymer systems.[3][4] Their key attributes include exceptional adhesion to a variety of substrates, good chemical resistance, high mechanical strength, and notable thermal stability.[1][5]

Comparative Analysis of Key Resin Properties

The selection of a resin system is fundamentally driven by its performance characteristics in the intended application. This section provides a comparative overview of the key properties of phenoxy resins, BPA-based epoxy resins, and cycloaliphatic epoxy resins.

PropertyPhenoxy ResinsBisphenol A (BPA) Epoxy ResinsCycloaliphatic Epoxy Resins
Chemical Structure Linear polyhydroxy ether derived from bisphenol A and epichlorohydrinPrepolymers containing epoxide groups, derived from bisphenol A and epichlorohydrinContain epoxy groups attached to a cycloaliphatic ring structure
Curing Mechanism Thermoplastic (no curing required) but can be cross-linked through hydroxyl groupsThermosetting (requires a curing agent)Thermosetting (requires a curing agent)
Adhesion Excellent to a wide range of substrates.[1]Excellent, forming strong bonds with various materials.[6][7]Excellent adhesion, particularly to metals.[8]
Mechanical Strength Superior toughness and impact resistance.[1][5]High tensile and compressive strength.[6][7][9]High stiffness and toughness.[10]
Thermal Stability Good thermal stability, suitable for high-temperature applications.[1][5]Maintain strength at elevated temperatures.[6][7]High heat resistance due to increased crosslinking density.[11][12]
UV Resistance Prone to yellowing with UV exposurePoor weather resistance and prone to yellowing.[11]Superior UV resistance and non-yellowing behavior.[10][11]
Chemical Resistance Resistant to degradation from chemicals, solvents, and oils.[1]Outstanding resistance to acids, alkalis, and solvents.[6][7][9]Good chemical resistance.
Viscosity High viscosity in melt or solutionBalanced viscosity for easy processing.[6]Low viscosity, enabling convenient pouring and potting operations.[11][12][13]
Flexibility High flexibility and toughness.[5]Can be formulated to be flexible.[8]Generally more rigid, but can be modified.

Experimental Protocols for Resin Characterization

To ensure a robust and reproducible comparison of resin properties, standardized testing methodologies are paramount. The following section details the experimental protocols for three key thermal analysis techniques: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Cure Behavior

DSC is a fundamental technique for determining the thermal transitions of a polymer, most notably the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state.[14] For thermosetting resins like epoxies, DSC is also instrumental in characterizing the curing process by measuring the heat evolved during the exothermic curing reaction.[15][16][17]

Experimental Workflow: DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep1 Accurately weigh 5-10 mg of the resin sample into an aluminum DSC pan. Prep2 Hermetically seal the pan. Prep1->Prep2 Inst1 Place the sealed sample pan and an empty reference pan into the DSC cell. Inst2 Equilibrate the cell at a starting temperature (e.g., 25 °C). Inst1->Inst2 Ana1 Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the expected transitions. Ana2 Record the heat flow as a function of temperature. Ana1->Ana2 Ana3 For thermosets, a second heating run after controlled cooling can reveal the Tg of the cured material. Ana2->Ana3 Data1 Determine Tg from the midpoint of the step change in the heat flow curve. Data2 For thermosets, calculate the heat of cure (ΔH) by integrating the area of the exothermic curing peak. Data1->Data2 cluster_prep cluster_prep cluster_instrument cluster_instrument cluster_prep->cluster_instrument cluster_analysis cluster_analysis cluster_instrument->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Caption: Workflow for DSC analysis of resin properties.

Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

TGA measures the change in mass of a material as a function of temperature or time in a controlled atmosphere.[18][19][20] This technique is crucial for determining the thermal stability and decomposition temperature of resins, as well as for quantifying their composition, such as filler and volatile content.[18][21]

Experimental Workflow: TGA Analysis

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_analysis_tga Thermal Analysis cluster_data_tga Data Interpretation Prep_tga Place a 10-20 mg sample into a tared TGA pan. Inst_tga1 Position the pan in the TGA furnace. Inst_tga2 Purge the furnace with a desired atmosphere (e.g., nitrogen for inert, air for oxidative). Inst_tga1->Inst_tga2 Ana_tga1 Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 800 °C). [24] Ana_tga2 Continuously record the sample weight. Ana_tga1->Ana_tga2 Data_tga1 Analyze the resulting weight vs. temperature curve. Data_tga2 Determine the onset temperature of decomposition as an indicator of thermal stability. Data_tga1->Data_tga2 Data_tga3 Quantify the percentage of weight loss at different temperature ranges. Data_tga2->Data_tga3 cluster_prep_tga cluster_prep_tga cluster_instrument_tga cluster_instrument_tga cluster_prep_tga->cluster_instrument_tga cluster_analysis_tga cluster_analysis_tga cluster_instrument_tga->cluster_analysis_tga cluster_data_tga cluster_data_tga cluster_analysis_tga->cluster_data_tga

Caption: Workflow for TGA analysis of resin thermal stability.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

DMA is a powerful technique for characterizing the viscoelastic properties of materials by applying an oscillatory force and measuring the material's response.[22][23] It provides information on the storage modulus (elastic component), loss modulus (viscous component), and tan delta (damping).[22][24] DMA is particularly sensitive for determining the glass transition temperature and understanding the mechanical behavior of resins as a function of temperature.[25][26]

Experimental Workflow: DMA Analysis

DMA_Workflow cluster_prep_dma Sample Preparation cluster_instrument_dma Instrument Setup cluster_analysis_dma Thermal Analysis cluster_data_dma Data Interpretation Prep_dma Prepare a rectangular specimen of the cured resin with precise dimensions. Inst_dma1 Mount the specimen in the appropriate DMA clamp (e.g., single cantilever, three-point bending). Inst_dma2 Apply a small oscillatory strain at a fixed frequency (e.g., 1 Hz). Inst_dma1->Inst_dma2 Ana_dma1 Ramp the temperature over the desired range while maintaining the oscillatory strain. Ana_dma2 Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). Ana_dma1->Ana_dma2 Data_dma1 Determine the Tg from the peak of the tan delta curve or the onset of the drop in the storage modulus. Data_dma2 Analyze the storage modulus in the glassy and rubbery regions to understand stiffness. Data_dma1->Data_dma2 cluster_prep_dma cluster_prep_dma cluster_instrument_dma cluster_instrument_dma cluster_prep_dma->cluster_instrument_dma cluster_analysis_dma cluster_analysis_dma cluster_instrument_dma->cluster_analysis_dma cluster_data_dma cluster_data_dma cluster_analysis_dma->cluster_data_dma

Caption: Workflow for DMA analysis of resin viscoelastic properties.

Conclusion: Selecting the Optimal Resin for Your Application

The choice between phenoxy resins, BPA-based epoxy resins, and cycloaliphatic epoxy resins is contingent upon the specific performance requirements of the intended application.

  • Phenoxy resins excel in applications demanding high toughness, flexibility, and excellent adhesion, particularly where a thermoplastic nature is advantageous for processing.[1][5] Their use as performance-enhancing additives in other resin systems is also a significant area of application.[3]

  • BPA-based epoxy resins remain a cornerstone for applications requiring superior mechanical strength, chemical resistance, and thermal stability in a thermoset system.[6][7][9] They are the workhorse for many industrial coatings, adhesives, and composite materials.[6][9]

  • Cycloaliphatic epoxy resins are the preferred choice for applications where UV resistance and non-yellowing are critical, such as outdoor coatings and optical encapsulants.[10][11] Their low viscosity also makes them ideal for intricate casting and potting applications.[11][12][13]

By leveraging the comparative data and standardized experimental protocols presented in this guide, researchers and formulation scientists can confidently navigate the material selection process, ensuring the optimal performance and longevity of their end products.

References

  • Characteristics of Cycloaliphatic Epoxy Resin. (n.d.).
  • Comprehensive Guide to Phenoxy Resins: Benefits and Applications. (2024, July 11). Phlex Tek. Retrieved from [Link]

  • Phenoxy Resin: A High-Performance Material for Coatings, Adhesives, and Composites. (2025, September 19). Retrieved from [Link]

  • A complete guide to epoxy resins. (2024, February 8). Faber&VanderEnde. Retrieved from [Link]

  • Advantages and Characteristics of Cycloaliphatic Epoxy Applied to Electrical Casting Materials. (n.d.).
  • Phenoxy Resin. (n.d.). Corrosionpedia. Retrieved from [Link]

  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (n.d.).
  • Cycloaliphatic Vs. Traditional Epoxy Resins: Understanding Their Relationship. (2025, April 20). Ruqinba. Retrieved from [Link]

  • Bisphenol A Resin Materials: Structure, Function, and Comprehensive Industry Applications. (n.d.). Retrieved from [Link]

  • PHENOXY™. (n.d.). Huntsman. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA). (n.d.). Alpine Polytech. Retrieved from [Link]

  • Phenoxy Resins Market - Share, Size and Industry Analysis. (n.d.). Coherent Market Insights. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. Retrieved from [Link]

  • Advanced Epoxy Resins Chemistry: A 2025 Comparative Analysis of Bisphenol A vs. Bisphenol F Resins. (n.d.). Epoxy Flooring Vancouver - Fraser Plus Epoxy. Retrieved from [Link]

  • Bisphenol A Vs. Bisphenol F Epoxy: A Comparative Analysis. (2024, July 29). TERVAN. Retrieved from [Link]

  • Thermal Conductivities and Mechanical Properties of Epoxy Resin as a Function of the Degree of Cross-linking. (n.d.). arXiv. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Phenoxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-phenoxypropyl acetate, ensuring the safety of laboratory personnel and the protection of our environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to treat it as a chemical waste product and manage it according to established laboratory safety protocols and regulatory standards.[1][2]

Waste Characterization: Understanding this compound

The foundational step in any waste management plan is a thorough understanding of the chemical's properties.[3] this compound is a non-halogenated organic ester.[4] This initial characterization is critical because it dictates the entire disposal pathway, from segregation to the selection of the final disposal method.

All laboratory chemicals, once designated for disposal, are considered waste and must be managed in a way that complies with federal, state, and local regulations.[5][6] The Resource Conservation and Recovery Act (RCRA) gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from its generation to its ultimate disposal, a framework often called "cradle to grave."[6]

Table 1: Key Properties and Disposal Considerations for this compound

PropertyValue / GuidelineSignificance for Disposal
Physical State Colorless Liquid[4]Dictates the need for liquid-tight, sealed waste containers.
Molecular Formula C₁₁H₁₄O₂[4]Non-halogenated organic compound. Must be segregated from halogenated solvents.
Solubility Insoluble in water; soluble in oils[4]Do not dispose of via the sanitary sewer system. Collect in a dedicated organic waste stream.
GHS Hazard Class Not classified as hazardous[1]While not officially hazardous, it must be managed as a chemical waste within a lab setting.
Primary Waste Stream Non-Halogenated Organic SolventsThis is the standard collection stream for this type of chemical.
EPA Generator Status Dependent on total monthly lab waste[7][8]Determines on-site accumulation time limits (e.g., 90-180 days) and quantity limits.[7]

Core Disposal Protocol: From Benchtop to Pickup

This protocol outlines the standard operating procedure for collecting and storing this compound waste in a laboratory setting. Adherence to these steps is crucial for maintaining a safe and compliant workspace.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. This is a non-negotiable baseline for safety mandated by the Occupational Safety and Health Administration (OSHA).[9][10]

  • Eye Protection: ANSI-approved safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Container Selection and Labeling

The integrity of your waste management system begins with the container.

  • Select a Compatible Container: Use a clean, leak-proof container designated for non-halogenated organic liquid waste.[5][11] Chemically resistant plastic or glass containers are appropriate. Never use metal containers for acids or bases, and avoid light polyethylene for gasoline products.[12]

  • Label the Container Immediately: Proper labeling is essential to prevent dangerous chemical reactions from accidental mixing and to ensure safe handling.[13] The label must include:

    • The words "Hazardous Waste" (or your institution's equivalent).

    • The full chemical name: "this compound" and any other components in the waste.

    • The accumulation start date (the date the first drop of waste is added).

    • The relevant hazard characteristics (in this case, "Non-Halogenated Organic Liquid").

Step 3: Segregation and Collection

Proper segregation prevents dangerous reactions and streamlines the final disposal process.[3]

  • Designated Waste Stream: Pour waste this compound directly into the labeled "Non-Halogenated Organic Liquid Waste" container.

  • Avoid Mixing: Do not mix this waste with incompatible waste streams such as acids, bases, oxidizers, or halogenated solvents.[9][11]

  • Container Management: Keep the waste container securely closed when not actively adding waste.[14] Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[12]

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup by your institution's Environmental Health & Safety (EHS) department.[5][12]

  • Location: The SAA must be under the direct control of laboratory personnel.[12]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[11]

  • Quantity Limits: Regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste.[5][6] Once these limits are reached, the waste must be moved from the lab within three calendar days.[5]

Managing Contaminated Materials and Spills

Disposal procedures must also account for contaminated lab supplies and accidental releases.

Contaminated Solids

Gloves, absorbent pads, and other solid materials contaminated with this compound should be considered solid chemical waste.[12]

  • Collect these materials in a separate, clearly labeled container for solid hazardous waste.

  • Do not dispose of chemically contaminated solid waste in regular trash or biohazard bags.

Empty Containers

The original product container, once empty, must also be managed correctly.

  • An empty container that held a non-acutely hazardous chemical can often be disposed of as regular trash, but only after it has been triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[6]

  • The rinsate from this process must be collected and disposed of as chemical waste in your non-halogenated organic liquid waste container.[6]

  • After rinsing, deface or remove the original label and mark the container as "Empty" before placing it in the appropriate recycling or trash receptacle.[6]

Spill Cleanup

Accidental spills must be managed immediately and safely.

  • Cleanup: For small spills, use a chemical spill kit with an absorbent material like vermiculite or sand.[1]

  • Disposal: The spilled chemical and all contaminated cleanup materials must be collected and disposed of as hazardous waste.[6] Place the materials in a sealed, labeled container and manage it through your EHS department.

Final Disposal Workflow

The final step is to coordinate with your institution's EHS office for the removal and disposal of the waste. Laboratories are prohibited from disposing of chemicals via evaporation or down the drain.[6] The EHS office will work with a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3][8][13]

The diagram below illustrates the decision-making process for the proper disposal of this compound waste within the laboratory.

DisposalWorkflow start Waste Generation (this compound) decision_mixed Is the waste pure or mixed with other non- halogenated organics? start->decision_mixed container Select designated, compatible 'Non-Halogenated Organic Liquid Waste' container. decision_mixed->container Yes labeling Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Accumulation Start Date container->labeling storage Store sealed container in a secondary containment tray within the Satellite Accumulation Area (SAA). labeling->storage spill_debris Contaminated spill debris or solid labware? storage->spill_debris pickup When container is full (90%) or accumulation time limit is reached, contact EHS for waste pickup. storage->pickup solid_waste Collect in separate, labeled 'Solid Hazardous Waste' container. spill_debris->solid_waste Yes spill_debris->pickup No solid_waste->storage end_point Professional Disposal pickup->end_point

Caption: Decision workflow for handling this compound waste.

By adhering to this comprehensive disposal plan, researchers and laboratory professionals can ensure they are not only compliant with regulations but are also upholding the highest standards of safety and environmental stewardship.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, 3-phenylpropyl acetate, CAS Registry Number 122-72-5. (2022, April 20). Food and Chemical Toxicology. Retrieved from [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Retrieved from [Link]

  • 3-Phenylpropyl acetate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. (2024, December 26). Atlantic Training. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • 3-phenyl propyl acetate, 122-72-5. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Safety Data Sheet: CAT 037 - (1S,2R). (2025, March 28). British Pharmacopoeia Commission. Retrieved from [Link]

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Navigating the Safe Handling of 3-Phenoxypropyl Acetate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of scientific research and drug development, the paramount importance of laboratory safety cannot be overstated. This guide provides essential, immediate safety and logistical information for handling 3-Phenoxypropyl acetate. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring that every protocol is a self-validating system of safety and precision.

Core Hazard Assessment and PPE Strategy

Given its chemical structure as a phenoxy acetate ester, this compound should be handled with care, assuming potential for skin and eye irritation, and possible toxicity upon ingestion or inhalation. The primary objective of the personal protective equipment (PPE) detailed below is to create a robust barrier against these potential routes of exposure.

Essential Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with an explanation of the rationale behind each choice.

Body Part Required PPE Specifications and Rationale
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Given the ester functional group, these materials provide good resistance to a broad range of organic compounds. Always double-glove for added protection during handling.
Eyes & Face Safety Goggles and Face ShieldChemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[1] A full-face shield should be worn over the goggles, especially when transferring liquids or when there is a significant risk of splashing.[1]
Body Laboratory CoatA flame-resistant lab coat that fully covers the arms is required to protect against incidental skin contact and small spills.
Respiratory Fume HoodAll handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors.[2]
Feet Closed-Toed ShoesSturdy, closed-toed shoes made of a non-porous material are required to protect against spills.
Step-by-Step Guide to Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_donning Donning PPE node_gown 1. Lab Coat node_gloves1 2. First Pair of Gloves node_gown->node_gloves1 node_goggles 3. Safety Goggles node_gloves1->node_goggles node_face_shield 4. Face Shield node_goggles->node_face_shield node_gloves2 5. Second Pair of Gloves node_face_shield->node_gloves2

Caption: Sequential process for correctly donning PPE.

Doffing (Taking Off) PPE Workflow

G cluster_doffing Doffing PPE node_gloves2 1. Outer Gloves node_face_shield 2. Face Shield node_gloves2->node_face_shield node_goggles 3. Safety Goggles node_face_shield->node_goggles node_gown 4. Lab Coat node_goggles->node_gown node_gloves1 5. Inner Gloves node_gown->node_gloves1 node_wash 6. Wash Hands node_gloves1->node_wash

Caption: Sequential process for safely removing PPE.

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]

  • Aerosol Prevention: Avoid actions that could generate aerosols or vapors.

Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[3][4]

Disposal Plan: Managing Waste

Waste Characterization:

  • All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be considered hazardous waste.

Disposal Procedure:

  • Segregation: Collect all this compound waste in a designated, labeled, and sealed container. Do not mix with other waste streams.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[3]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[2]

By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.

References

  • PubChem. (n.d.). 3-Phenylpropyl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl acetate. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 3-phenylpropyl acetate, CAS Registry Number 122-72-5. Food and Chemical Toxicology, 163, 113055.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl phenoxyacetate, 98+%. Retrieved from [Link]

  • CORECHEM Inc. (2024, March 8). Safety Data Sheet. Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.